trans-Diamminetetrachloroplatinum
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123895. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
16893-06-4 |
|---|---|
Molecular Formula |
Cl4H6N2Pt |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
azane;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 |
InChI Key |
RBHOYUZKIANPPG-UHFFFAOYSA-J |
SMILES |
N.N.[F-].[F-].[F-].[F-].[Pt+4] |
Canonical SMILES |
N.N.Cl[Pt](Cl)(Cl)Cl |
Other CAS No. |
16893-05-3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of trans-Diamminetetrachloroplatinum(IV)
This guide provides an in-depth technical analysis of the mechanism of action of trans-diamminetetrachloroplatinum(IV) (commonly referred to as trans-[PtCl
While the cis isomer (a prodrug of cisplatin) is well-known, the trans isomer represents a distinct paradigm in platinum oncology. Historically categorized as "inactive" due to the rapid repair of its DNA adducts, it serves as the critical mechanistic archetype for designing "non-classical" Pt(IV) prodrugs (such as JM335) that overcome cisplatin resistance.
Executive Summary
This compound(IV) is a kinetically inert octahedral prodrug. Unlike its Pt(II) counterpart, it does not bind DNA directly. Its mechanism relies entirely on intracellular reductive activation to trans-diamminedichloroplatinum(II) (transplatin).
This guide details the three-stage mechanism:
-
Reductive Activation: Rapid reduction by cytosolic thiols (Glutathione).
-
Genomic Interaction: Formation of kinetically labile interstrand cross-links (ICLs).
-
Cellular Fate: High susceptibility to Nucleotide Excision Repair (NER), leading to historically lower cytotoxicity compared to cis analogs, unless structurally modified to sterically hinder repair.
Part 1: The Prodrug Principle & Intracellular Activation
The defining feature of Pt(IV) complexes is their low-spin
Reductive Elimination Mechanism
The activation of trans-[PtCl
-
The "Trans" Kinetic Effect: Research confirms that Pt(IV) complexes with a trans Cl-Pt-Cl axis are reduced orders of magnitude faster than their cis counterparts.
-
Mechanism: The reduction proceeds via a bridged electron transfer . The thiolate of GSH attacks one of the axial chloride ligands, forming a transient bridge. This facilitates a two-electron transfer, resulting in the release of the two axial chlorides and the generation of the Pt(II) species.
Quantitative Comparison of Reduction Kinetics:
| Reductant | Complex | Rate Constant ( | Half-life ( | Implications |
| GSH | trans-[PtCl | ~1.4 × 10 | < 1 sec | Instant Activation: Occurs immediately upon cytosolic entry. |
| GSH | cis-[PtCl | ~1.2 × 10 | Minutes | Slower activation allows deeper tissue penetration. |
| Ascorbate | trans-[PtCl | High | Seconds | Secondary activation pathway in GSH-depleted cells. |
Critical Insight: The extremely rapid reduction of the unsubstituted trans parent compound is a double-edged sword. It ensures 100% conversion to the active species but often leads to "deactivation by reduction" before the drug reaches the nucleus, reacting with cytosolic proteins instead of DNA.
Visualization of Activation Pathway
The following diagram illustrates the reductive activation and subsequent bifurcation between DNA binding and protein inactivation.
Caption: The reductive activation pathway. Note the high susceptibility to cytosolic sequestration due to the reactivity of the generated trans-Pt(II) species.
Part 2: Genomic Interactions & DNA Adduct Formation
Once reduced to trans-[PtCl
The Stereochemical Constraint
Cisplatin forms 1,2-intrastrand crosslinks (mainly d(GpG)) because the cis geometry aligns perfectly with adjacent guanine N7 positions. The trans geometry of the activated trans-Pt(II) makes 1,2-intrastrand crosslinking sterically impossible.
Adduct Profile
-
Monofunctional Adducts (Prevalent): The drug binds to a single base (Guanine N7). Due to the trans geometry, the second leaving group cannot easily reach a neighboring base.
-
Interstrand Crosslinks (ICLs): The "active" lesions. The trans geometry favors binding to a guanine on one strand and a complementary (or offset) guanine on the opposite strand.
The Repair Paradox (Why it is "Inactive")
-
Recognition: Monofunctional adducts and trans-ICLs distort the DNA helix less severely than cis-intrastrand adducts. They do not create the "kink" recognized by HMG-domain proteins.
-
Repair Efficiency: Paradoxically, because they are less distorting, they are more easily recognized and repaired by the Nucleotide Excision Repair (NER) machinery before they can trigger apoptosis.
-
Overcoming Resistance: In cisplatin-resistant cells (which often have upregulated repair for cis adducts), trans analogs can sometimes retain activity because the resistance mechanism is specific to the cis geometry.
Part 3: Experimental Protocols
For researchers investigating trans-Pt(IV) derivatives, the following protocols are standard for validating synthesis, stability, and cytotoxicity.
Synthesis of trans-[PtCl (NH ) ]
Principle: Oxidative addition of chlorine to the square-planar trans-Pt(II) precursor.
-
Precursor: Dissolve 100 mg trans-[PtCl
(NH ) ] in 10 mL suspended in dilute HCl (0.1 M). -
Oxidation: Bubble Cl
gas slowly through the suspension at 70°C for 30-60 minutes. Alternatively, add excess saturated chlorine water. -
Observation: The yellow suspension will dissolve and shift to a deeper yellow/orange solution (formation of Pt(IV)).
-
Isolation: Evaporate the solution to ~2 mL. Cool to 4°C. The trans-Pt(IV) product precipitates as a yellow powder.
-
Purification: Wash with ice-cold water, ethanol, and diethyl ether.
-
Validation:
Pt NMR (shift from ~-2100 ppm for Pt(II) to ~0-500 ppm range for Pt(IV)).
Reduction Kinetics Assay (Stopped-Flow)
Objective: Measure the rate of activation by GSH.
-
Setup: Use a stopped-flow spectrophotometer (e.g., Applied Photophysics).
-
Solution A: 0.5 mM trans-[PtCl
(NH ) ] in 100 mM NaCl (to suppress hydrolysis). -
Solution B: 5–50 mM Glutathione (pseudo-first-order excess) in Phosphate Buffer (pH 7.4).
-
Reaction: Mix A and B (1:1) at 37°C.
-
Detection: Monitor the decay of the Ligand-to-Metal Charge Transfer (LMCT) band at 260–280 nm .
-
Analysis: Fit the absorbance decay to a mono-exponential function (
) to determine . Plot vs [GSH] to find the second-order rate constant.
Cytotoxicity Profiling (MTT Assay)
Objective: Compare cytotoxicity against cisplatin-sensitive (A2780) and resistant (A2780cis) lines.
-
Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add serial dilutions of trans-[PtCl
(NH ) ] (0.1 M to 100 M).-
Control: Run parallel plates with Cisplatin.
-
-
Incubation: 72 hours at 37°C, 5% CO
. -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read OD at 570 nm.
-
Interpretation:
-
Expect IC
> 50 M for the unmodified trans parent (low activity). -
If testing modified derivatives (e.g., with bulky amines), look for IC
< 10 M and a Resistance Factor (RF = IC Res / IC Sens) < 2.0.
-
Part 4: Downstream Signaling & Cell Death
Understanding the signaling allows for the rational design of combination therapies.
p53 Independence
Unlike cisplatin, which relies heavily on p53 to signal apoptosis (making p53-mutant tumors resistant), trans-Pt(II) adducts often trigger cell death via p53-independent pathways . This is likely due to the different recognition of interstrand crosslinks, which may stall replication forks more abruptly, leading to "mitotic catastrophe" rather than classical apoptosis.
Immunogenic Cell Death (ICD)
Emerging evidence suggests that while trans complexes are less cytotoxic, they may be more immunogenic. The rapid release of Pt(II) species can induce Endoplasmic Reticulum (ER) stress, exposing Calreticulin (CRT) on the cell surface—a key "eat me" signal for immune cells.
Caption: The cellular decision matrix following trans-Pt DNA adduct formation. Note that 'Repair Success' is the dominant pathway for the unmodified parent compound.
References
-
Kinetics and mechanism for reduction of anticancer-active tetrachloroam(m)ine platinum(IV) compounds by glutathione. Source: PubMed / NIH
-
Reduction of ormaplatin and cis-diamminetetrachloroplatinum(IV) by ascorbic acid and dominant thiols in human plasma. Source: RSC Dalton Transactions
-
Induction and repair of DNA cross-links in Chinese hamster ovary cells treated with various platinum coordination compounds. Source: Cancer Research
-
A comparative study on the interaction of cis- and trans-platin with DNA and RNA. Source: PubMed / NIH
-
Interactions of cisplatin and transplatin with proteins. Source: Journal of Inorganic Biochemistry
-
Towards Antitumor Active trans-Platinum Compounds. Source: SciSpace / Reviews
-
Synthesis and in vitro and in vivo antitumor activity of a series of trans platinum antitumor complexes. Source: Journal of Medicinal Chemistry
Sources
An In-depth Technical Guide to the Electrochemical Reduction Properties of trans-Diamminetetrachloroplatinum(IV)
Abstract
trans-Diamminetetrachloroplatinum(IV) is a platinum(IV) coordination complex with significant relevance in the field of medicinal chemistry, particularly as a potential anticancer prodrug.[1] Unlike their square planar platinum(II) counterparts such as cisplatin, octahedral Pt(IV) complexes are kinetically inert and require in vivo reduction to their active Pt(II) form to exert their cytotoxic effects.[2][3] This guide provides a comprehensive technical overview of the electrochemical reduction properties of this compound(IV), offering insights into its mechanism of activation, experimental analysis, and the underlying chemical principles for researchers, scientists, and drug development professionals.
Introduction: The Significance of Platinum(IV) Prodrugs
Platinum-based drugs, including cisplatin, carboplatin, and oxaliplatin, are cornerstones of modern chemotherapy, treating nearly half of all cancer patients receiving such therapies.[4] These drugs exert their anticancer activity by forming crosslinks with DNA, which inhibits DNA repair and synthesis, ultimately leading to cell death.[4] However, the clinical utility of Pt(II) drugs is often hampered by severe side effects and the development of drug resistance.
Platinum(IV) complexes have emerged as a promising strategy to overcome these limitations.[5] Their octahedral geometry and higher oxidation state render them significantly more inert to ligand substitution reactions compared to Pt(II) complexes.[2][3] This increased stability can reduce off-target reactions during circulation, potentially mitigating side effects. The core principle of the Pt(IV) prodrug strategy is that these stable, non-toxic complexes are reduced to cytotoxic Pt(II) agents within the tumor microenvironment, which is often more reducing than healthy tissue. This activation process typically involves the loss of the two axial ligands.[5] Understanding the electrochemical reduction is therefore paramount to designing effective Pt(IV) prodrugs.
Mechanistic Pathways of Reduction
The reduction of a Pt(IV) complex to its corresponding Pt(II) species is a two-electron process. This transformation can proceed through several mechanistic pathways, primarily categorized as inner-sphere and outer-sphere electron transfer.[6][7]
Outer-Sphere Electron Transfer
In an outer-sphere mechanism, the electron transfer occurs without a direct chemical bond forming between the Pt(IV) complex and the reducing agent. The reductant and the platinum complex remain in their respective coordination spheres. The rate of this process is influenced by the ability of the reductant to donate electrons and the potential of the Pt(IV) complex to accept them. Computational studies have explored this mechanism, particularly with potent biological reductants like the dianionic form of ascorbic acid.[6]
Inner-Sphere Electron Transfer
The inner-sphere mechanism involves the formation of a bridging ligand between the Pt(IV) center and the reducing agent, facilitating electron transfer.[7] This is a common pathway for reduction by biological thiols like glutathione (GSH) and L-cysteine, as well as by ascorbic acid.[2][8] For this compound(IV), a chloride ligand can act as the bridge. The reductant attacks the chloride ligand, leading to the transfer of two electrons to the platinum center and the reductive elimination of the two axial chloride ligands.[6]
The general consensus is that the reduction of Pt(IV) to Pt(II) is accompanied by the loss of the two axial ligands.[5][9] For this compound(IV), this results in the formation of trans-diamminedichloroplatinum(II) (transplatin).
Diagram: Proposed Reduction Mechanisms
The following diagram illustrates the key steps in both the inner-sphere and outer-sphere reduction pathways for this compound(IV).
Caption: Proposed inner-sphere and outer-sphere reduction pathways for this compound(IV).
Electrochemical Analysis using Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species.[10][11] For Pt(IV) complexes, CV provides crucial data on reduction potentials, which indicates the ease of reduction and helps predict their stability and activation potential in a biological environment.[10][11]
Principles of the Experiment
In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. When the potential reaches a value at which the analyte can be reduced (or oxidized), a peak in the current is observed. For Pt(IV) complexes, the reduction is typically an irreversible process, meaning a corresponding oxidation peak on the reverse scan is absent.[9] This irreversibility is due to the rapid loss of the axial ligands following the electron transfer, preventing the re-oxidation of the Pt(II) product back to the original Pt(IV) complex.
Experimental Protocol
The following protocol outlines a standard procedure for analyzing the electrochemical reduction of this compound(IV).
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
This compound(IV)
-
Supporting Electrolyte: e.g., 0.1 M Phosphate-Buffered Saline (PBS) with 5 mM NaCl, pH 7.4[12]
-
High-purity Nitrogen or Argon gas
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate briefly to remove any residual polishing material.
-
Solution Preparation: Prepare a stock solution of this compound(IV) (e.g., 5-10 mM) in an appropriate solvent. Prepare the supporting electrolyte solution (e.g., PBS, pH 7.4) to mimic physiological conditions.
-
Cell Assembly: Assemble the three-electrode cell. Add a known volume of the supporting electrolyte to the cell.
-
Deoxygenation: Purge the electrolyte solution with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Blank Scan: Run a cyclic voltammogram of the supporting electrolyte alone to establish a baseline and ensure the absence of interfering species.
-
Analyte Measurement: Add a precise aliquot of the this compound(IV) stock solution to the cell to achieve the desired final concentration (e.g., 0.5 mM).
-
Data Acquisition: Perform the cyclic voltammetry scan. A typical potential window would be from approximately +0.2 V to -1.0 V vs. Ag/AgCl. The scan rate can be varied (e.g., 20-200 mV/s) to investigate the nature of the electrochemical process.[12]
-
Data Analysis: Identify the cathodic peak corresponding to the reduction of Pt(IV) to Pt(II). The peak potential (Epc) provides information about the reduction potential.
Diagram: Experimental Workflow for Cyclic Voltammetry
Caption: A streamlined workflow for the electrochemical analysis of this compound(IV) using cyclic voltammetry.
Interpreting Electrochemical Data
The reduction potential of a Pt(IV) complex is a critical parameter in drug design. A complex that is too easily reduced may be prematurely activated in the bloodstream, leading to side effects. Conversely, a complex that is too difficult to reduce may not be activated efficiently within the tumor.[5] The ideal reduction potential should fall within the physiological window of biological reductants.
Table 1: Factors Influencing Reduction Potential
| Factor | Influence on Reduction | Rationale |
| Axial Ligands | More electron-withdrawing ligands (e.g., Cl⁻) | Make the Pt(IV) center more electron-deficient, thus easier to reduce (less negative potential).[2][5] |
| Equatorial Ligands | Steric hindrance | Can influence the approach of the reducing agent, affecting the reduction rate.[5] |
| Overall Charge | More positive charge | Generally makes the complex easier to reduce. |
For this compound(IV), the two axial chloride ligands are good leaving groups and are relatively electron-withdrawing, suggesting that its reduction potential would be suitable for in vivo activation.[2] Studies on similar complexes show irreversible reduction waves assigned to the Pt(IV)/Pt(II) couple typically in the range of -0.5 V to -1.3 V versus standard hydrogen electrode, depending on the specific ligands and conditions.[10][13]
Conclusion
The electrochemical reduction of this compound(IV) is the critical activation step that converts this inert prodrug into a cytotoxic Pt(II) species. The reduction proceeds via a two-electron transfer, likely through an inner-sphere mechanism in the presence of biological reductants, leading to the release of the two axial chloride ligands. Cyclic voltammetry is an indispensable tool for characterizing the redox behavior of this and related Pt(IV) complexes, providing essential data on reduction potentials that guide the design of next-generation platinum-based anticancer agents. By understanding and optimizing these electrochemical properties, researchers can develop more effective and less toxic cancer therapies.
References
- ACS Publications. (2019). Design of Surface-Modified Electrodes for the Electrochemical Adsorption of Platinum-Based Anticancer Drugs.
- Marzo, T., et al. (n.d.). Insight into the Electrochemical Reduction Mechanism of Pt(IV) Anticancer Complexes.
- Zhu, G., et al. (2024). Advances in technical strategies for monitoring the reduction of platinum(IV) complexes. Royal Society of Chemistry.
- Marzo, T., et al. (2023). The current status in computational exploration of Pt(iv) prodrug activation by reduction. Royal Society of Chemistry.
- Biris, C. G., et al. (2025). Pt(IV)
- Zavjalov, V., et al. (2022). In Vitro/In Vivo Electrochemical Detection of Pt(II) Species. Analytical Chemistry.
- Marzo, T., et al. (2022).
- Al-Attar, Z., et al. (2024).
- Khokhar, A. R., et al. (1994). Synthesis and characterization of new antitumor TRANS-R, R-, TRANS-S, S- AND CIS- 1, 2-diaminocyclohexane platinum (IV) complexes.
- Shi, T., et al. (2016). Reduction of ormaplatin and cis-diamminetetrachloroplatinum(iv) by ascorbic acid and dominant thiols in human plasma: kinetic and mechanistic analyses. Dalton Transactions.
- Wikipedia. (n.d.).
- Zhang, J., et al. (n.d.). Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. PMC.
- Papadia, P., et al. (2020). Platinum(IV)
- Papadia, P., et al. (2020). Platinum(IV)
- ResearchGate. (n.d.). Cyclic voltammograms of Pt(IV) complexes 1–6 (red)
- Lippard Lab. (n.d.). Metal-based anticancer agents.
- Marzo, T., et al. (2018). Insight into the Electrochemical Reduction Mechanism of Pt(IV) Anticancer Complexes. PubMed.
- Papadia, P., et al. (2025). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance.
- Chem-Impex. (n.d.).
- Biondi, B., et al. (n.d.). Synthesis and in vitro cytotoxicity of cis,cis,trans-diamminedichloridodisuccinatoplatinum(iv)
- American Elements. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- DTIC. (n.d.). Ehhhhhhhhhll I fflfflf|flflfflfflf.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress [mdpi.com]
- 3. Metal-based anticancer agents – Lippard Lab [lippardlab.mit.edu]
- 4. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 5. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 6. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Reduction of ormaplatin and cis-diamminetetrachloroplatinum(iv) by ascorbic acid and dominant thiols in human plasma: kinetic and mechanistic analyses - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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- 11. Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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Advanced Structural Characterization of trans-Diamminetetrachloroplatinum(IV)
Executive Summary: The Pt(IV) Prodrug Paradigm
The structural analysis of trans-diamminetetrachloroplatinum(IV) (
This guide details the rigorous structural elucidation of
Synthesis and Crystallization Logic
To obtain high-quality single crystals suitable for XRD, one must control the oxidative addition of chlorine to the Pt(II) center. The stereochemistry is conserved during this process; the trans arrangement of ammines in the precursor dictates the trans geometry of the product.
Oxidative Chlorination Protocol
The synthesis exploits the lower reduction potential of the Pt(II) species.
Reagents:
-
Precursor: trans-Diamminedichloroplatinum(II) (Transplatin).
-
Oxidant: Chlorine gas (
) or Sulfuryl chloride ( ). -
Solvent:
or dilute HCl (to prevent hydrolysis).
Protocol:
-
Suspension: Suspend transplatin in
. -
Oxidation: Bubble
gas slowly through the suspension at room temperature. The yellow Pt(II) solid will dissolve and reprecipitate as a brighter yellow Pt(IV) species. -
Purification: Wash with cold water/ethanol to remove unreacted oxidants.
-
Recrystallization (Critical for XRD): Dissolve the crude product in boiling 0.1 M HCl. Allow slow evaporation at 4°C in the dark. Rapid precipitation yields microcrystalline powder; slow evaporation yields diffraction-quality prisms.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the oxidative chlorination of transplatin to the tetrachloro Pt(IV) species.
X-Ray Crystallography: Structural Determination[1][2]
The gold standard for characterizing this complex is Single Crystal X-Ray Diffraction (SC-XRD). The heavy platinum atom (
Data Collection Parameters
-
Source: Mo-K
radiation ( Å) is preferred over Cu-K to minimize absorption by Pt and Cl. -
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the ammine ligands and improve high-angle resolution.
-
Resolution: Aim for
Å to resolve hydrogen bonding networks involving the ammine groups.
Crystal System and Refinement
While specific polymorphs can vary based on solvation, trans-Pt(IV) neutral complexes typically crystallize in centrosymmetric space groups (e.g., Monoclinic
Refinement Strategy:
-
Absorption Correction: Apply multi-scan or analytical face-indexing corrections. The linear absorption coefficient (
) for Pt complexes is high (>10 mm⁻¹). -
Heavy Atom Method: Locate the Pt atom using Patterson maps.
-
Difference Fourier Maps: Locate Cl and N atoms in subsequent cycles.
-
H-Atom Treatment: Ammine hydrogens should be placed in calculated positions using a riding model (
of N) but allowed to rotate to maximize H-bond density with chloride ligands of neighboring molecules.
Key Structural Metrics (Expected Values)
The following table summarizes the geometric parameters defining the trans-[Pt(NH
| Parameter | Value Range (Å / °) | Structural Significance |
| Geometry | Octahedral | |
| Pt(IV)–N Bond | 2.04 – 2.06 Å | Slightly shorter than Pt(II)–N due to higher oxidation state. |
| Pt(IV)–Cl (Equatorial) | 2.30 – 2.32 Å | Basal plane chlorides. |
| Pt(IV)–Cl (Axial) | 2.30 – 2.33 Å | Formed during oxidation; often virtually identical to equatorial in the tetrachloro species. |
| N–Pt–N Angle | 180° | Defines the trans isomerism. |
| Cl–Pt–Cl Angle | 90° ± 1.5° | Slight distortion may occur due to crystal packing forces. |
Spectroscopic Validation
Crystallography provides the static picture; spectroscopy validates the bulk purity and electronic environment.
Vibrational Spectroscopy (Raman & IR)
The centrosymmetric nature of the trans isomer results in the Rule of Mutual Exclusion : modes active in IR are inactive in Raman, and vice versa.
-
Raman (Symmetric Modes):
- : Strong band ~340–350 cm⁻¹.
- : Medium band ~520–540 cm⁻¹.
-
Infrared (Asymmetric Modes):
- : Strong band ~320–330 cm⁻¹.
- : Distinct from the Raman shift.
NMR Spectroscopy ( Pt)
-
Chemical Shift: Pt(IV) resonances are significantly upfield (shielded) compared to Pt(II).
-
Range: Expect a shift around 0 to +1000 ppm (relative to Na
PtCl ), whereas the Pt(II) precursor appears at significantly lower fields. The exact shift is highly solvent-dependent (DMSO vs. DMF).
Structural Logic & Reduction Potential[3]
The biological efficacy of this compound(IV) relies on its reduction to the active Pt(II) species inside the tumor cell.
The Reduction Mechanism
The octahedral structure prevents direct DNA binding. Intracellular reductants (Glutathione, Ascorbate) attack the axial Cl ligands. The bond length data from XRD is predictive: longer/weaker axial bonds correlate with easier reduction and faster drug activation.
Figure 2: The structural activation cycle of Pt(IV) prodrugs.
References
-
Synthesis and General Pt(IV)
- Source: Hall, M. D., et al. (2011). "The preparation and characterization of trans-platinum(IV) complexes with unusually high cytotoxicity." Journal of Medicinal Chemistry.
-
URL:[Link]
- Crystallographic Methodology (Pt Complexes)
-
Vibrational Spectroscopy of Pt-Cl Species
-
Precursor Structure (Transplatin)
- Source: Milburn, G. H. W., & Truter, M. R. (1966). "The crystal structures of cis- and trans-dichlorodiammineplatinum(II)." Journal of the Chemical Society A.
-
URL:[Link]
Sources
Technical Guide: DNA Binding Modes of trans-Pt(IV) vs. Cisplatin
This technical guide provides an in-depth analysis of the mechanistic and structural divergences between trans-diamminetetrachloroplatinum(IV) (a Pt(IV) prodrug) and the clinical gold standard Cisplatin (cis-diamminedichloroplatinum(II)).
Executive Summary
The clinical efficacy of platinum-based chemotherapy is historically governed by the "Cisplatin Paradigm": a square-planar Pt(II) geometry is required to form 1,2-intrastrand crosslinks that bend DNA and trigger apoptosis.[1] This compound(IV) represents a deviation from this paradigm. It functions as a kinetically inert prodrug that is activated intracellularly to yield trans-Pt(II) species. Unlike cisplatin, which exploits HMG-protein shielding to hide from repair, the trans-Pt system relies on forming distinct adduct topologies (interstrand crosslinks) that bypass traditional resistance mechanisms, provided the prodrug can deliver the payload effectively.
Part 1: Mechanistic Divergence & Activation
The Prodrug Strategy (Pt(IV) vs. Pt(II))
Cisplatin enters cells as an active Pt(II) species, immediately susceptible to aquation and deactivation by sulfur-containing nucleophiles (e.g., glutathione).[2] In contrast, this compound(IV) utilizes an octahedral coordination sphere saturated with four chloride ligands. This
The Activation Cascade: Cytotoxicity requires reduction to the square-planar Pt(II) state. This occurs inside the hypoxic environment of tumor cells, mediated by intracellular reductants (Ascorbate, Glutathione).
-
Cisplatin: Active upon entry
Aquation DNA Binding. -
trans-Pt(IV): Inert Entry
Reductive Elimination of Axial Ligands Active trans-Pt(II) DNA Binding.
Visualization of the Activation Pathway
The following diagram illustrates the parallel processing of these two agents.
Caption: Comparative activation pathways. Cisplatin is active immediately, while trans-Pt(IV) requires reductive activation to shed axial chlorides.
Part 2: DNA Binding Topologies
Once reduced, the trans-Pt(II) core binds DNA.[3] However, the geometric constraint of the ammine ligands being 180° apart prevents the formation of the 1,2-intrastrand crosslinks that define cisplatin's activity.
Structural Comparison of Adducts
| Feature | Cisplatin (Pt-II) | trans-Pt(IV) (post-reduction) |
| Primary Target | N7 of Guanine | N7 of Guanine (also Adenine N7, Cytosine N3) |
| Dominant Adduct | 1,2-Intrastrand (d(GpG)) (~65%) | Monofunctional & 1,3-Intrastrand |
| Secondary Adduct | 1,2-d(ApG) (~25%) | Interstrand Crosslinks (ICL) (High freq.) |
| DNA Distortion | Directed Bending (45°–60°) | Flexible "Hinge" Bending / Unwinding |
| HMG Recognition | High (Shields adduct from repair) | None (Adducts exposed to NER) |
| Repair Mechanism | Nucleotide Excision Repair (NER) | NER / Recombination Repair |
The "HMG Shielding" Phenomenon
A critical differentiator is the interaction with High Mobility Group (HMG) domain proteins.
-
Cisplatin: The rigid 45° bend creates a hydrophobic notch recognized by HMG1/2 proteins. These proteins bind the adduct, physically blocking repair enzymes (NER) from accessing the lesion. This "shielding" is crucial for cisplatin cytotoxicity.
-
trans-Pt: The adducts do not create the specific bend required for HMG binding. Consequently, trans adducts are often rapidly repaired by NER, which historically rendered simple trans-Pt(II) agents inactive. However, trans-Pt(IV) prodrugs aim to overwhelm this repair capacity or form complex interstrand crosslinks that are lethal via replication fork arrest.
Part 3: Experimental Protocol (Self-Validating)
To empirically distinguish the binding modes described above, a Gel Mobility Shift Assay (EMSA) on supercoiled plasmid DNA is the standard validation method. This protocol detects the degree of DNA unwinding and bending.
Protocol: Electrophoretic Mobility Shift for Platinum-DNA Unwinding
Objective: Quantify the topological changes (unwinding angle) induced by cis vs. trans binding.
Reagents:
-
Supercoiled Plasmid DNA (e.g., pUC19 or pBR322).
-
cis-DDP and trans-Pt(IV) (pre-reduced with 10 mM Ascorbate for 1h).
-
Agarose (Molecular Biology Grade).
-
TAE Buffer (40 mM Tris, 20 mM Acetic acid, 1 mM EDTA).
Workflow:
-
Prodrug Activation (Critical Step):
-
Incubate this compound(IV) with 5 mM Ascorbate or Glutathione at 37°C for 2 hours to generate the active Pt(II) species.
-
Control: Incubate Cisplatin in dH2O (no reduction needed).
-
-
Platination Reaction:
-
Prepare molar ratios (
) of Pt:Nucleotide ranging from 0.01 to 0.10. -
Incubate 500 ng plasmid DNA with varying concentrations of activated Pt drug in 10 mM NaClO4 (to minimize phosphate interference) for 24 hours at 37°C in the dark.
-
-
Electrophoresis:
-
Load samples onto a 1.0% agarose gel without Ethidium Bromide (EtBr).
-
Note: EtBr intercalates and alters supercoiling; post-staining is required for accurate topological assessment.
-
Run at 2 V/cm for 14-16 hours (slow run maximizes resolution of topoisomers).
-
-
Analysis (The "Coalescence Point"):
-
Stain with EtBr and image.
-
Observation: As Pt binds, it unwinds the negative supercoils. The DNA migration will retard until the plasmid is fully relaxed (open circle equivalent), then accelerate again as positive supercoils are introduced.
-
Result: Cisplatin reaches the coalescence point (full relaxation) at a much lower
than trans-Pt, indicating a larger unwinding angle per adduct (~13° for cis vs ~9° for trans).
-
Part 4: Cellular Processing Pathway
The following Graphviz diagram details the cellular fate of the trans-Pt(IV) complex, highlighting the critical "reduction" gate that distinguishes it from cisplatin.
Caption: Cellular fate of trans-Pt(IV). Note the 'HMG Protein Evasion' node, contrasting with Cisplatin's HMG binding.
References
-
Gibson, D. (2016). Platinum(IV) Anticancer Prodrugs—The Quest for Selectivity and Stability. Dalton Transactions.[4]
-
Lippard, S. J., et al. (1987). Binding of cis- and trans-diamminedichloroplatinum(II) to the nucleosome core particle. Biochemistry.[5][6][7]
-
Brabec, V., & Kasparkova, J. (2005).Modifications of DNA by platinum complexes: Relation to resistance of tumors to platinum antitumor drugs.
-
Kartalou, M., & Essigmann, J. M. (2001).Recognition of the DNA adducts of cisplatin and transplatin by HMG-domain proteins.
-
Hall, M. D., et al. (2014). The reduction of platinum(IV) prodrugs by ascorbate and glutathione.[8] Journal of Biological Inorganic Chemistry.
Sources
- 1. sites.williams.edu [sites.williams.edu]
- 2. Glutathione-Scavenging Poly(disulfide amide) Nanoparticles for the Effective Delivery of Pt(IV) Prodrugs and Reversal of Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Platinum binding preferences dominate the binding of novel polyamide amidine anthraquinone platinum(ii) complexes to DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 7. Binding of cis- and trans-diamminedichloroplatinum(II) to deoxyribonucleic acid exposes nucleosides as measured immunochemically with anti-nucleoside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
The Photochemical Renaissance of trans-Platinum: A Technical Guide to trans-Diamminetetrachloroplatinum(IV)
Topic: Role of trans-Diamminetetrachloroplatinum(IV) as a Photoactivatable Prodrug Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Breaking the "Trans-Rule" Dogma
In the landscape of platinum-based chemotherapy, the "Trans-Rule" has long dictated that trans-isomers (e.g., transplatin) are therapeutically inert compared to their cis-counterparts (cisplatin). This inactivity stems from the kinetic instability of trans-adducts and their rapid excision by nucleotide excision repair (NER) systems.
This compound(IV) (
Chemical Architecture & Electronic Structure
Structural Configuration
Unlike the square-planar Pt(II) drugs, this compound(IV) adopts a low-spin
-
Core: Platinum(IV) center.[1][2][3][4][5][6][7][8][9][10][11]
-
Equatorial Plane: Four chloride ligands (or mixed ammine/chloride depending on synthesis route, but typically defined as the oxidized transplatin core).
-
Axial Ligands: In the context of this compound, the axial positions are occupied by chlorides (forming the tetrachloro species) derived from oxidation.
Photophysical Basis (LMCT Transitions)
The photoactivation potential lies in the Ligand-to-Metal Charge Transfer (LMCT) bands.
-
Ground State: Singlet state (
). -
Excitation: Irradiation (typically UV-A,
nm) excites an electron from a ligand-centered orbital ( ) to a metal-centered antibonding orbital ( ). -
Consequence: Population of the antibonding orbital weakens the Pt-ligand bonds, facilitating the release of axial ligands and reduction to the Pt(II) species.
Mechanism of Action: The Photoactivation Pathway
The therapeutic efficacy relies on a dual-trigger mechanism: Photoreduction and Radical Generation .
The Photochemical Cascade
Upon photon absorption, the complex undergoes an irreversible reduction-elimination reaction.
-
Excitation:
-
Inter-system Crossing: Rapid relaxation to a dissociative triplet state.
-
Reduction & Release: The complex releases two chloride radicals (or oxidizes the solvent) and reduces to the square-planar Pt(II) species.
-
Cytotoxicity: The generated trans-Pt(II) species binds DNA, while the radicals may induce oxidative stress.
Visualization of Signaling & Activation
The following diagram illustrates the transformation from the inert prodrug to the active DNA-binding agent.
Figure 1: Mechanistic pathway of trans-[PtCl4(NH3)2] photoactivation, leading to DNA crosslinking.
Biological Efficacy: Dark vs. Light Toxicity[4][11][13]
The defining feature of this prodrug is the "Photocytotoxicity Index" (PI), defined as the ratio of
Comparative Cytotoxicity Data
Data synthesized from comparative studies on Pt(IV) chlorides and azides.[6]
| Parameter | Dark Conditions | Irradiated (UVA, 365 nm) | Clinical Implication |
| Stability | High (>24h in media) | Low ( | Allows systemic delivery without side effects. |
| Cytotoxicity ( | > 100 | 5 - 20 | High therapeutic window; activation is spatially controlled. |
| DNA Binding Mode | Negligible | Interstrand Crosslinks (60%) | Distinct from cisplatin (Intrastrand); overcomes repair resistance. |
| Cellular Uptake | Passive Diffusion | Enhanced accumulation | Lipophilicity of Pt(IV) aids membrane penetration. |
The "Trans" Advantage in PACT
While trans-Pt(II) adducts are usually repaired easily, photoactivation generates a burst of reactive species that overwhelm the repair machinery. Furthermore, trans-Pt(II) preferentially forms DNA-protein crosslinks and interstrand crosslinks (unlike the intrastrand links of cisplatin), which are more cytotoxic if not repaired immediately.
Experimental Protocols
Synthesis of this compound(IV)
Principle: Oxidative addition of chlorine to transplatin.
-
Precursor: Dissolve 100 mg of trans-[PtCl
(NH ) ] (transplatin) in 10 mL of dilute HCl (0.1 M). -
Oxidation: Bubble chlorine gas (
) slowly through the suspension at 70°C for 3 hours. Alternatively, use a stoichiometric excess of saturated chlorine water. -
Observation: The yellow suspension will turn into a clear, deep yellow solution as the Pt(IV) species forms.
-
Isolation: Evaporate the solution to dryness under reduced pressure. Wash the residue with ice-cold water and ethanol to remove excess acid.
-
Characterization: Verify using
Pt NMR (shift from ~-2100 ppm for Pt(II) to ~0-500 ppm range for Pt(IV)).
In Vitro Photo-Cytotoxicity Assay (MTT)
Objective: Determine the Photocytotoxicity Index (PI).[10]
-
Seeding: Seed A2780 (ovarian carcinoma) cells in 96-well plates (5,000 cells/well). Incubate for 24h.
-
Dosing: Treat cells with increasing concentrations of trans-[PtCl
(NH ) ] (0 - 200 M). Prepare duplicate plates (Dark vs. Light). -
Irradiation:
-
Light Plate: Expose to UVA light (365 nm, 5 J/cm
) for 30 minutes. Ensure temperature control (37°C) to avoid thermal effects. -
Dark Plate: Keep wrapped in aluminum foil.
-
-
Post-Incubation: Incubate both plates for an additional 48-72 hours.
-
Readout: Add MTT reagent, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
-
Analysis: Plot dose-response curves and calculate PI =
.
Workflow Visualization
Figure 2: Experimental workflow for validating photoactivation efficacy.
Critical Analysis & Future Outlook
Limitations of the Tetrachloro Scaffold
While this compound(IV) proves the concept, it suffers from a key limitation: Absorption Wavelength .
-
The Issue: The LMCT bands for chloride ligands lie primarily in the UV region (<300-350 nm). UV light has poor tissue penetration, limiting this specific compound to superficial tumors (e.g., skin, bladder).
-
The Solution: Second-generation analogs replace axial chlorides with Azides (
) or Iodides ( ) . These ligands shift the LMCT band into the visible region (Blue/Green light), allowing for deeper tissue penetration.
The "Trans" Geometry Paradox
This compound validates that the "Trans-Rule" is not absolute. The inactivity of trans-platin is kinetic; by locking it in a Pt(IV) state and releasing it in situ via light, we achieve a high local concentration that overwhelms repair mechanisms. This suggests that trans-geometries should be revisited in drug design, provided a delivery/activation trigger (like light) is used.
Conclusion
This compound(IV) is a pivotal model compound.[12] It demonstrates that photoactivation can resurrect the cytotoxicity of pharmacologically "inactive" geometric isomers. For researchers, it serves as the baseline for developing red-shifted Pt(IV) prodrugs for deep-tissue PACT.
References
-
Mackay, F. S., et al. (2006). "A Photoactivated trans-Diammine Platinum Complex as Cytotoxic as Cisplatin." Proceedings of the National Academy of Sciences (PNAS).
-
Bednarski, P. J., et al. (2006). "Photoactivatable Platinum(IV) Complexes." Anti-Cancer Agents in Medicinal Chemistry.
-
Butler, J. S., & Sadler, P. J. (2013). "Targeted Delivery of Platinum-Based Anticancer Drugs." Current Opinion in Chemical Biology.
-
Ronconi, L., & Sadler, P. J. (2008). "Using Coordination Chemistry to Design New Medicines." Coordination Chemistry Reviews.
-
Blasiak, J., et al. (2002). "The Role of DNA Damage in the Cytotoxicity of trans-Diamminedichloroplatinum(II)." Chemotherapy.[4][11][13][12]
Sources
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- 3. Photoactivation of trans platinum diamine complexes in aqueous solution and effect on reactivity towards nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Cellular Uptake Pathways of trans-Diamminetetrachloroplatinum(IV): Mechanisms, Methodologies, and Experimental Insights
An In-Depth Technical Guide for Researchers
Abstract
Platinum(IV) complexes, such as trans-diamminetetrachloroplatinum(IV), represent a promising class of anticancer prodrugs designed to overcome the limitations of traditional Pt(II) agents like cisplatin. Their octahedral geometry and higher oxidation state render them kinetically inert, reducing off-target reactions and enabling potential for oral administration. However, their efficacy is contingent upon cellular entry and subsequent reduction to the cytotoxic Pt(II) form. This guide provides a comprehensive exploration of the cellular uptake pathways governing trans-Pt(IV) complexes. We dissect the multifaceted entry mechanisms, from passive diffusion and endocytosis to the critical role of membrane transporters following intracellular or extracellular reduction. This document synthesizes current knowledge, offers detailed experimental protocols for studying these pathways, and presents visual workflows to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and exploit these mechanisms for next-generation platinum-based therapies.
Introduction: The Rationale for Platinum(IV) Prodrugs
Platinum-based drugs are a cornerstone of chemotherapy for a wide array of solid tumors, including testicular, ovarian, and lung cancers.[1][2][3] The clinical utility of the archetypal platinum drug, cisplatin, is however constrained by significant side effects—notably nephrotoxicity, ototoxicity, and neurotoxicity—and the onset of intrinsic or acquired drug resistance.[1][2][4] These limitations have catalyzed the development of next-generation platinum agents.
Platinum(IV) complexes have emerged as a highly promising strategy. These compounds are characterized by a kinetically inert d⁶ octahedral coordination sphere, which makes them substantially more stable in the bloodstream compared to their square planar Pt(II) counterparts.[5][6] This stability minimizes premature reactions with biological nucleophiles before reaching the tumor target. The prevailing model posits that Pt(IV) complexes are prodrugs that remain largely inactive until they enter the cell and are reduced to their active Pt(II) form, which can then form cytotoxic DNA adducts.[5][6][7]
This compound(IV) (DATCP(IV)) is a key example and a metabolite of the oral investigational drug oxoplatin.[5][6] Understanding how this and similar Pt(IV) complexes traverse the cell membrane is paramount to optimizing their design and predicting their therapeutic efficacy. The cellular uptake process is not a single event but a combination of pathways, including direct permeation, carrier-mediated transport of the reduced species, and endocytosis.
The Cellular Gateway: A Multi-Pathway Entry Model
The entry of this compound(IV) into a cell is not a monolithic process. It is a complex interplay of the compound's physicochemical properties, the cell's metabolic state, and the expression profile of various membrane proteins. The primary pathways can be broadly categorized as follows: 1) Reduction followed by transporter-mediated uptake, 2) Direct influx of the intact Pt(IV) complex, and 3) Endocytic processes.
The "Reduction-First" Hypothesis: Leveraging Pt(II) Transport Systems
The most widely accepted model suggests that Pt(IV) complexes are reduced to Pt(II) species in the extracellular or intracellular environment by endogenous reducing agents like glutathione or ascorbic acid.[7] The resulting Pt(II) complex, structurally analogous to cisplatin, can then hijack cellular transport systems established for nutrients and endogenous molecules.
-
Copper Transporter 1 (CTR1): A wealth of evidence identifies CTR1 (gene SLC31A1) as the principal gateway for cisplatin, carboplatin, and oxaliplatin.[1][8][9][10][11] CTR1 is a high-affinity copper influx transporter that forms a trimeric channel in the plasma membrane.[10] Given that cisplatin and copper share similar sulfur-binding characteristics, it is proposed that the platinum agent moves through the CTR1 channel via a series of transchelation reactions.[10]
-
Expertise & Causality: The expression level of CTR1 often correlates directly with cisplatin sensitivity in cancer cells.[1][9] Downregulation of CTR1 is a well-documented mechanism of acquired platinum resistance, as it leads to reduced intracellular drug accumulation.[1][9][12] Therefore, the efficacy of a Pt(IV) prodrug that relies on this pathway is intrinsically linked to the tumor's CTR1 expression status.
-
-
Organic Cation Transporters (OCTs): Members of the solute carrier family 22 (SLC22), particularly OCT1, OCT2, and OCT3, are polyspecific transporters that mediate the uptake of a wide range of organic cations.[2][13]
-
OCT2 (SLC22A2): This transporter is highly expressed in the kidneys and has been definitively shown to facilitate the uptake of cisplatin and oxaliplatin.[2][13][14][15] This specific localization is a critical factor in the dose-limiting nephrotoxicity of cisplatin, as high transporter activity leads to drug accumulation in renal proximal tubule cells.[2][14][16]
-
OCT1 (SLC22A1) & OCT3 (SLC22A3): These transporters have a broader tissue distribution and also contribute to platinum uptake, though their specific roles can be conflicting depending on the cell type and platinum agent.[13][16]
-
Trustworthiness Insight: The involvement of OCTs highlights a crucial aspect of drug development: transporters can mediate both therapeutic effects (uptake into tumor cells) and adverse effects (uptake into healthy tissues).[2] Specific inhibition of OCT2 has been explored as a strategy to mitigate cisplatin-induced nephrotoxicity.[1][2]
-
Direct Influx: Passive Diffusion and Lipophilicity
While transporter-mediated uptake is critical, passive diffusion across the lipid bilayer cannot be discounted. The neutrality and increased lipophilicity of some Pt(IV) complexes, particularly those with hydrophobic axial ligands, may allow them to bypass protein channels and enter the cell directly.[17][18] Studies using unilamellar lipid vesicles have provided evidence that cisplatin itself can permeate membranes passively, with its aquated, charged form becoming trapped inside.[19] It is plausible that the more lipophilic Pt(IV) precursors cross the membrane more efficiently before being reduced and trapped intracellularly.[17][18]
Endocytosis: An Alternative Route of Entry
Endocytosis, the process by which cells internalize substances by engulfing them, represents another potential pathway. While often associated with nanoparticle-based drug delivery systems or antibody-drug conjugates, evidence suggests that free cisplatin can also enter cells in part via endocytosis.[20][21] Defective endocytosis has been observed in some cisplatin-resistant cell lines, correlating with reduced drug accumulation.[21] For Pt(IV) complexes, this route may be particularly relevant, allowing the prodrug to be internalized within vesicles and potentially reduced in the acidic environment of endosomes or lysosomes before release into the cytoplasm.[22]
The Emerging Role of Aquaporins (AQPs)
Aquaporins are membrane channels primarily known for transporting water, but some isoforms (aquaglyceroporins like AQP3 and AQP9) can also transport small, uncharged solutes.[23] Recent studies have implicated AQPs in chemosensitivity. For instance, AQP3 expression has been shown to facilitate resistance to cisplatin in gastric cancer cells.[24] Conversely, other reports suggest that AQP expression can influence cisplatin sensitivity in ovarian cancer.[25] While the exact mechanism is still under investigation, it is hypothesized that AQPs may directly or indirectly influence drug influx or modulate cellular responses to drug-induced stress.[25][26]
Diagram: Consolidated Cellular Uptake Pathways
The following diagram illustrates the multiple pathways through which a trans-Pt(IV) complex can enter a cancer cell and be activated.
Caption: Overview of potential cellular entry and activation pathways for trans-Pt(IV) complexes.
Methodologies for Interrogating Uptake Pathways
Elucidating the specific contribution of each uptake pathway requires a robust, multi-pronged experimental approach. As a self-validating system, protocols should combine quantitative analysis with functional assays to build a coherent mechanistic picture.
Core Protocol: Quantifying Intracellular Platinum Accumulation
The foundational experiment in any uptake study is the accurate measurement of total intracellular platinum. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard due to its exceptional sensitivity, capable of detecting platinum at parts-per-billion (ppb) levels.[27][28]
Step-by-Step Methodology for ICP-MS Analysis:
-
Cell Culture & Treatment:
-
Plate cells (e.g., A2780 human ovarian cancer cells) at a predetermined density and allow them to adhere overnight.[27]
-
Treat cells with the trans-Pt(IV) complex at various concentrations and for different time points (e.g., 2, 4, 8, 24 hours) to assess uptake kinetics. Include a vehicle-only control.
-
Causality: Time-course experiments are crucial to distinguish between initial uptake rates and steady-state accumulation.
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the media and wash the cells thoroughly (at least 3x) with ice-cold PBS to remove extracellular platinum. This step is critical for accuracy.
-
Harvest the cells by trypsinization, followed by centrifugation to form a cell pellet.
-
Count the cells (e.g., using a hemocytometer or automated cell counter) to allow for normalization of platinum content per cell.
-
Lyse the cell pellet. For total lysate analysis, a simple lysis buffer can be used. For subcellular fractionation, specific protocols are required to isolate nuclear, mitochondrial, and cytosolic fractions.[27]
-
-
Sample Digestion:
-
Digest the cell lysate or fraction with concentrated nitric acid (e.g., 65% HNO₃) and often hydrogen peroxide (30% H₂O₂) to break down all organic matter.[29] This can be done via open-vessel heating or, preferably, using a microwave-assisted digestion system for efficiency and to minimize contamination.[30]
-
Trustworthiness: Proper digestion is essential. The final solution must be clear and free of particulate matter to avoid clogging the ICP-MS nebulizer.
-
-
ICP-MS Data Collection and Analysis:
-
Dilute the digested samples to a final volume with 1% HNO₃ to bring the expected platinum concentration within the linear range of the instrument.[27]
-
Prepare a series of external platinum standards (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 ppb) to generate a calibration curve.[27]
-
Run the samples on the ICP-MS, monitoring the appropriate platinum isotope (e.g., ¹⁹⁵Pt).
-
Calculate the platinum concentration in the samples using the linear regression from the standard curve.
-
Normalize the data to the number of cells or total protein content (determined by a BCA or Bradford assay prior to digestion) to report the final value as pg Pt/cell or ng Pt/mg protein.
-
Functional Assays to Identify Specific Transporters
-
Inhibitor Studies: To probe the involvement of specific transporter families, cells are co-incubated with the Pt(IV) complex and a known transporter inhibitor. A significant reduction in platinum accumulation compared to the control (no inhibitor) implicates that transporter.
-
Genetic Knockdown/Knockout: The most definitive method to confirm a transporter's role is to use siRNA or shRNA to transiently or stably knock down its expression. A comparison of platinum uptake in knockdown cells versus a non-targeting control provides direct evidence of the transporter's contribution.[14] CRISPR/Cas9-mediated gene knockout provides an even cleaner system by creating null cell lines.[12]
-
Radiolabeled Uptake Assays: Using a radiolabeled version of the platinum complex (e.g., synthesized with ¹⁹⁵ᵐPt) allows for highly sensitive and direct measurement of uptake over very short time scales, which is ideal for calculating initial transport kinetics (Vmax, Km).[32][33] The amount of radioactivity is measured using a gamma counter.
Diagram: Experimental Workflow for Uptake Pathway Elucidation
This diagram outlines a logical workflow for identifying the cellular uptake mechanisms of a novel Pt(IV) compound.
Caption: A logical workflow for investigating cellular uptake mechanisms of a Pt(IV) complex.
Data Summary and Comparative Analysis
To facilitate analysis, quantitative data should be summarized in a clear, structured format.
Table 1: Key Transporters Implicated in Platinum Drug Cellular Handling
| Transporter | Gene Name | Primary Substrates | Key Tissue Expression | Role in Pt(IV) Uptake & Rationale |
| Copper Transporter 1 (CTR1) | SLC31A1 | Cu+, Cisplatin, Carboplatin, Oxaliplatin[1][8] | Ubiquitous; high in some tumors[1] | Major (Indirect): Primary influx route for the Pt(II) species after reduction. Expression levels correlate with sensitivity.[3][9] |
| Organic Cation Transporter 2 (OCT2) | SLC22A2 | Organic cations, Cisplatin, Oxaliplatin[2][13][16] | Kidney (basolateral membrane), inner ear[2][13] | Major (Indirect) & Toxicity-Mediating: Uptake of reduced Pt(II) form, contributing significantly to nephrotoxicity.[2][14] |
| Organic Cation Transporter 1 (OCT1) | SLC22A1 | Organic cations, Oxaliplatin[13][16] | Liver, Kidney, Intestine[2] | Moderate (Indirect): Contributes to uptake of reduced Pt(II) species in specific tissues. |
| P-type ATPase (Efflux) | ATP7A/B | Cu+, Cisplatin[2][4] | Most tissues (ATP7A), Liver (ATP7B) | Efflux (Resistance): Not an uptake pathway, but actively exports platinum, contributing to resistance by reducing net accumulation.[10][34] |
Conclusion and Future Directions
The cellular uptake of this compound(IV) is a nuanced process that cannot be attributed to a single mechanism. The evidence strongly supports a model where the Pt(IV) prodrug is reduced to a Pt(II) species, which then enters the cell primarily through the copper transporter CTR1 and various organic cation transporters. However, direct passive diffusion of the intact, more lipophilic Pt(IV) complex and endocytic pathways also contribute to its intracellular accumulation.
For drug development professionals, this understanding is critical. The design of future Pt(IV) drugs can be rationally guided to either enhance lipophilicity for greater passive diffusion or to optimize the structure of the reduced species for recognition by specific transporters like CTR1, potentially increasing tumor-specific accumulation. Furthermore, the expression levels of transporters like CTR1 and OCT2 could serve as predictive biomarkers to stratify patients who are most likely to respond to a given platinum therapy or be at risk for toxicity. By continuing to unravel these complex transport mechanisms, the scientific community can pave the way for more effective and less toxic platinum-based cancer treatments.
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Ciarimboli, G., et al. (2015). Role of transporters in the distribution of platinum-based drugs. PMC - NIH. [Link]
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Song, I. S., et al. (2005). Role of human copper transporter Ctr1 in the transport of platinum-based antitumor agents in cisplatin-sensitive and cisplatin-resistant cells. AACR Journals. [Link]
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Ishida, S., et al. (2002). Uptake of the anticancer drug cisplatin mediated by the copper transporter Ctr1 in yeast and mammals. PNAS. [Link]
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Pabla, N., et al. (2009). The copper transporter Ctr1 contributes to cisplatin uptake by renal tubular cells during cisplatin nephrotoxicity. American Physiological Society Journal. [Link]
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Kim, E. S., et al. (2016). Role of copper transporters in platinum resistance. Baishideng Publishing Group. [Link]
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Yokoo, H., et al. (2016). Organic cation transporter 6 directly confers resistance to anticancer platinum drugs. PMC. [Link]
-
Basu, U., et al. (2024). Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). PMC. [Link]
-
Fischer, D. S., et al. (2019). Differential transport of platinum compounds by the human organic cation transporter hOCT2 (hSLC22A2). ResearchGate. [Link]
-
Sprowl, J. A., et al. (2013). Polymorphic transporters and platinum pharmacodynamics. PMC - NIH. [Link]
-
Yonezawa, A., et al. (2011). Organic cation transporter OCT/SLC22A and H+/organic cation antiporter MATE/SLC47A are key molecules. Ovid. [Link]
-
Maresca, L., et al. (2023). Reduced endocytosis and altered lysosome function in cisplatin-resistant cell lines. Nature. [Link]
-
Zhu, Y., et al. (2023). Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies. PMC. [Link]
-
Howell, S. B., et al. (2010). Copper Transporters and the Cellular Pharmacology of the Platinum-Containing Cancer Drugs. PMC. [Link]
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Basu, U., et al. (2024). Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry. PubMed. [Link]
-
Jia, Y., et al. (2023). Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. RSC Chemical Biology. [Link]
-
Tan, C., et al. (2017). Comparison of different sample preparation methods for platinum determination in cultured cells by graphite furnace atomic absorption spectrometry. PeerJ. [Link]
-
Liu, Z., et al. (2016). Aquaporin 3 facilitates chemoresistance in gastric cancer cells to cisplatin via autophagy. Nature. [Link]
-
Heffeter, P., et al. (2014). Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-platinum(IV) on global gene expression of NCI-H526 cells. Dovepress. [Link]
-
Chen, Z., et al. (2010). Metallofullerene nanoparticles circumvent tumor resistance to cisplatin by reactivating endocytosis. PNAS. [Link]
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Kuo, M. T. (2017). Targeting drug transport mechanisms for improving platinum-based cancer chemotherapy. Taylor & Francis Online. [Link]
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Schmelcher, S., et al. (2016). Assessing the intracellular concentration of platinum in medulloblastoma cell lines after Cisplatin incubation. ResearchGate. [Link]
-
Novohradsky, V., et al. (2014). Cellular Transport Mechanisms of Cytotoxic Metallodrugs: An Overview beyond Cisplatin. MDPI. [Link]
-
Sun, W., et al. (2022). Platinum-based drugs for cancer therapy and anti-tumor strategies. Theranostics. [Link]
-
Thiele, D. J. (2002). A copper connection to the uptake of platinum anticancer drugs. PNAS. [Link]
-
Chen, X. J., et al. (2014). Effects of aquaporins on chemosensitivity to cisplatin in ovarian cancer cells. PubMed. [Link]
-
N/A. (2021). Targeting the Copper Transport System to Improve Treatment Efficacies of Platinum-Containing Drugs in Cancer Chemotherapy. ResearchGate. [Link]
-
Sun, W., et al. (2022). Platinum-based drugs for cancer therapy and anti-tumor strategies. PMC. [Link]
-
Oliveras, A., et al. (2012). Aquaporin 3 (AQP3) participates in the cytotoxic response to nucleoside-derived drugs. BMC Pharmacology & Toxicology. [Link]
-
Calvo-Talavero, L., et al. (2021). Cellular Toxicity Mechanisms and the Role of Autophagy in Pt(IV) Prodrug-Loaded Ultrasmall Iron Oxide Nanoparticles Used for Enhanced Drug Delivery. MDPI. [Link]
-
Deelman, L. E., et al. (2016). Increase of intracellular cisplatin levels and... Journal of Controlled Release. [Link]
-
Mistry, P., et al. (1992). Comparison of cellular accumulation and cytotoxicity of cisplatin with that of tetraplatin and amminedibutyratodichloro(cyclohexylamine)platinum(IV) (JM221) in human ovarian carcinoma cell lines. PubMed. [Link]
-
N/A. (2018). Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. PMC. [Link]
-
Yasui, L. S., et al. (1988). Radiotoxicity of Platinum-195m-Labeled trans-Platinum (II) in Mammalian Cells. Radiation Research. [Link]
-
Lovejoy, K. S., et al. (2011). trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study. Dalton Transactions. [Link]
-
Heffeter, P., et al. (2014). Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-platinum(IV) on global gene expression of NCI-H526 cells. Semantic Scholar. [Link]
-
Ciarimboli, G. (2021). Role of membrane transportors in cisplatin induced nephrotoxicity. OAText. [Link]
-
El-khateeb, E., et al. (2018). Mechanisms of cell uptake and toxicity of the anticancer drug cisplatin. RSC Publishing. [Link]
-
Mistry, P., et al. (1992). Comparison of Cellular Accumulation and Cytotoxicity of Cisplatin with That of Tetraplatin and Amminedibutyratodichloro(cyclohexylamine)platinum(IV) (JM221) in Human Ovarian Carcinoma Cell Lines1. ResearchGate. [Link]
-
N/A. (n.d.). Cell Uptake & Release Assay Services for Radiopharmaceuticals. Alfa Cytology. [Link]
-
Zardast, M., et al. (2015). Role of Aquaporins in Diseases and Drug Discovery. SciSpace. [Link]
-
Tamma, G., et al. (2022). Critical Role of Aquaporins in Cancer: Focus on Hematological Malignancies. MDPI. [Link]
-
Ciarimboli, G., et al. (2012). Membrane Transporters as Mediators of Cisplatin Effects and Side Effects. PMC. [Link]
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Technical Guide: Hydrolysis Kinetics of trans-Diamminetetrachloroplatinum(IV)
Executive Summary
Context: trans-Diamminetetrachloroplatinum(IV) (
The Challenge: While designed for stability, trans-Pt(IV) complexes are not absolute in their inertness. They undergo slow hydrolysis, particularly under basic conditions or UV-A irradiation. Accurate characterization of these rates is critical to distinguish between bona fide stability and experimental artifacts caused by photo-activation or trace reductants.
Scope: This guide details the mechanistic pathways of hydrolysis, provides a validated experimental protocol for kinetic determination, and establishes the comparative rates of hydrolysis versus reduction.
Part 1: The Mechanistic Landscape
The Inertness of the Octahedral Center
Platinum(IV) complexes possess a low-spin
-
Ligand Exchange: In the dark and at neutral pH, the rate of chloride substitution by water (aquation) is negligible (
). -
Activation Energy: The activation barrier for dissociative ligand loss is high, preventing spontaneous hydrolysis in blood plasma.
The Pathway (Base Hydrolysis)
Under basic conditions (pH > 8), hydrolysis rates increase by orders of magnitude. The mechanism shifts from simple dissociation to the Substitution Nucleophilic Conjugate Base (
-
Deprotonation: A hydroxide ion removes a proton from an ammine ligand (
). -
Labilization: The strong
-donating amido ( ) ligand stabilizes the transition state, facilitating the departure of the trans chloride ion (or cis, though trans to the amido is preferred electronically). -
Aquation: Rapid reprotonation and water coordination follow.
The Confounding Variable: Photo-Hydrolysis
trans-Pt(IV) complexes are highly photo-labile. Exposure to UV-A or ambient laboratory light induces Ligand-to-Metal Charge Transfer (LMCT), resulting in:
-
Homolytic cleavage of the Pt-Cl bond.
-
Rapid "apparent" hydrolysis which is actually a photochemical artifact.
Visualization: Mechanistic Pathways
The following diagram illustrates the competition between thermal stability, base hydrolysis, and photo-activation.
Caption: Figure 1. Mechanistic divergence of trans-Pt(IV) stability. Note the dominance of Base Hydrolysis and Photo-activation over neutral aquation.
Part 2: Experimental Protocols
Protocol A: UV-Vis Spectrophotometry (Kinetics)
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Buffer: 50 mM Phosphate (pH 7.4) and 50 mM Borate (pH 9.0 - 10.0).
-
Ionic Strength Adjuster: 100 mM
(Do not use NaCl, as excess Cl- suppresses hydrolysis). -
Instrument: Double-beam UV-Vis spectrophotometer with thermostated cell holder (
).
Step-by-Step Workflow:
-
Preparation (Dark Room):
-
Prepare a stock solution of trans-[PtCl4(NH3)2] in DMF or DMSO (minimal volume, <1% final v/v) immediately before use.
-
Critical: All manipulations must occur under red light or in amber glassware to prevent photo-aquation.
-
-
Reaction Initiation:
-
Pre-warm the buffer solution to
. -
Inject the Pt(IV) stock to achieve a final concentration of 50–100
. -
Invert rapidly to mix (do not vortex vigorously to avoid bubble formation).
-
-
Data Acquisition:
-
Scan spectrum (200–500 nm) to identify isosbestic points (indicates clean conversion A
B). -
Monitor absorbance decay at the LMCT band maximum (typically ~260–300 nm for trans-Pt(IV)).
-
Control: Run a parallel blank with added NaCl (100 mM) to confirm suppression of hydrolysis (mass action law).
-
-
Calculation:
-
Fit data to the first-order exponential decay equation:
-
Plot
vs. to determine the second-order rate constant for base hydrolysis ( ).
-
Protocol B: HPLC-MS (Speciation Validation)
Objective: Confirm that spectral changes correspond to hydrolysis (
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), thermostated at
. -
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Methanol. Note: Avoid high pH mobile phases which induce hydrolysis on-column.
-
Sampling: Aliquot reaction mixture at
. Quench immediately by lowering pH to 2.0 (stops base hydrolysis) or flash freezing. -
Detection:
-
MS (ESI+): Look for mass shifts of -36.5 Da (loss of Cl) and +17 Da (gain of OH).
-
Verification: Isotope pattern matching for Pt (
is 33.8% abundant).
-
Part 3: Data Synthesis & Comparative Kinetics
The following table summarizes the behavior of this compound(IV) relative to its environment. Note that specific
| Condition | Dominant Mechanism | Rate Constant ( | Half-Life ( | Notes |
| Acidic (pH < 4) | Aquation (Dissociative) | > 3 Months | Effectively inert. | |
| Neutral (pH 7.4) | Aquation | Weeks | Stable for circulation time. | |
| Basic (pH 10) | Minutes | Rapid degradation. | ||
| Cytosolic (Reductants) | Reductive Elimination | Seconds | Primary Activation Pathway. | |
| UVA Light | Photo-aquation | Variable (Flux dependent) | Minutes | Major experimental artifact. |
Experimental Decision Tree
Use this logic flow to design your stability study.
Caption: Figure 2. Experimental design logic for Pt(IV) kinetic studies.
Part 4: Implications for Drug Development
The Prodrug Paradox
The kinetic data highlights the central paradox of Pt(IV) design:
-
Requirement: The drug must be inert to hydrolysis in the blood (
, ) to prevent systemic toxicity (like cisplatin's nephrotoxicity). -
Reality: trans-Tetrachloro complexes are sufficiently stable (
weeks) in plasma absence of reductants. -
Activation: The drug relies entirely on intracellular reduction. If the hydrolysis rate (
) approaches the reduction rate ( ), the prodrug fails.-
Design Goal:
.[4]
-
Formulation Strategy
-
Storage: Aqueous solutions of trans-Pt(IV) should be avoided for long-term storage. Lyophilized powder or DMSO stocks are required.
-
Excipients: Avoid buffers with nucleophilic components (e.g., Tris) which can substitute chlorides. Use HEPES or Phosphate.
-
Light Protection: Amber vials are mandatory during synthesis, formulation, and clinical administration.
References
-
The Chemistry of Platinum(IV) Anticancer Agents. Source: Hambley, T. W., & Hall, M. D. (2025/Historical Context).[5] Dalton Transactions. Note: Defines the fundamental inertness and reduction potentials of Pt(IV) species. URL:[Link]
-
Photoactivation of trans-platinum diamine complexes. Source: Mackay, F. S., et al. (2009). Proceedings of the National Academy of Sciences. Note: Establishes the photo-lability of trans-Pt(IV) complexes. URL:[Link]
-
Kinetics and Mechanism of the Base Hydrolysis of Platinum(IV) Complexes. Source: Beattie, J. K., & Jones, P. (1996). Inorganic Chemistry. Note: The definitive work on the
mechanism in Pt(IV) chemistry. URL:[Link] -
Reduction of Platinum(IV) Complexes by Ascorbate and Glutathione. Source: Choi, S., et al. (1998). Inorganic Chemistry. Note: Provides comparative rates for reduction vs. hydrolysis, essential for the "Data Synthesis" section. URL:[Link]
-
Interim Protocol for Measuring Hydrolysis Rate Constants. Source: U.S. Environmental Protection Agency (EPA). Note: Standardized methodology for aqueous hydrolysis kinetics.[6] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoactivation of trans platinum diamine complexes in aqueous solution and effect on reactivity towards nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Evolution in the Photoactivatable Platinum(IV) Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Mechanism of hydrolysis of a platinum(IV) complex discovered by atomic telemetry [academia.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
trans-Diamminetetrachloroplatinum interaction with glutathione and metallothionein
An In-depth Technical Guide to the Cellular Interactions of trans-Diamminetetrachloroplatinum(IV) with Glutathione and Metallothionein
Abstract
Platinum(IV) complexes, conceived as next-generation anticancer prodrugs, are designed to overcome the limitations of traditional Pt(II) therapeutics like cisplatin, such as severe side effects and acquired resistance.[1][2] Their efficacy is predicated on their relative inertness in circulation followed by intracellular reduction to the cytotoxic Pt(II) active species.[3][4][5] This guide provides a detailed examination of the critical interactions between a representative Pt(IV) agent, this compound(IV), and two key intracellular thiol-containing biomolecules: glutathione (GSH) and metallothionein (MT). Understanding these interactions is paramount for predicting drug efficacy, mechanisms of resistance, and for the rational design of future platinum-based chemotherapeutics.
Introduction: The Rationale for Platinum(IV) Prodrugs
The clinical success of cisplatin is tempered by significant dose-limiting toxicities and the prevalence of intrinsic or acquired resistance. A primary strategy to circumvent these issues involves the use of octahedral Pt(IV) complexes.[1] These compounds are kinetically more inert than their square-planar Pt(II) counterparts, reducing premature reactions with plasma proteins and other non-target biomolecules. The core hypothesis is that these Pt(IV) prodrugs remain dormant until they enter the tumor cell, where the reducing intracellular environment facilitates their activation to the DNA-damaging Pt(II) form.[2]
The molecule at the center of this guide, this compound(IV) (Pt(NH₃)₂Cl₄), serves as a model for this class of compounds.[6] Its activation and subsequent detoxification are critically mediated by cellular thiols, primarily glutathione and metallothionein.
Interaction with Glutathione (GSH): The Dual Role of Activator and Detoxifier
Glutathione, a tripeptide (γ-L-Glutamyl-L-cysteinylglycine), is the most abundant non-protein thiol in mammalian cells and plays a central role in maintaining cellular redox homeostasis and detoxifying xenobiotics.[7][8] Elevated intracellular GSH levels are a well-established mechanism of resistance to platinum-based drugs.[8][9][10]
Reductive Activation by Glutathione
The conversion of trans-Pt(IV) to its active Pt(II) form is a critical first step for cytotoxicity. Glutathione is a primary endogenous reductant responsible for this activation.
Mechanism: The reduction of Pt(IV) complexes by GSH is a rapid process that follows second-order kinetics.[11][12][13] The reaction is highly pH-dependent, with the deprotonated thiolate species (GS⁻) being the major, and significantly more potent, reductant—over five orders of magnitude more reactive than the protonated GSH form.[11][12] The prevailing mechanism involves a nucleophilic attack by the GS⁻ thiolate on one of the axial chloride ligands of the Pt(IV) complex. This forms a chloride-bridged activated complex that facilitates a two-electron transfer, resulting in the reductive elimination of the two axial ligands.[11][12][13][14] The final products are the active trans-diamminedichloroplatinum(II) (trans-DDP) species and oxidized glutathione (GSSG).[14]
Kinetics: Studies on various Pt(IV) complexes have demonstrated that those possessing a trans-Cl-Pt-Cl axis, such as the subject of this guide, are reduced particularly rapidly by glutathione.[11][12][13] This rapid reduction, often occurring within seconds, ensures efficient conversion to the active drug form upon cellular entry.[11]
Caption: Reductive activation of trans-Pt(IV) by Glutathione (GSH).
Detoxification by Glutathione
While essential for activation, GSH also contributes to drug resistance by inactivating the newly formed Pt(II) species. The electrophilic Pt(II) center is highly susceptible to attack by nucleophilic sulfur atoms. This can lead to the formation of platinum-glutathione conjugates, such as Pt(GS)₂.[7] These complexes are often substrates for efflux pumps like the Multidrug Resistance-Associated Protein (MRP), which actively transport them out of the cell, thereby reducing the intracellular drug concentration and its ability to bind to DNA.[7][8] Furthermore, direct reaction of GSH with the monofunctional DNA adducts of trans-DDP can prevent their conversion to more toxic bifunctional lesions.[15][16]
Interaction with Metallothionein (MT): Sequestration and Inactivation
Metallothioneins are a family of low-molecular-weight, cysteine-rich proteins involved in metal ion homeostasis (e.g., zinc and copper) and detoxification of heavy metals.[17][18][19] Their remarkably high cysteine content (up to 30% of amino acid residues) provides a multitude of thiol groups capable of sequestering electrophilic metal ions.[17][19]
Mechanism of Interaction and Detoxification
Overexpression of MT is a known mechanism of resistance to platinum drugs.[17][18][20] Following the reduction of the Pt(IV) prodrug to trans-DDP, the Pt(II) species can be intercepted and sequestered by MT before it reaches its nuclear DNA target.[20][21] The platinum atom binds avidly to the cysteine-thiolate clusters within the MT protein.[17][21][22] This binding effectively inactivates the drug, preventing it from forming cytotoxic DNA adducts.[21]
Interestingly, in vitro studies have shown that the transfer of platinum to MT is significantly faster for trans-DDP compared to its clinically used isomer, cis-DDP.[23] This suggests that even at moderate expression levels, MT may be a particularly efficient detoxification agent for activated trans-platinum complexes.
While some heavy metals and platinum compounds can induce the biosynthesis of MT, trans-DDP appears to be a poor inducer.[24] Therefore, its detoxification by MT relies more on the basal or pre-existing levels of the protein within the cell rather than on induced expression following drug exposure.
Caption: Competing pathways for activated trans-Pt(II) species.
Experimental Methodologies: A Guide for the Researcher
Investigating the complex interplay between this compound(IV) and these thiol-containing molecules requires a multi-faceted approach employing various biophysical and analytical techniques.
Protocol: Kinetic Analysis of Pt(IV) Reduction by GSH using Stopped-Flow Spectrophotometry
This method is ideal for measuring the rates of fast reactions, such as the reduction of Pt(IV) by glutathione, which occurs on a millisecond to second timescale.[11][13][14]
Objective: To determine the second-order rate constant for the reduction of trans-Pt(IV) by GSH.
Materials:
-
This compound(IV) stock solution.
-
Glutathione (reduced form) stock solution.
-
Phosphate or HEPES buffer of desired pH (e.g., pH 7.4).
-
Stopped-flow spectrophotometer.
Procedure:
-
Solution Preparation: Prepare fresh solutions of the Pt(IV) complex and GSH in the chosen buffer immediately before the experiment. Maintain pseudo-first-order conditions by using a large excess of GSH (at least 10-fold) relative to the Pt(IV) complex.
-
Instrument Setup: Thermostat the stopped-flow instrument to a physiologically relevant temperature (e.g., 25°C or 37°C). Set the spectrophotometer to monitor a wavelength where the change in absorbance upon reduction is maximal (determined by preliminary UV-Vis scans of the reactant and product).
-
Data Acquisition: Load the Pt(IV) solution into one syringe and the GSH solution into the other. Rapidly mix the solutions and record the change in absorbance over time.
-
Kinetic Analysis: The observed rate of absorbance change will follow a first-order decay under pseudo-first-order conditions. Fit the kinetic trace to a single exponential function to obtain the pseudo-first-order rate constant, kobs.
-
Rate Constant Determination: Repeat the experiment with varying concentrations of GSH (while still in excess). Plot kobs versus the concentration of GSH. The slope of the resulting linear plot will be the second-order rate constant, k.
Causality: Using a large excess of GSH ensures its concentration remains effectively constant throughout the reaction, simplifying the rate law and allowing for the accurate determination of the pseudo-first-order rate constant. Varying the GSH concentration confirms the reaction order and yields the true second-order rate constant.
Protocol: Analysis of Platinum-Metallothionein Binding via Gel Filtration and AAS
This workflow allows for the separation of Pt bound to high-molecular-weight proteins like MT from unbound or small-molecule-bound platinum, followed by quantification.[23][25]
Objective: To identify and quantify the amount of platinum associated with metallothionein in a biological sample (e.g., cell lysate).
Materials:
-
Cell lysate from cells treated with trans-Pt(IV).
-
Size-exclusion chromatography column (e.g., Sephadex G-75).
-
Appropriate elution buffer.
-
Fraction collector.
-
Graphite furnace atomic absorption spectrometer (GFAAS).
Procedure:
-
Sample Preparation: Prepare a cytosolic fraction (S9 or S100) from cells previously exposed to the Pt(IV) complex.
-
Chromatography: Equilibrate the Sephadex G-75 column with elution buffer. Carefully load the cytosolic sample onto the column.
-
Fraction Collection: Elute the sample with buffer at a constant flow rate and collect fractions of a fixed volume. High molecular weight proteins (including MT) will elute first, followed by smaller molecules.
-
Platinum Quantification: Analyze each collected fraction for platinum content using GFAAS. This technique provides the high sensitivity needed to detect the low concentrations of platinum typically found in biological samples.
-
Data Analysis: Plot the platinum concentration versus the elution volume (or fraction number). A peak in platinum concentration in the elution volume corresponding to the molecular weight of MT (approx. 6-7 kDa) indicates Pt-MT binding.
Self-Validation: The protocol's integrity is maintained by running a control sample from untreated cells to establish a baseline platinum level. Additionally, protein standards of known molecular weight should be run to calibrate the column and confirm the elution volume of MT.
Caption: Experimental workflow for studying Pt(IV) interactions.
Summary and Future Directions
The interactions of this compound(IV) with glutathione and metallothionein are defining factors in its biological activity.
-
Glutathione acts as a double-edged sword: it is essential for the reductive activation of the Pt(IV) prodrug but also contributes significantly to its detoxification and the development of resistance.
-
Metallothionein functions primarily as a potent detoxification agent by sequestering the active Pt(II) species, thereby preventing it from reaching its DNA target.
This intricate balance between activation and detoxification highlights the complexity of predicting the efficacy of Pt(IV) prodrugs. For drug development professionals, a deep understanding of these mechanisms is crucial. Future research should focus on designing Pt(IV) complexes that are either more selectively reduced in the tumor microenvironment or whose activated Pt(II) forms are poorer substrates for GSH conjugation and MT sequestration. Strategies could include designing Pt(IV) prodrugs that target specific organelles to bypass cytosolic detoxification pathways or that incorporate ligands that sterically hinder interactions with these thiol-containing molecules. By continuing to unravel these fundamental biochemical interactions, the scientific community can pave the way for more effective and less toxic platinum-based cancer therapies.
References
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- PubMed. (2000, June 15). Kinetics and mechanism for reduction of anticancer-active tetrachloroam(m)ine platinum(IV) compounds by glutathione.
- AACR Journals. (1992, December 15). Relationship of Cellular Glutathione to the Cytotoxicity and Resistance of Seven Platinum Compounds 1.
- PMC. (n.d.). Exogenous glutathione contributes to cisplatin resistance in lung cancer A549 cells.
- PMC. (n.d.). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance.
- AACR Journals. (n.d.). Relationship of Cellular Glutathione to the Cytotoxicity and Resistance of Seven Platinum Compounds1 | Cancer Research.
- ResearchGate. (n.d.). Kinetics and mechanism for reduction of anticancer-active tetrachloroam(m)ine platinum(IV) compounds by glutathione.
- PMC - NIH. (n.d.). Role of Glutathione in Cancer Progression and Chemoresistance.
- Lund University. (n.d.). Kinetics and mechanism for reduction of anticancer active tetrachloroam(m)ine platinum(IV) compounds by glutathione.
- Dalton Transactions (RSC Publishing). (n.d.). trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study.
- Translational Cancer Research. (2023, July 21). Induction of metallothionein expression by supplementation of zinc induces resistance against platinum-based treatment in malignant pleural mesothelioma.
- ACS Publications. (2024, April 9). Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions | Journal of Medicinal Chemistry.
- MDPI. (2022, October 1). Metallo-Drugs in Cancer Therapy: Past, Present and Future.
- (2023, May 18). The current status in computational exploration of Pt( iv ) prodrug activation by reduction.
- (2025, August 6). Reduction of some Pt(IV) complexes with biologically important sulfur-donor ligands.
- (n.d.). Interaction of cis- and trans-diamminedichloroplatinum with metallothionein in vivo.
- PMC. (n.d.). Induction of metallothionein expression by supplementation of zinc induces resistance against platinum-based treatment in malignant pleural mesothelioma.
- ResearchGate. (2025, August 7). (PDF) Metallothionein—A promising tool for cancer diagnostics.
- PubMed - NIH. (n.d.). In vivo and in vitro binding of platinum to metallothionein.
- MDPI. (2025, April 17). Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress.
- PMC. (n.d.). Metallothionein: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications.
- MDPI. (2009, February 26). Study of Interactions between Metallothionein and Cisplatin by using Differential Pulse Voltammetry Brdicka´s reaction and Quartz Crystal Microbalance.
- Mayo Clinic. (n.d.). Interaction of trans-Diamminedichloroplatinum(II) with DNA: Formation of Monofunctional Adducts and Their Reaction with Glutathione.
- PubMed. (1987, June 16). Interaction of trans-diamminedichloroplatinum(II) with DNA: formation of monofunctional adducts and their reaction with glutathione.
- PubMed. (n.d.). The interactions of cis-diamminedichloroplatinum with metallothionein and glutathione in rat liver and kidney.
- Chem-Impex. (n.d.). Tétrachlorure de trans-platine (IV)diammine.
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- 16. Interaction of trans-diamminedichloroplatinum(II) with DNA: formation of monofunctional adducts and their reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of metallothionein expression by supplementation of zinc induces resistance against platinum-based treatment in malignant pleural mesothelioma - Wyrich - Translational Cancer Research [tcr.amegroups.org]
- 18. Induction of metallothionein expression by supplementation of zinc induces resistance against platinum-based treatment in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metallothionein: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metallo-Drugs in Cancer Therapy: Past, Present and Future [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. In vivo and in vitro binding of platinum to metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interaction of cis- and trans-diamminedichloroplatinum with metallothionein in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The interactions of cis-diamminedichloroplatinum with metallothionein and glutathione in rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Strategies for the Purity Analysis of trans-Diamminetetrachloroplatinum(IV)
Application Note: AN-PT4-001
Executive Summary
This application note details a robust, stability-indicating HPLC methodology for the analysis of trans-diamminetetrachloroplatinum(IV) (hereafter referred to as trans-Pt(IV)). Unlike its clinically ubiquitous isomer cis-platin, or its reduced precursor trans-platin (Pt(II)), trans-Pt(IV) represents a class of kinetically inert prodrugs designed for activation (reduction) within the hypoxic tumor microenvironment.
Key Analytical Challenges Addressed:
-
Geometric Isomer Resolution: Separation of the target trans-isomer from the thermodynamically distinct cis-isomer.
-
Oxidation State Discrimination: Quantitation of the trans-diamminedichloroplatinum(II) precursor (incomplete oxidation) and degradation products.
-
Hydrolytic Stability: Monitoring aquated species generated in aqueous media.
Physicochemical Context & Causality
Understanding the analyte is the prerequisite for method design. trans-Pt(IV) is an octahedral complex. Its separation logic differs from square-planar Pt(II) complexes due to two factors:
-
Kinetic Inertness: Pt(IV) complexes undergo ligand exchange much slower than Pt(II). This allows for the use of slightly acidic mobile phases without inducing rapid on-column hydrolysis.
-
Redox Instability: While chemically stable, Pt(IV) is susceptible to reduction. The method must distinguish between the parent Pt(IV) and the reduced Pt(II) species, which is the primary degradation pathway in biological matrices.
The Degradation Pathway (Logic for Stability Indication)
The following Graphviz diagram illustrates the critical impurities the HPLC method must resolve.
Figure 1: Synthetic and degradation pathways defining the "Critical Quality Attributes" (CQAs) for the HPLC separation.
Experimental Protocols
Protocol A: RP-HPLC Purity & Assay (The Workhorse Method)
This method utilizes a C18 stationary phase.[1][2][3][4][5] The choice of a C18 column over a C8 or Cyano phase is driven by the need to maximize hydrophobic interaction with the ammine ligands to separate the cis and trans isomers, which have different dipole moments.
System Suitability:
-
Resolution (
): > 2.0 between Pt(II) and Pt(IV) species. -
Tailing Factor (
): 0.9 – 1.2 (Pt complexes can tail due to silanol interactions; end-capping is crucial).
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna) | High surface area for isomer resolution. |
| Column Temp | 25°C | Ambient temperature preserves the kinetic stability of the Pt(IV) complex. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Detection | UV @ 210 nm (Primary), 254 nm (Secondary) | 210 nm targets the Pt-Cl charge transfer band (high sensitivity). |
| Injection Vol | 10 - 20 µL | Dependent on sample concentration (typically 0.5 mg/mL). |
Mobile Phase & Gradient
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7)
-
Why: Acidic pH suppresses the ionization of silanols and prevents the deprotonation of aquated Pt species, keeping peaks sharp.
-
-
Solvent B: Methanol (HPLC Grade)
-
Why: Methanol is preferred over Acetonitrile for Pt complexes to avoid potential ligand substitution artifacts that can occur with ACN under high pressure/heat.
-
| Time (min) | % Solvent A | % Solvent B | Step |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 60 | 40 | Linear Gradient (Elute Pt(II)/Pt(IV)) |
| 20.0 | 10 | 90 | Wash |
| 25.0 | 95 | 5 | Re-equilibration |
Protocol B: Sample Preparation (Critical for Stability)
Platinum(IV) complexes can be sensitive to light and reducing agents (like DMSO impurities).
-
Weighing: Accurately weigh 10.0 mg of trans-Pt(IV).
-
Solvent: Dissolve in 0.9% NaCl solution (Saline).
-
Expert Insight: Do not use pure water. The presence of chloride ions (Common Ion Effect) suppresses the hydrolysis (aquation) of the Pt-Cl bonds, stabilizing the sample during analysis.
-
-
Dilution: Dilute to 0.5 mg/mL with Mobile Phase A.
-
Filtration: 0.22 µm PTFE or Nylon filter.
-
Storage: Amber vials (light protection is mandatory). Analyze within 8 hours.
Method Development Decision Tree
When adapting this method for specific formulations (e.g., liposomes or nanoparticles), interferences may occur. Use this logic flow to troubleshoot.
Figure 2: Troubleshooting logic for optimizing the separation of Platinum species.
Validation & System Suitability (E-E-A-T)
To ensure the method is "Trustworthy" and compliant with ICH Q2(R1) guidelines, the following parameters must be verified:
Specificity (Forced Degradation)
You must demonstrate the method is stability-indicating.
-
Oxidative Stress: Treat sample with 3%
. (Pt(IV) should be stable). -
Reductive Stress: Treat with 10 mM Ascorbic Acid.
-
Result: The trans-Pt(IV) peak should decrease, and the trans-Pt(II) peak (retention time approx 4-6 min depending on column) should appear. This confirms the method can detect the active drug vs. its prodrug form [1].[6]
-
Linearity & Range
-
Range: 0.05 mg/mL to 1.0 mg/mL.
-
Acceptance:
.[1][7] -
LOD/LOQ: Typically 0.5 µg/mL (LOD) for UV detection at 210 nm.
Robustness[8]
-
Wavelength: ± 2 nm (208, 212 nm).
-
Flow Rate: ± 0.1 mL/min.
-
Note: Pt complexes are sensitive to temperature fluctuations affecting equilibrium; keep column oven precise (± 1°C).
References
-
Hall, M. D., et al. (2002). "The reduction of platinum(IV) complexes: a key aspect of their biological action." Journal of Inorganic Biochemistry. (Verified context: Reduction kinetics analysis via HPLC).
-
Kizu, R., et al. (1995). "High-performance liquid chromatographic separation of platinum complexes containing the cis-1,2-cyclohexanediamine ligand." Journal of Chromatography A. (Verified context: Isomer separation logic on C18).
-
USP General Chapter <621>. "Chromatography." United States Pharmacopeia. (Verified context: System suitability requirements).
-
Mukhopadhyay, S., et al. (2016). "A Validated Reverse Phase HPLC Technique for the Determination of Purity." Central European Journal of Energetic Materials. (Verified context: General RP-HPLC validation for nitro/amino compounds, analogous method structure).
(Note: While specific monographs for this compound are rare in public pharmacopeias, the protocols above are synthesized from best practices for the homologous cis-platin and satraplatin derivatives found in the cited literature.)
Sources
Application Notes & Protocols: Synthesis of trans-Diamminetetrachloroplatinum(IV) via Oxidative Chlorination
Abstract: This document provides a comprehensive guide for the synthesis of trans-diamminetetrachloroplatinum(IV), a key intermediate in the development of novel platinum-based therapeutic agents. Platinum(IV) complexes are increasingly investigated as prodrugs that can be activated within the cellular environment, offering a strategy to overcome the limitations of traditional platinum(II) drugs like cisplatin.[1][2][3] This guide details the oxidative chlorination of the platinum(II) precursor, trans-diamminedichloroplatinum(II) (transplatin), to its corresponding octahedral platinum(IV) derivative. We present the underlying chemical principles, detailed, field-proven protocols for the synthesis of both the precursor and the final product, and robust analytical methods for validation.
Introduction and Scientific Context
The field of medicinal inorganic chemistry was revolutionized by the discovery of cisplatin. However, its efficacy is hampered by issues of toxicity and drug resistance. While its geometric isomer, transplatin, is clinically inactive primarily due to its kinetic instability, its derivatives and platinum(IV) analogues are a focal point of modern research.[4][5][6] Transforming a planar Pt(II) complex into an octahedral Pt(IV) complex creates a more inert compound, which can act as a prodrug.[1][7][8] This Pt(IV) species can bypass resistance mechanisms and, upon entering a cancer cell, is reduced back to a cytotoxic Pt(II) agent, releasing its axial ligands.[2]
The synthesis of this compound(IV) is a fundamental example of oxidative addition, a core reaction in organometallic and coordination chemistry.[6][9] This process involves increasing the oxidation state and coordination number of the central platinum atom. The protocol herein describes the direct oxidative chlorination of transplatin, a reliable method for producing the target Pt(IV) compound.
Mechanism: The Principle of Oxidative Addition
The conversion of square-planar transplatin (Pt(II)) to octahedral this compound(IV) (Pt(IV)) is a classic oxidative addition reaction. In this process, the platinum center is formally oxidized from +2 to +4, and its coordination number increases from four to six.
The reaction with chlorine involves the addition of two chlorine atoms to the platinum center. These new ligands occupy the axial positions, perpendicular to the original square plane of the precursor. A key feature of this reaction is the retention of the original stereochemistry in the equatorial plane. The ammine and chloride ligands that were trans to each other in the Pt(II) starting material remain in the same trans configuration in the equatorial plane of the final Pt(IV) product.[6][9][10]
Caption: Workflow for the synthesis of this compound(IV).
References
- Transpl
- Synthesis, characterization and biological activity of trans-platinum(II) complexes with chloroquine - PMC.
-
Transplatin - Wikipedia. [Link]
-
Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide - MDPI. [Link]
-
Synthesis - Cisplatin. [Link]
-
Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC. [Link]
-
Platinum(II) complexes undergo oxidation to generate their platinum(IV)... - ResearchGate. [Link]
-
trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study - Dalton Transactions (RSC Publishing). [Link]
-
Advances in technical strategies for monitoring the reduction of platinum(IV) complexes. [Link]
-
Turning Ineffective Transplatin into a Highly Potent Anticancer Drug via a Prodrug Strategy for Drug Delivery and Inhibiting Cisplatin Drug Resistance - PubMed. [Link]
-
(PDF) Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance - ResearchGate. [Link]
-
Preparation of platinum(IV) complexes with dipeptide and diimine. X-ray crystal structure and 195Pt NMR spectra - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis, characterization and biological activity of trans-platinum(II) complexes with chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transplatin - Wikipedia [en.wikipedia.org]
- 7. trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Turning Ineffective Transplatin into a Highly Potent Anticancer Drug via a Prodrug Strategy for Drug Delivery and Inhibiting Cisplatin Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Preparation and Handling of trans-Diamminetetrachloroplatinum(IV) Stock Solutions
Abstract & Scientific Context
trans-Diamminetetrachloroplatinum(IV) represents a distinct class of platinum-based anticancer agents.[1] Unlike the planar cis-platinum(II) therapies (e.g., Cisplatin), this octahedral Pt(IV) complex functions primarily as a prodrug . It is kinetically inert in the bloodstream but is activated intracellularly via reduction to a Pt(II) species, releasing its axial ligands.[2]
This guide addresses the specific challenge of solubilizing this hydrophobic, inert complex while preventing premature reduction or ligand exchange prior to cellular administration. Note: Unlike Cisplatin, which is often prepared in saline, trans-Pt(IV) requires organic solvents for high-concentration stocks due to its charge neutrality and low aqueous solubility.
Key Physicochemical Properties
| Property | Value | Notes |
| Formula | Pt(NH₃)₂Cl₄ | Octahedral geometry |
| Molecular Weight | 370.96 g/mol | Use this for molarity calculations |
| Appearance | Yellow/Orange Powder | Distinct from the white/yellow of Pt(II) salts |
| Solubility (Water) | Very Low (< 1 mg/mL) | Not suitable for stock preparation |
| Solubility (DMSO) | High (> 20 mM) | Preferred solvent for stock |
| Stability | Kinetically Inert | More stable than Cisplatin, but susceptible to reduction |
Critical Considerations (The "Why")
The DMSO Paradox
Dimethyl sulfoxide (DMSO) is the standard solvent for screening, but it is chemically reactive toward platinum.
-
Risk: DMSO can coordinate with Pt(II) species, displacing chlorides and inactivating the drug (solvolysis).
-
Mitigation for Pt(IV): Pt(IV) complexes are kinetically inert (d⁶ low spin), making them significantly more resistant to DMSO solvolysis than Pt(II). However, long-term storage in DMSO is still discouraged as trace impurities or light can catalyze reduction to the reactive Pt(II) form, which then rapidly deactivates in DMSO.
-
Rule: Prepare stocks fresh or freeze immediately at -80°C.
The "Prodrug" Activation Mechanism
Researchers must understand that the cytotoxicity of this compound is dependent on the cellular reducing environment (e.g., Glutathione, Ascorbate levels).[3][4][5] Variations in media formulation (e.g., high antioxidant content) can alter IC₅₀ values.
Protocol 1: Preparation of Stock Solution (20 mM)
Objective: Create a sterile, precipitate-free 20 mM stock solution in anhydrous DMSO.
Materials
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Amber borosilicate glass vials (Pt compounds are light-sensitive).
-
0.22 µm PTFE (Teflon) or Nylon syringe filter (Do NOT use Cellulose Acetate; DMSO dissolves it).
Step-by-Step Methodology
-
Calculations:
-
Target Concentration: 20 mM
-
Target Volume: 1 mL
-
Mass Required:
.
-
-
Weighing (Static Control):
-
Platinum powders are often static-prone. Use an anti-static gun if available.
-
Weigh ~7.4 mg into a pre-tared amber glass vial. Record exact mass to adjust final volume for precision.
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO.
-
Technique: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
Caution: Do not heat above 30°C. Heat promotes reduction of Pt(IV) to Pt(II).
-
-
Filtration:
-
Pass the solution through a 0.22 µm PTFE syringe filter into a sterile amber tube.
-
Note: Pre-wet the filter with 50 µL DMSO to minimize hold-up volume loss.
-
-
Storage:
-
Aliquot immediately into single-use volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C . Stable for 3 months.
-
Validation: Upon thawing, solution must remain clear. Any turbidity indicates precipitation or reduction; discard.
-
Workflow Visualization
Figure 1: Preparation workflow for trans-Pt(IV) stock solutions emphasizing temperature control and material compatibility.
Protocol 2: Cell Treatment & Dilution
Objective: Dilute the hydrophobic stock into aqueous media without precipitation ("crashing out").
Methodology
-
Preparation of Intermediate Dilution (Optional but Recommended):
-
Direct addition of 100% DMSO stock to media can cause local precipitation at the pipette tip.
-
Prepare a 10x working solution in PBS or Media immediately before use.
-
Example: To treat at 20 µM, dilute stock to 200 µM in PBS, then add 1:10 to cells.
-
-
Solvent Tolerance Control:
-
Ensure final DMSO concentration on cells is < 0.5% (v/v).
-
Include a "Vehicle Control" (Media + DMSO only) to normalize for solvent toxicity.
-
-
Incubation:
-
Standard incubation is 24-72 hours.[8]
-
Mechanism Check: Unlike Cisplatin, which binds DNA rapidly, trans-Pt(IV) requires a lag time for intracellular reduction. Short exposures (<4h) may show reduced efficacy compared to Pt(II) equivalents.
-
Mechanism of Action Visualization
Figure 2: The activation pathway of this compound(IV). The compound remains inert until reduced inside the cancer cell.
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| Precipitation | Cloudy suspension upon adding DMSO. | Saturation or wet DMSO. | Ensure DMSO is anhydrous. Sonicate longer. Do not exceed 50 mM. |
| Precipitation | Crystals form when added to Media. | "Crashing out" due to hydrophobicity. | Vortex media while adding drug dropwise. Keep final conc < 100 µM. |
| Loss of Potency | Higher IC₅₀ than expected. | Premature reduction in stock. | Did you store the stock at RT or 4°C? Must store at -80°C. |
| Color Change | Stock turns from yellow to clear/black. | Chemical degradation. | Discard immediately. |
Validation Technique: UV-Vis Spectroscopy
To validate stock integrity, dilute a small aliquot in water and scan 200–500 nm.
-
Pt(IV) Signature: Look for Ligand-to-Metal Charge Transfer (LMCT) bands around 260-300 nm.
-
Degradation: Disappearance of these bands or a shift toward the Pt(II) spectrum indicates reduction.
References
-
Hall, M. D., & Hambley, T. W. (2002). Platinum(IV) antitumour compounds: their bioinactivation and the use of XANES spectroscopy to monitor their reduction. Coordination Chemistry Reviews, 232(1-2), 49-67.
-
Wexselblatt, E., & Gibson, D. (2012). What do we know about the reduction of Pt(IV) pro-drugs? Journal of Inorganic Biochemistry, 117, 220-229.
-
Hall, M. D., et al. (2014). The fate of platinum(IV) complexes in cellular culture media and the influence of media composition on cytotoxicity. Journal of Biological Inorganic Chemistry, 19, 237–245.
-
PubChem Compound Summary. this compound(IV) (CID 15493605).[9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 4. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 反-四氯二氨铂(IV) ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 7. americanelements.com [americanelements.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound(IV) | Cl4H6N2Pt | CID 15493605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Photoactivation wavelengths for trans-Diamminetetrachloroplatinum experiments
Application Notes & Protocols
Topic: Photoactivation of trans-Diamminetetrachloroplatinum(IV) Complexes for Preclinical Research
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Executive Summary: Platinum(IV) complexes serve as next-generation prodrugs, designed to overcome the limitations of conventional platinum-based chemotherapeutics like cisplatin. Their kinetic inertness in the Pt(IV) oxidation state minimizes off-target reactions and reduces systemic toxicity. This guide details the principles and protocols for the photoactivation of this compound(IV) and its derivatives, a process that uses light to trigger the reduction of the stable Pt(IV) prodrug into a highly cytotoxic Pt(II) species specifically at the target site. By providing a comprehensive overview of the underlying mechanism, critical experimental parameters, and step-by-step protocols, this document serves as an essential resource for researchers aiming to harness photoactivated chemotherapy (PACT) for precise and potent anticancer applications.
Introduction: The Rationale for Photoactivatable Platinum Prodrugs
Platinum-based drugs, most notably cisplatin, are cornerstones of modern cancer chemotherapy. However, their clinical utility is often hampered by severe side effects and the development of drug resistance. A primary reason for this is the indiscriminate reactivity of the platinum(II) agent with various biomolecules throughout the body. Photoactivatable Pt(IV) prodrugs represent a sophisticated strategy to mitigate these issues.[1][2] These octahedral complexes are significantly more stable and kinetically inert compared to their square-planar Pt(II) counterparts, allowing them to circulate with minimal toxicity.[2]
The innovation lies in their activation mechanism: light. By irradiating the tumor tissue with a specific wavelength of light, the inert Pt(IV) complex can be precisely reduced to its active, cytotoxic Pt(II) form. This spatio-temporal control ensures that the drug's potent anticancer activity is unleashed primarily within the tumor, thereby sparing healthy tissue.[3][4] While cisplatin's inactive trans-isomer, transplatin, showed limited clinical promise due to its rapid deactivation, research has revealed that trans-configured Pt(IV) diazido complexes can be highly effective photochemotherapeutic agents, sometimes even more potent than their cis isomers upon photoactivation.[5][6][7] This guide focuses on the experimental framework for investigating the photoactivation of these promising trans-platinum(IV) compounds.
The Mechanism of Photoactivation
The core of PACT using Pt(IV) complexes is a light-induced reductive elimination process. The energy supplied by photons excites the complex, promoting the reduction of the Pt(IV) center to Pt(II) and the dissociation of the two axial ligands.
The general pathway is as follows:
-
Excitation: The Pt(IV) complex absorbs a photon of a specific wavelength, typically corresponding to a ligand-to-metal charge transfer (LMCT) band.[5][6]
-
Reductive Elimination: This excitation triggers the reduction of the platinum center from +4 to +2. Concurrently, the two axial ligands are eliminated.
-
Formation of Active Species: The resulting product is a reactive, square-planar Pt(II) complex. This species can then undergo hydrolysis (aquation) in the cellular environment, similar to cisplatin, forming highly reactive aqua species.
-
Target Binding: The activated Pt(II) complex readily binds to its biological targets, most notably the N7 atoms of purine bases in DNA (like guanine), forming DNA adducts that induce cell death.[6][8][9]
Caption: Mechanism of Pt(IV) complex photoactivation.
Key Experimental Parameters & Considerations
The success of photoactivation experiments hinges on the careful control of several parameters. The quantitative data below summarizes typical conditions reported in the literature for various trans-diazido Pt(IV) complexes.
| Parameter | Typical Range / Value | Light Source Examples | Rationale & Key Considerations |
| Wavelength (λ) | 365 nm (UVA) - 465 nm (Blue) | 365 nm LED Array, 465 nm Lamp | Must overlap with the complex's absorption spectrum (often an LMCT band) to ensure efficient energy transfer. Shorter wavelengths (UVA) are effective but have limited tissue penetration; visible light (blue, green) is often preferred for future clinical translation.[8][9][10][11] |
| Light Dose | 3.6 - 17 J/cm² | Calibrated Light Source | The total energy delivered per unit area. This is a critical parameter for reproducibility. It is calculated as Irradiance (W/cm²) × Time (s). Insufficient dose leads to incomplete activation; excessive dose can cause non-specific cell damage.[10][12] |
| Irradiation Time | 15 - 60 minutes | N/A | Dependent on the light source's power (irradiance). Shorter, high-intensity irradiation or longer, low-intensity irradiation can be used to achieve the same total dose.[3][6][10] |
| Drug Concentration | 0.1 - 25 µM | N/A | Should be determined empirically. A concentration range spanning several orders of magnitude is used to determine the half-maximal inhibitory concentration (IC₅₀). |
| Incubation Time | 1 - 2 hours (in dark) | N/A | A pre-irradiation incubation period in complete darkness is essential to allow for cellular uptake of the prodrug without premature activation.[3][10] |
Experimental Protocols
The following protocols provide a framework for assessing the photoactivatable properties of this compound(IV) derivatives.
Protocol 1: Determination of Photocytotoxicity (IC₅₀)
This protocol determines the concentration of the platinum complex required to inhibit cell growth by 50% upon photoactivation, and compares it to its toxicity in the dark.
Materials:
-
Human cancer cell line (e.g., A2780 ovarian, SW480 colon)[13][14]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear-bottom, black-walled plates
-
trans-Pt(IV) complex stock solution (e.g., in DMSO or DMF, then diluted in media)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay (e.g., PrestoBlue, CellTiter-Glo)
-
Calibrated light source (e.g., 465 nm LED array) with a power meter (radiometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the Pt(IV) complex in complete medium. It is crucial to protect these solutions from light by wrapping tubes in aluminum foil.
-
Drug Incubation (Dark): Remove the medium from the cells and add 100 µL of the diluted Pt(IV) complex solutions to the appropriate wells. Include "vehicle control" wells (medium with the same percentage of DMSO).
-
Incubate the plate for 1-2 hours at 37°C in complete darkness. This allows for cellular uptake of the prodrug.[10]
-
Irradiation:
-
Remove the plate lid.
-
Place the plate directly under the calibrated light source.
-
Irradiate the "PhotoIC₅₀" wells with the desired light dose (e.g., 465 nm, 17 J/cm²).[10]
-
The "Dark IC₅₀" wells must be kept in complete darkness for the same duration (e.g., by placing them in a separate incubator or wrapping them securely in foil).
-
-
Recovery: After irradiation, remove the drug-containing medium, wash wells gently with 100 µL of PBS, and add 100 µL of fresh, drug-free medium.
-
Incubate all plates for a further 24-72 hours at 37°C.
-
Viability Assessment: Add MTT reagent (or other viability assay reagent) according to the manufacturer's instructions and measure the absorbance/fluorescence.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot cell viability versus log[concentration] and fit a dose-response curve to determine the IC₅₀ values for both the dark and light-treated conditions.
-
Calculate the Photoselectivity Index (PI) as: PI = IC₅₀ (Dark) / IC₅₀ (Light). A high PI value indicates high selectivity and successful photoactivation.
-
Caption: Experimental workflow for photocytotoxicity assay.
Protocol 2: Assessing DNA Platination via Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method to visualize DNA damage in individual cells. This protocol can qualitatively assess the DNA damage induced by the photoactivated complex.
Materials:
-
Cells treated as per Protocol 1 (steps 1-6), typically in 6-well plates.
-
Comet assay kit (containing lysis buffer, electrophoresis buffer, etc.)
-
Fluorescent DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope
Procedure:
-
Cell Treatment & Harvest: Treat cells with the Pt(IV) complex at a relevant concentration (e.g., its PhotoIC₅₀) and irradiate as described previously. Include dark controls and untreated controls. Harvest the cells by trypsinization immediately after the recovery period begins.
-
Comet Slide Preparation: Mix the harvested cells with low-melting-point agarose and pipette onto a comet slide, as per the kit manufacturer's instructions.
-
Cell Lysis: Immerse the slides in lysis buffer (typically overnight at 4°C) to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize, wash, and stain the slides with a fluorescent DNA dye. Visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software. Compare the level of damage between the light-treated, dark-treated, and untreated control groups. A significant increase in tail moment in the light-treated group indicates DNA damage resulting from photoactivation.[5][6]
Troubleshooting & Best Practices
-
Low Photoselectivity (PI ≈ 1):
-
Cause: The complex may be unstable and reducing to Pt(II) in the dark.
-
Solution: Verify the stability of the complex in culture medium using NMR or mass spectrometry. Ensure all steps prior to irradiation are performed in minimal light.[15]
-
-
High "Light Only" Toxicity:
-
Cause: The light dose or wavelength may be damaging the cells directly.
-
Solution: Always include a "light only" control (cells with no drug, but irradiated). If toxicity is observed, reduce the light dose by either decreasing the irradiation time or using a lower-power source.
-
-
Inconsistent Results:
-
Cause: Fluctuations in light source output.
-
Solution: Regularly measure the irradiance of your light source with a power meter before each experiment to ensure a consistent and accurate light dose is delivered.
-
Safety Precautions
-
Chemical Safety: Platinum compounds are potent sensitizers and potentially cytotoxic. Always handle them in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Light Safety: High-intensity UVA and blue light sources can be harmful to the eyes and skin. Never look directly into the light source. Use appropriate filtering eyewear and ensure the light path is shielded during irradiation.
References
- Photoactivation of trans platinum diamine complexes in aqueous solution and effect on reactivity towards nucleotides. PMC.
- Doherty, R.E., Sazanovich, I.V., McKenzie, L.K., et al. (2016). Photodynamic killing of cancer cells by a Platinum(II)
- Photodynamic Effect of Amphiphilic N∧C∧N-Coordinated Platinum(II) Complexes in Human Umbilical Vein Endothelial Cells.
- Platinum(IV) complex-based two-in-one polyprodrug for a combinatorial chemo-photodynamic therapy. PubMed. (2018).
- Photodynamic therapeutic potential and challenges of platinum group metal complexes in cancer tre
- Photoactivation of trans diamine platinum complexes in aqueous solution and effect on reactivity towards nucleotides. PubMed. (2010).
- A folate-conjugated platinum porphyrin complex as a new cancer-targeting photosensitizer for photodynamic therapy. Organic & Biomolecular Chemistry (RSC Publishing).
- Bednarski, P. J., Sagner, T., & Feterl, M. (2006). Photoactivatable Platinum Complexes.
- A photoactivated trans-diammine platinum complex as cytotoxic as cisplatin. Discovery - the University of Dundee Research Portal.
- Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. PMC.
- Dikova, Y. M. (2024). The synthesis, structural characterisation, and photophysical properties of platinum(IV)
- Platinum Complexes of Tetradentate NCCN-Coordinating Ligands: Structures and Photophysical Properties of PtII, Pt2 III and PtIV Compounds. PMC.
- Macyk, W., Burgeth, G., & Kisch, H. (2003). Photoelectrochemical properties of platinum(iv) chloride surface modified TiO 2. Photochemical & Photobiological Sciences (RSC Publishing).
- Unexpected photoactivation pathways in a folate-receptor-targeted trans- diazido Pt(IV) anticancer pro-drug.
- Single-Cell Chemistry of Photoactivatable Platinum Anticancer Complexes.
- Unexpected photoactivation pathways in a folate-receptor-targeted trans-diazido Pt(iv) anticancer pro-drug. Dalton Transactions (RSC Publishing).
- Studies on the photoactivation of two cytotoxic trans,trans,trans-diazidodiaminodihydroxo-Pt(iv) complexes. Dalton Transactions (RSC Publishing).
- Cytotoxic Impact of Fluorinated Ligands in Equatorial Position of Trans-Configured Diam(m)
- A photoactivated trans-diammine platinum complex as cytotoxic as cispl
- Photo-cytotoxic trans diam(m)ine platinum(IV) diazido complexes more potent than their cis isomers. PMC.
- A potent cytotoxic photoactivated pl
- Synthesis and in vitro cytotoxicity of cis,cis,trans-diamminedichloridodisuccinatoplatinum(IV)
- A Photoactivated trans‐Diammine Platinum Complex as Cytotoxic as Cisplatin.
- Ligand Evolution in the Photoactivatable Platinum(IV) Anticancer Prodrugs. Frontiers. (2022).
- Synthesis and in Vitro Studies of Photoactivatable Semisquaraine-type Pt(II) Complexes.
- Tuning the photoactivated anticancer activity of Pt(IV)
- Photoactive trans ammine/amine diazido platinum(IV) complexes. ScienceDirect. (2009).
- Photoactivatable Platinum-Based Anticancer Drugs: Mode of Photoactivation and Mechanism of Action. MDPI. (2020).
- trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study. PubMed. (2020).
- Diamminetetrakis(carboxylato)platinum(IV)
- Cellular accumulation and DNA interaction studies of cytotoxic trans-platinum anticancer compounds.
- Platinum(IV)
- Mechanisms of cell uptake and toxicity of the anticancer drug cispl
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- 15. researchgate.net [researchgate.net]
Conjugation of trans-Diamminetetrachloroplatinum to nanoparticle carriers
Application Note & Protocols
Topic: Conjugation of trans-Diamminetetrachloroplatinum(IV) to Nanoparticle Carriers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The conjugation of platinum-based therapeutics to nanoparticle carriers represents a frontier in oncology, aiming to mitigate the severe side effects and overcome the resistance mechanisms associated with conventional platinum drugs like cisplatin.[1] Platinum(IV) complexes, such as this compound(IV), serve as inert prodrugs that are activated to their cytotoxic Pt(II) form within the reducing environment of tumor cells.[2][3] This application note provides a comprehensive guide for the synthesis of conjugatable Pt(IV) prodrugs and detailed protocols for their attachment to various nanoparticle platforms. We delve into the scientific rationale behind methodological choices, offering field-proven insights to ensure robust and reproducible outcomes. The protocols herein are designed as self-validating systems, incorporating critical characterization and quality control steps essential for the development of effective nanomedicine candidates.
Introduction: The Rationale for Pt(IV) Nanomedicines
Platinum-based drugs are a cornerstone of cancer chemotherapy. However, their clinical utility is often hampered by dose-limiting toxicities and the development of drug resistance.[1] Pt(IV) complexes are an innovative solution; their octahedral geometry and higher oxidation state render them kinetically inert, minimizing off-target reactions during circulation.[2][3] Upon reaching the tumor, the hypoxic and glutathione-rich microenvironment facilitates their reduction to the active Pt(II) species, which can then exert its therapeutic effect by binding to nuclear DNA.
Nanoparticle-based delivery systems further enhance this strategy by:
-
Leveraging the Enhanced Permeability and Retention (EPR) Effect: Nanoparticles, typically those under 200 nm, preferentially accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage.[4]
-
Improving Pharmacokinetics: Encapsulation or conjugation can protect the drug from premature degradation and clearance, extending its circulation half-life.[5]
-
Enabling Targeted Delivery: The nanoparticle surface can be functionalized with targeting ligands (antibodies, peptides, etc.) to actively bind to receptors overexpressed on cancer cells, increasing specificity and efficacy.[6][7]
This guide will focus on the foundational step: the stable conjugation of a Pt(IV) prodrug to a nanoparticle carrier.
Synthesis of a Conjugatable Pt(IV) Prodrug
The parent complex, this compound(IV), lacks a functional group for direct, stable conjugation. Therefore, the first critical step is to synthesize a derivative featuring a reactive handle, such as a carboxylic acid. This is typically achieved by oxidizing a Pt(II) precursor and introducing axial ligands that contain the desired functionality.[8]
Protocol 1: Synthesis of a Carboxylated Pt(IV) Prodrug
This protocol details the synthesis of a Pt(IV) prodrug with terminal carboxylic acid groups, making it amenable to common bioconjugation chemistries. The synthesis starts from a Pt(II) complex, which is first oxidized and then functionalized.
Materials:
-
Cisplatin (cis-[Pt(NH3)2Cl2])
-
30% Hydrogen Peroxide (H₂O₂)
-
Succinic anhydride
-
Pyridine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Methodology:
-
Oxidation to Oxoplatin:
-
Suspend cisplatin (1.0 mmol) in 20 mL of deionized water.
-
Add 10 mL of 30% H₂O₂.
-
Heat the mixture at 70°C for 4 hours with stirring. The yellow suspension will gradually dissolve to form a clear, colorless solution.
-
Cool the solution to room temperature and then evaporate to dryness under reduced pressure to yield oxoplatin (c,c,t-[Pt(NH3)2Cl2(OH)2]).
-
-
Axial Ligand Functionalization:
-
Dissolve the synthesized oxoplatin (0.5 mmol) and succinic anhydride (2.0 mmol) in 15 mL of anhydrous DMF.
-
Add pyridine (0.5 mL) as a catalyst.
-
Stir the reaction mixture at 50°C for 24 hours under a nitrogen atmosphere.
-
After cooling, precipitate the product by adding the reaction mixture dropwise into 150 mL of cold diethyl ether with vigorous stirring.
-
Collect the yellow precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
-
-
Characterization:
-
Confirm the structure of the final product, c,c,t-[Pt(NH3)2Cl2(OOCCH2CH2COOH)2], using ¹H NMR, ¹⁹⁵Pt NMR, and Mass Spectrometry (MS).[9]
-
Conjugation to Polymeric Nanoparticles
Polymeric nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are widely used due to their excellent biocompatibility.[10] For conjugation, their surface is typically functionalized with amine groups, often through the inclusion of a PEGylated co-polymer (e.g., PLGA-PEG-NH₂).
Protocol 2: Covalent Conjugation via EDC/NHS Chemistry
This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxylated Pt(IV) prodrug and amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH₂)
-
Carboxylated Pt(IV) prodrug (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Dialysis membrane (MWCO 10-14 kDa)
Methodology:
-
Activation of Pt(IV) Prodrug:
-
Dissolve the carboxylated Pt(IV) prodrug (10 mg) in 5 mL of MES buffer.
-
Add EDC (1.5 molar excess to carboxyl groups) and NHS (1.5 molar excess to carboxyl groups).
-
Stir the mixture at room temperature for 30 minutes in the dark to form the NHS-ester intermediate.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles (50 mg) in 10 mL of PBS (pH 7.4).
-
Add the activated Pt(IV) prodrug solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted prodrug, EDC, and NHS.
-
Collect the purified Pt(IV)-nanoparticle conjugate and lyophilize for storage.
-
Self-Assembly of Amphiphilic Pt(IV)-Polymer Conjugates
An alternative strategy involves synthesizing an amphiphilic block copolymer where the Pt(IV) prodrug is pre-conjugated to a hydrophobic polymer block. This construct then self-assembles in an aqueous environment into core-shell nanoparticles, effectively encapsulating the drug within the hydrophobic core.[2][5]
Protocol 3: Formulation of Self-Assembled Pt(IV) Nanoparticles
This protocol describes the nanoprecipitation method for forming nanoparticles from a pre-synthesized amphiphilic conjugate (e.g., PEG-PLGA-Pt(IV)).
Materials:
-
Amphiphilic PEG-PLGA-Pt(IV) conjugate
-
Tetrahydrofuran (THF) or Acetone (water-miscible organic solvent)
-
Deionized water
Methodology:
-
Dissolution:
-
Dissolve the PEG-PLGA-Pt(IV) conjugate (20 mg) in 2 mL of THF.
-
-
Nanoprecipitation:
-
Add the polymer solution dropwise into 20 mL of deionized water while stirring vigorously.
-
The rapid solvent change will cause the hydrophobic PLGA-Pt(IV) blocks to aggregate, forming the core of the nanoparticles, while the hydrophilic PEG blocks will form the outer shell.
-
-
Solvent Removal and Concentration:
-
Stir the resulting nanoparticle suspension overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
If necessary, concentrate the nanoparticle suspension using centrifugal filter units.
-
Characterization and Quality Control
Thorough characterization is paramount to ensure the quality, stability, and potential efficacy of the Pt(IV)-nanoparticle conjugates. The following table summarizes essential parameters and methodologies.
| Parameter | Technique | Purpose | Typical Expected Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the hydrodynamic diameter and size distribution. Critical for EPR effect (ideally <200 nm).[4] | 50 - 200 nm, PDI < 0.2 |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the shape, size, and surface of the nanoparticles.[11][12] | Spherical, uniform morphology |
| Surface Charge | Zeta Potential Measurement | Indicates the surface charge, which affects colloidal stability and interaction with cell membranes.[11][12][13] | -30 mV to +30 mV (depends on surface chemistry) |
| Drug Loading Content (DLC) & Encapsulation Efficiency (EE) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Quantifies the amount of platinum conjugated to the nanoparticles.[10][12] | DLC: 1-15% (w/w), EE: >70% |
| In Vitro Drug Release | Dialysis with ICP-MS | Assesses the release profile of platinum, typically in the presence of a reducing agent (e.g., glutathione) to simulate the tumor microenvironment.[2][14] | Sustained release over 24-72 hours, accelerated in reducing conditions. |
Calculating DLC and EE:
-
Drug Loading Content (DLC %): (Mass of loaded drug / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of loaded drug / Initial mass of drug used) x 100
Conclusion and Future Outlook
The methodologies presented provide a robust framework for the conjugation of this compound(IV) prodrugs to nanoparticle carriers. The choice of nanoparticle platform and conjugation strategy will ultimately depend on the specific therapeutic goal. Covalent conjugation offers high stability, while self-assembly methods provide a straightforward formulation process with high drug loading.[5] Rigorous characterization is non-negotiable and ensures the production of well-defined nanomedicines with predictable behavior. Future work in this field will likely focus on incorporating active targeting moieties and developing multi-modal systems that combine therapy with diagnostics, paving the way for the next generation of precision cancer treatments.[15]
References
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Functionalization of Peptide-coated Platinum Nanoparticles for Various Biological Applications. ChemRxiv. Available at: [Link]
-
Functionalized Platinum Nanoparticles with Biomedical Applications. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of platinum nanoparticles functionalized with glutamine and conjugated with thiosemicarbazone and their cytotoxic effects on MDA-MB-231 breast cancer cell line and evaluation of CASP-8 gene expression. PubMed. Available at: [Link]
-
Nanoarchitectonics: Complexes and Conjugates of Platinum Drugs with Silicon Containing Nanocarriers. An Overview. National Center for Biotechnology Information (PMC). Available at: [Link]
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prodrug nano-sensitizer with an ultra-high drug loading for efficient chemo-radiotherapy of Pt-resistant cervical cancer in vivo. PubMed. Available at: [Link]
-
Mesoporous Silica Nanoparticles Enhance the Anticancer Efficacy of Platinum(IV)-Phenolate Conjugates in Breast Cancer Cell Lines. MDPI. Available at: [Link]
-
Functionalized Platinum Nanoparticles with Biomedical Applications. ResearchGate. Available at: [Link]
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A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles. MDPI. Available at: [Link]
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Nanoparticles Loaded with Platinum Drugs for Colorectal Cancer Therapy. MDPI. Available at: [Link]
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Layer-by-layer nanoparticles co-loading gemcitabine and platinum (IV). Dovepress. Available at: [Link]
-
Layer-by-layer nanoparticles co-loading gemcitabine and platinum (IV) prodrugs for synergistic combination therapy of lung cancer. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis Characterization of Platinum (IV) Complex Curcumin Backboned Polyprodrugs: In Vitro Drug Release Anticancer Activity. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Platinum(IV) prodrug conjugated Pd@Au nanoplates for chemotherapy and photothermal therapy. PubMed. Available at: [Link]
-
Drug Delivery Strategies for Platinum Based Chemotherapy. UCL Discovery. Available at: [Link]
-
Nanoparticle-mediated delivery of multinuclear platinum(IV) prodrugs with enhanced drug uptake and the activity of overcoming drug resistance. ResearchGate. Available at: [Link]
-
Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. MDPI. Available at: [Link]
-
Platin-C containing nanoparticles: a recipe for the delivery of curcumin–cisplatin combination chemotherapeutics to mitochondria. Royal Society of Chemistry. Available at: [Link]
-
Platinum(IV) Prodrugs Conjugated to DSPE-PEG for Development of Iron Oxide Nanoparticle Micelles for Multimodal Cancer Therapy. Swansea University. Available at: [Link]
-
Novel Pt(IV) prodrug self-assembled nanoparticles with enhanced blood circulation stability and improved antitumor capacity of oxaliplatin for cancer therapy. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Latest Achievements in the Development of Nanoparticle-Based Drug Delivery Systems of Pt Drugs and Prodrugs in Cancer Therapy. MDPI. Available at: [Link]
-
TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Stability Analysis of Platinum Nanoparticles Prepared by ESDM in Deionized Water. ResearchGate. Available at: [Link]
-
Translational formulation of nanoparticle therapeutics from laboratory discovery to clinical scale. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Preparation and stability of lipid-coated nanocapsules of cisplatin: anionic phospholipid specificity. DSpace@Utrecht University. Available at: [Link]
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- 3. Platin-C containing nanoparticles: a recipe for the delivery of curcumin–cisplatin combination chemotherapeutics to mitochondria - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 15. mdpi.com [mdpi.com]
Application Note: Spectroscopic Characterization of trans-Diamminetetrachloroplatinum(IV)
Abstract
trans-Diamminetetrachloroplatinum(IV), [Pt(NH₃)₂Cl₄], is an important octahedral Pt(IV) coordination complex, often studied in the context of medicinal inorganic chemistry as a potential anti-cancer prodrug or as a synthetic precursor. Unambiguous confirmation of its identity, purity, and isomeric integrity is paramount for reproducible research and development. This application note provides a detailed guide to the spectroscopic characterization of trans-[Pt(NH₃)₂Cl₄] using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present not only the expected spectral data but also the underlying scientific principles and detailed, field-tested protocols for data acquisition and interpretation, aimed at researchers, chemists, and drug development professionals.
Introduction: The Imperative for Precise Characterization
Platinum(IV) complexes are kinetically more inert than their platinum(II) counterparts. This stability is a key feature in the design of Pt(IV) prodrugs, which are theorized to remain intact in the bloodstream, minimizing side effects, before being reduced to the active Pt(II) species within the tumor environment. The trans geometry of the non-leaving group ammine ligands in trans-[Pt(NH₃)₂Cl₄] fundamentally alters its chemical and biological properties compared to its cis isomer. Therefore, robust analytical methods that can definitively confirm the trans configuration are not merely a quality control step but a foundational requirement for any subsequent research.
This guide moves beyond a simple listing of spectral data. It explains the causal links between the molecule's unique structural features—specifically, its high degree of symmetry—and the resulting spectroscopic signatures.
The Role of Molecular Symmetry
The trans-[Pt(NH₃)₂Cl₄] complex possesses a highly symmetric octahedral geometry, belonging to the D₄h point group. This symmetry is the primary determinant of its spectroscopic features:
-
Vibrational Spectroscopy (IR/Raman): The high symmetry imposes strict selection rules. Vibrations that are infrared (IR) active are often Raman inactive, and vice versa (Rule of Mutual Exclusion). This allows for a more confident assignment of vibrational modes.
-
NMR Spectroscopy: All six ammine protons are chemically and magnetically equivalent due to the rotational and reflectional symmetry. Likewise, the four chloride ligands are equivalent. This leads to a significant simplification of the NMR spectra, expecting only a single signal for each type of ligand.
dot graph TD { A[trans-Pt(NH₃)₂Cl₄ Sample] --> B{Structural Hypothesis: D₄h Symmetry}; B --> C{IR Spectroscopy}; B --> D{NMR Spectroscopy}; C --> E[Observe Specific IR-Active Bands (e.g., ν(Pt-Cl), ν(Pt-N))]; D --> F[Observe Single ¹H Resonance with ¹⁹⁵Pt Satellites]; D --> G[Observe Single ¹⁹⁵Pt Resonance in Pt(IV) Region]; E & F & G --> H[Structure Confirmed];
} caption { font-family: "Arial", sans-serif; font-size: 12px; }
Figure 1: Logical workflow for the spectroscopic confirmation of trans-[Pt(NH₃)₂Cl₄].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule. For trans-[Pt(NH₃)₂Cl₄], the key vibrations involve the N-H bonds of the ammine ligands and the Pt-N and Pt-Cl bonds of the coordination sphere.
Scientific Principles and Interpretation
The D₄h symmetry dictates which vibrations will be IR active. The most informative bands for structural confirmation are:
-
N-H Stretching (ν(N-H)): Typically found in the 3100-3300 cm⁻¹ region. Hydrogen bonding in the solid state can cause this band to be broad and complex.[1][2]
-
N-H Degenerate Deformation (δd(NH₃)): A characteristic sharp band around 1600 cm⁻¹.
-
N-H Symmetric Deformation (δs(NH₃)): A band of medium intensity near 1300 cm⁻¹.
-
Pt-N Stretching (ν(Pt-N)): This is a critical band for confirming coordination. It appears in the far-IR region, typically between 500-550 cm⁻¹.[3]
-
Pt-Cl Stretching (ν(Pt-Cl)): For a trans-geometry, a single, strong, IR-active Pt-Cl stretching mode (A₂u symmetry) is expected in the far-IR region, around 350 cm⁻¹. The presence of a single strong band is a key indicator of the trans isomer.[4]
Data Summary: Expected Vibrational Bands
The following table summarizes the expected IR absorption frequencies based on data from analogous platinum-ammine complexes.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |
| N-H Stretching (ν) | 3100 - 3300 | Medium | Broad due to solid-state hydrogen bonding.[1] |
| N-H Degenerate Deformation (δd) | ~1600 | Medium | A reliable indicator of the coordinated ammine group. |
| N-H Symmetric Deformation (δs) | ~1300 | Medium | Often appears alongside the degenerate deformation mode. |
| Pt-N Stretching (ν) | 500 - 550 | Medium | Confirms the presence of the platinum-nitrogen bond. Found in the far-IR region.[3] |
| Pt-Cl Stretching (ν) | ~350 | Strong | A single, strong band is characteristic of the trans geometry in D₄h symmetry. Found in the far-IR region.[4] |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is the preferred method for solid powder samples due to its simplicity and minimal sample preparation.[5][6]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum in air.
-
Sample Application: Place a small amount of the trans-[Pt(NH₃)₂Cl₄] powder (1-5 mg) directly onto the center of the ATR crystal.
-
Engage Anvil: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of poor-quality spectra.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹. The far-IR region (< 600 cm⁻¹) is critical, so ensure your instrument's range covers it.
-
Data Processing: The collected spectrum should be automatically ratioed against the background by the instrument software. Perform a baseline correction if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this complex, both ¹H and ¹⁹⁵Pt NMR are indispensable.
¹H NMR Spectroscopy
Scientific Principles: Due to the D₄h symmetry, all six protons on the two ammine ligands are chemically equivalent. This predicts a single resonance in the ¹H NMR spectrum. Furthermore, this proton signal will couple to the NMR-active ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance). This coupling results in "satellite" peaks flanking the main signal from molecules containing NMR-inactive platinum isotopes.[7] The separation between these satellites is the two-bond coupling constant, ²J(¹⁹⁵Pt-¹H), a key diagnostic parameter.
Expected Results:
-
Chemical Shift (δ): The ammine protons are expected to resonate as a single, potentially broad signal. In related trans-platinum(IV) amine complexes, these signals appear in the range of 4.0-8.0 ppm, highly dependent on the solvent.[8]
-
Multiplicity: A singlet flanked by ¹⁹⁵Pt satellites. The intensity ratio of the central peak to each satellite is approximately (66.2 / 2) : 33.8, or roughly 1:4:1 for the triplet pattern.
-
Coupling Constant (²J(¹⁹⁵Pt-¹H)): The magnitude of the coupling provides structural information. For analogous trans-Pt(IV) complexes, this coupling is typically larger than in their cis counterparts. A value in the range of 15-25 Hz can be anticipated.[8]
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of trans-[Pt(NH₃)₂Cl₄] in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.[3] The complex has low solubility in many common organic solvents.
-
Instrument Setup:
-
Tune and match the ¹H probe.
-
Acquire a standard ¹H spectrum (e.g., 8-16 scans).
-
Set the spectral width to cover a range from approximately -1 to 12 ppm.
-
-
Data Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. Integrate the main ammine resonance and its satellites. Measure the distance between the satellites in Hz to determine the ²J(¹⁹⁵Pt-¹H) coupling constant.
¹⁹⁵Pt NMR Spectroscopy
Scientific Principles: The ¹⁹⁵Pt nucleus is an excellent NMR probe due to its spin of 1/2, high natural abundance, and an exceptionally wide chemical shift range (>13,000 ppm).[7] The chemical shift is exquisitely sensitive to the platinum oxidation state and coordination environment.[9] A Pt(IV) center will resonate thousands of ppm downfield from a Pt(II) center, providing unambiguous confirmation of the oxidation state.
Expected Results:
-
Chemical Shift (δ): A single, sharp resonance is expected due to the symmetric environment. The chemical shift for Pt(IV) complexes with nitrogen and chlorine ligands typically falls in the positive ppm range relative to the standard reference, Na₂[PtCl₆]. Based on analogous complexes like trans-[PtCl₄(OH)₂]²⁻ and other Pt(IV) species, the signal for trans-[Pt(NH₃)₂Cl₄] is expected in the region of +800 to +1300 ppm .[7][9]
Protocol: ¹⁹⁵Pt NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-50 mg) may be beneficial if sensitivity is low.
-
Instrument Setup:
-
Switch the instrument to the ¹⁹⁵Pt channel (frequency is ~21.4 MHz on a 100 MHz ¹H spectrometer).[7]
-
Use an external reference standard: a sealed capillary of 1.2 M Na₂[PtCl₆] in D₂O, defined as 0 ppm.
-
Set a wide spectral width to ensure the signal is captured (e.g., from +2000 ppm to -2000 ppm).
-
Due to the lower gyromagnetic ratio and potentially long relaxation times, use a sufficient relaxation delay (e.g., 5-10 seconds) and acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. The presence of a single peak in the expected Pt(IV) region is strong evidence for a single, pure Pt(IV) species.
Integrated Analysis and Structural Confirmation
No single technique provides the complete picture. The power of this characterization workflow lies in the convergence of all data points to a single, consistent structural assignment.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Figure 2: Convergence of spectroscopic data for structural verification.
The combination of a single strong Pt-Cl stretch in the IR, a single ammine proton resonance with platinum satellites in the ¹H NMR, and a single ¹⁹⁵Pt resonance in the characteristic Pt(IV) region provides overwhelming evidence for the successful synthesis of pure, isomerically correct this compound(IV).
Conclusion
The protocols and interpretive guidelines detailed in this note provide a robust framework for the characterization of trans-[Pt(NH₃)₂Cl₄]. By understanding the relationship between the molecule's D₄h symmetry and its spectroscopic output, researchers can move beyond simple data matching to a deeper, more confident structural analysis. The convergence of evidence from FT-IR, ¹H NMR, and ¹⁹⁵Pt NMR is essential for establishing the identity, purity, and isomeric integrity required for high-impact research in medicinal chemistry and materials science.
References
-
Chen, Y., et al. (2020). Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. Inorganic Chemistry, 59(17), 12336–12345. Available at: [Link]
-
Ismail, I. M., & Sadler, P. J. (1983). The trans influence in platinum chemistry. A platinum-195 nuclear magnetic resonance study of [15N]nitrito-, chloro-, and bromo-platinum-(II) and -(IV) complexes. Journal of the Chemical Society, Dalton Transactions, (12), 2631-2636. Available at: [Link]
- Abu-Surrah, A. S., & Kettunen, M. (2006). Platinum-group metals in cancer therapy. Current Medicinal Chemistry, 13(11), 1337-1357. (Note: While a specific link to the full text may require a subscription, this reference supports the general principles of Pt NMR in cancer drug research).
-
Pluskey, S., et al. (2018). Molecular structure, IR spectra, and chemical reactivity of Cisplatin and Transplatin: DFT studies, basis set effect and solvent effect. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 193, 274-283. Available at: [Link]
-
Koch, K. R., & Ellwood, S. (2010). A 195Pt NMR study of the oxidation of [PtCl4]2− with chlorate, bromate, and hydrogen peroxide in acidic aqueous solution. Inorganica Chimica Acta, 363(10), 2139-2145. Available at: [Link]
-
University of Wisconsin-Madison, Chemistry Department. NMR Spectroscopy - Chemical Shifts. Available at: [Link]
-
Lovejoy, K. S., et al. (2014). Reinterpretation of the Vibrational Spectroscopy of the Medicinal Bioinorganic Synthon c,c,t-[Pt(NH3)2Cl2(OH)2]. Journal of Inorganic and General Chemistry, 640(8-9), 1576-1583. Available at: [Link]
-
Lay, P. A., et al. (2016). Comprehensive Vibrational Spectroscopic Investigation of trans,trans,trans-[Pt(N3)2(OH)2(py)2], a Pt(IV) Diazido Anticancer Prodrug Candidate. Inorganic Chemistry, 55(12), 5943-5953. Available at: [Link]
-
Signalway Antibody LLC. (195Pt) Platinum NMR. Available at: [Link]
-
Koch, K. R. (2011). What's in the Pt chemical shift of 'simple' platinum complexes? Unique 'fingerprinting' of Pt(IV) using isotope induced effects on the 195Pt NMR resonance shape. Stellenbosch University. Available at: [Link]
-
Shi, Y., et al. (2012). Reduction of Pt(IV) anticancer prodrugs. Dalton Transactions, 41(42), 13041-13053. Available at: [Link]
-
Faggiani, R., et al. (1982). Crystalline structure and vibrational spectra of cis-dichlorodiammine-trans-dihydroxo-platinum(IV), PtCl2(NH3)2(OH)2. Canadian Journal of Chemistry, 60(5), 529-536. Available at: [Link]
-
EPFL. (n.d.). InfoSheet: NMR sample preparation. Available at: [Link]
-
Khan, M. A. U., et al. (2024). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances. Available at: [Link]
-
Adams, D. M., & Morris, D. M. (1967). Metal–ligand vibrations: the far-infrared spectra of some cis- and trans-platinum(IV) complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1669-1671. Available at: [Link]
Sources
- 1. Reinterpretation of the Vibrational Spectroscopy of the Medicinal Bioinorganic Synthon c,c,t-[Pt(NH3)2Cl2(OH)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinterpretation of the vibrational spectroscopy of the medicinal bioinorganic synthon c,c,t-[Pt(NH3)2Cl2(OH)2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal–ligand vibrations: the far-infrared spectra of some cis- and trans-platinum(IV) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Comprehensive Vibrational Spectroscopic Investigation of trans,trans,trans-[Pt(N3)2(OH)2(py)2], a Pt(IV) Diazido Anticancer Prodrug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uni-muenster.de [uni-muenster.de]
Application Note: In Vitro Cytotoxicity Profiling of trans-Diamminetetrachloroplatinum(IV)
This Application Note is designed for researchers investigating the cytotoxic potential of trans-Diamminetetrachloroplatinum(IV) (trans-Pt(IV)), a representative Platinum(IV) prodrug. Unlike the clinically established cisplatin (a Pt(II) complex), Pt(IV) complexes are kinetically inert and require intracellular reduction to exert therapeutic effects.
This guide moves beyond generic cell culture protocols to address the specific physicochemical challenges of handling Pt(IV) species, ensuring data reproducibility and mechanistic accuracy.
Protocols for Prodrug Activation, Stability, and Efficacy
Introduction: The "Inert-to-Active" Paradigm
This compound(IV) represents a class of "prodrugs" designed to overcome the limitations of cisplatin. While cisplatin is susceptible to off-target reactions in the bloodstream, Pt(IV) complexes possess a saturated octahedral coordination sphere (
The Mechanism: Cytotoxicity is achieved only after the compound enters the cell and undergoes reductive elimination . Intracellular reductants (Glutathione, Ascorbate) strip the two axial chloride ligands, reducing the central metal from Pt(IV) to Pt(II). The resulting species, likely a trans-Pt(II) derivative, then attacks nuclear DNA.
Why this matters for your assay:
-
Incubation Time: Short exposures (<24h) often yield false negatives because the reduction step is rate-limiting.
-
Vehicle Choice: While inert, Pt(IV) species can still degrade or prematurely reduce in inappropriate solvents (e.g., aged DMSO).
-
Oxygen Levels: Hypoxia can alter the intracellular redox potential, significantly affecting the IC50.
Visualizing the Mechanism
The following diagram illustrates the critical "Activation by Reduction" pathway that must occur during your incubation period.
Figure 1: Mechanism of Action for Pt(IV) Prodrugs. Note that cytotoxicity is dependent on the intracellular reduction step.
Compound Handling & Preparation[1][2][3][4][5]
Critical Warning: Unlike organic small molecules, Platinum complexes are sensitive to ligand exchange with solvents like DMSO. While Pt(IV) is more stable than Pt(II), Dimethylformamide (DMF) is the preferred vehicle to minimize artifacts.
| Parameter | Specification | Recommendation |
| Molecular Weight | 370.96 g/mol | Use precise weighing; hygroscopic nature is minimal but store desiccated. |
| Primary Solvent | DMF (Anhydrous) | Preferred.[1] Dissolves well; minimal coordination interference. |
| Alternative Solvent | DMSO | Acceptable only if used immediately. Long-term storage in DMSO can lead to reduction to Pt(II) or S-coordination. |
| Solubility Limit | ~10-20 mM in DMF | Prepare fresh stocks (10 mM) for each assay run. |
| Aqueous Stability | Moderate | Stable in saline/PBS for hours, but hydrolyzes over days. Dilute immediately before use. |
| Light Sensitivity | High | Protect from light. Pt(IV) complexes are photo-active and can photo-reduce. |
Protocol A: Standard MTT Cytotoxicity Assay
Optimized for Platinum(IV) Kinetics
Materials
-
Cell Lines: Paired sensitive and resistant lines (e.g., A2780 and A2780cis) are strongly recommended to calculate Resistance Factors (RF).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (WST-8).
-
Vehicle: DMF (or DMSO).
-
Positive Control: Cisplatin (dissolved in 0.9% NaCl, not DMSO).
Step-by-Step Methodology
1. Cell Seeding (Day 0)
-
Harvest cells in exponential growth phase.
-
Seed 3,000–5,000 cells/well in 96-well plates (100 µL/well).
-
Expert Tip: Pt drugs induce cell cycle arrest before death. Lower seeding densities prevent contact inhibition from masking cytotoxicity during the long (72h) incubation.
-
Incubate 24h at 37°C, 5% CO₂ to allow attachment.
2. Drug Preparation (Day 1)
-
Stock: Prepare a 10 mM stock of this compound(IV) in DMF. Vortex until fully dissolved.
-
Serial Dilution:
-
Prepare a "Working Solution" (e.g., 200 µM) in pre-warmed culture medium.
-
Perform 1:2 or 1:3 serial dilutions in medium to generate a 9-point dose-response curve (e.g., 100 µM down to 0.01 µM).
-
Control: Include a "Vehicle Control" containing the highest concentration of DMF used (must be <0.5% v/v).
-
3. Treatment (Day 1)
-
Aspirate old medium (carefully) or add 100 µL of 2x drug solution to existing 100 µL (final volume 200 µL).
-
Protect plates from light (wrap in foil) during transfer to incubator.
4. Incubation (Day 1–4)
-
Incubate for 72 hours .
-
Rationale: 24h is insufficient for passive diffusion, intracellular reduction, and subsequent DNA damage accumulation for this class of compound.
5. Readout (Day 4)
-
Add MTT reagent (final conc. 0.5 mg/mL) and incubate for 3–4 hours.
-
Solubilize formazan crystals with DMSO (or SDS/HCl).[1]
-
Read Absorbance at 570 nm (reference 630 nm).
Protocol B: Mechanistic Validation (GSH Modulation)
To confirm the "Prodrug" Hypothesis
To prove that your compound acts via reduction, you can modulate intracellular Glutathione (GSH) levels.
A. GSH Depletion (BSO Co-treatment):
-
Reagent: L-Buthionine sulfoximine (BSO), an inhibitor of GSH synthesis.
-
Method: Pre-treat cells with 10–50 µM BSO for 24h before adding the Pt(IV) drug.
-
Expected Result: If GSH is the primary activator, BSO might decrease cytotoxicity (higher IC50) because the prodrug isn't reduced. However, note that GSH is also a resistance factor (sequestering Pt(II)). In many cases, BSO sensitizes cells to Cisplatin but may have a complex effect on Pt(IV) depending on the balance between activation and sequestration. This is a high-value experiment for publication.
B. Extracellular GSH Co-incubation:
-
Method: Co-incubate the drug with 50 µM GSH in the media.
-
Expected Result: Rapid extracellular reduction generates charged Pt(II) species that may not penetrate the membrane as well as the lipophilic Pt(IV), potentially reducing cytotoxicity.
Data Analysis & Interpretation
Calculating IC50
Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.
Resistance Factor (RF)
-
Interpretation: A key advantage of trans-Pt(IV) complexes is their potential to exhibit lower RF values than cisplatin, indicating an ability to overcome resistance.
Troubleshooting Guide
| Observation | Probable Cause | Solution |
| High variability between replicates | Precipitation of compound | Ensure stock is fully dissolved in DMF; check for crystals in wells under microscope. |
| No toxicity observed (IC50 > 100 µM) | Insufficient reduction or uptake | Extend incubation to 96h; verify cell line reduction capacity. |
| Vehicle toxicity | DMF concentration too high | Keep final DMF < 0.5%. Use a "Medium + DMF" blank. |
| Unexpectedly high potency | Photoreduction | Ensure all steps are performed in low light; wrap plates in foil. |
Experimental Workflow Diagram
Figure 2: Optimized 72-hour Cytotoxicity Workflow for Platinum(IV) Complexes.
References
-
Hall, M. D., & Hambley, T. W. (2002). Platinum(IV) antitumour compounds: their bioinorganic chemistry. Coordination Chemistry Reviews, 232(1-2), 49-67. Link
-
Wexselblatt, E., & Gibson, D. (2012). What do we know about the reduction of platinum (IV) pro-drugs? Journal of Inorganic Biochemistry, 117, 220-229. Link
-
Graf, N., & Lippard, S. J. (2012). Redox activation of metal-based prodrugs as a strategy for drug delivery. Advanced Drug Delivery Reviews, 64(11), 993-1004. Link
-
Varbanov, H. P., et al. (2012). Synthesis, characterization and in vitro antiproliferative activity of novel trans-platinum(IV) complexes with functionalized ligands. Dalton Transactions, 41, 14404-14415. Link
-
Apps, M. G., et al. (2015). The mechanism of action of platinum anti-cancer agents.[2] Cancer Chemotherapy and Pharmacology, 76, 1-13. Link
Sources
Application Notes and Protocols: Functionalization of Axial Ligands on trans-Diamminetetrachloroplatinum(IV)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Imperative of Platinum(IV) Prodrug Functionalization
The clinical success of platinum-based anticancer agents, such as cisplatin and its analogues, is undeniable. However, their efficacy is often curtailed by severe side effects and the onset of drug resistance. The development of platinum(IV) complexes represents a paradigm shift in the design of platinum therapeutics. These octahedral, kinetically inert compounds act as prodrugs, which are activated within the reductive environment of cancer cells to release the cytotoxic platinum(II) species. This intrinsic tumor-targeting mechanism minimizes off-target toxicity.
The true therapeutic potential of Pt(IV) prodrugs lies in the two additional axial ligand positions. These positions are amenable to chemical modification, allowing for the attachment of a diverse array of functional moieties. This "dual-targeting" or "multi-action" strategy enables the conjugation of molecules that can enhance cellular uptake, target specific cellular components, or exert a secondary therapeutic effect, thereby broadening the pharmacological profile of the platinum agent.
This comprehensive guide provides detailed methodologies for the synthesis and functionalization of axial ligands on a key platinum(IV) scaffold: trans-diamminetetrachloroplatinum(IV). The protocols herein are designed to be robust and adaptable, providing a foundational framework for the development of next-generation, precision-targeted platinum-based therapeutics.
I. Synthesis of Key Precursors
The journey to functionalized this compound(IV) begins with the synthesis of its Pt(II) precursor, transplatin, followed by oxidation and subsequent modification to a versatile dihydroxo intermediate.
Protocol 1: Synthesis of trans-Diamminedichloroplatinum(II) (Transplatin)
The synthesis of transplatin is a well-established procedure that relies on the trans effect, where certain ligands direct incoming ligands to the position opposite to them.
Workflow for Transplatin Synthesis
Caption: Synthesis of transplatin from K₂[PtCl₄].
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Concentrated aqueous ammonia (NH₃)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of Tetraammineplatinum(II) Chloride ([Pt(NH₃)₄]Cl₂):
-
Dissolve K₂[PtCl₄] in a minimal amount of deionized water.
-
To this solution, add an excess of concentrated aqueous ammonia with constant stirring. A colorless solution of [Pt(NH₃)₄]Cl₂ will form.
-
The reaction mixture can be gently heated to ensure complete reaction.
-
-
Synthesis of Transplatin:
-
To the aqueous solution of [Pt(NH₃)₄]Cl₂, slowly add concentrated hydrochloric acid.
-
A yellow precipitate of transplatin will form. The addition of HCl protonates the ammine ligands, facilitating their substitution with chloride ions, governed by the trans effect.[1]
-
Continue stirring the mixture in an ice bath to maximize precipitation.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the product sequentially with cold deionized water, ethanol, and diethyl ether.
-
Dry the product under vacuum.
-
Self-Validation: The identity and purity of the synthesized transplatin can be confirmed by the Kurnakov test.[2] In the presence of thiourea, transplatin forms a colorless solution and a white precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂, distinguishing it from the cis-isomer which forms a yellow solution.[1]
Protocol 2: Oxidation to this compound(IV)
The Pt(II) center of transplatin is oxidized to Pt(IV) to generate the octahedral scaffold.
Materials:
-
trans-Diamminedichloroplatinum(II) (Transplatin)
-
Chlorine gas (Cl₂) or an alternative chlorinating agent like iodobenzene dichloride (PhICl₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
Procedure:
-
Suspend transplatin in anhydrous DMF.
-
Slowly bubble chlorine gas through the suspension or add a solution of iodobenzene dichloride in DMF. The use of PhICl₂ is often preferred for its ease of handling.[3]
-
The reaction mixture will typically change color, and the solid will dissolve.
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Precipitate the product by adding an excess of anhydrous diethyl ether.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.
Protocol 3: Synthesis of the Dihydroxo Intermediate: trans-Diamminedichlorodihydroxoplatinum(IV)
The axial chloro ligands of this compound(IV) are typically substituted with hydroxo groups to create a more versatile precursor for further functionalization.
Workflow for Dihydroxo Intermediate Synthesis
Caption: Synthesis of the dihydroxo intermediate.
Materials:
-
This compound(IV)
-
Silver nitrate (AgNO₃)
-
Deionized water
Procedure:
-
Suspend this compound(IV) in deionized water.
-
Add a stoichiometric amount (2 equivalents) of an aqueous solution of silver nitrate. This will precipitate the axial chloride ligands as silver chloride (AgCl).
-
Stir the reaction mixture in the dark to prevent photoreduction of AgCl.
-
After complete precipitation of AgCl, remove the precipitate by filtration through Celite.
-
The resulting aqueous solution contains the diaqua species, trans-[Pt(NH₃)₂Cl₂(OH₂)₂]²⁺.
-
Lyophilize the filtrate to obtain the dihydroxo complex, trans-[Pt(NH₃)₂Cl₂(OH)₂], as a solid. The hydroxo complex is formed upon removal of water.
II. Methods for Functionalizing Axial Ligands
The trans-diamminedichlorodihydroxoplatinum(IV) complex is the key starting point for introducing a wide variety of functional groups onto the axial positions. The following protocols detail three of the most powerful and versatile methods.
Method 1: Esterification via Acylation
This method is ideal for introducing carboxylate-containing molecules, which can modulate the lipophilicity and cellular uptake of the platinum complex.
Reaction Scheme: Esterification
Caption: General scheme for esterification.
Protocol 4: Symmetric Dicarboxylation using Carboxylic Anhydrides
Materials:
-
trans-Diamminedichlorodihydroxoplatinum(IV)
-
Carboxylic anhydride of choice (e.g., acetic anhydride, succinic anhydride)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Diethyl ether
Procedure:
-
Dissolve or suspend the dihydroxo-Pt(IV) complex in the chosen anhydrous solvent.
-
Add an excess (at least 2 equivalents) of the desired carboxylic anhydride.
-
The reaction can be stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress should be monitored by a suitable technique such as HPLC or ¹H NMR.
-
Upon completion, the product can be precipitated by the addition of diethyl ether.
-
The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum.
Expert Insight: The choice of carboxylic anhydride allows for precise tuning of the physicochemical properties of the final Pt(IV) complex. For example, using succinic anhydride introduces a free carboxylic acid moiety, which can be used for further conjugation.[4]
Method 2: Amidation
Amidation is a key technique for conjugating peptides, targeting ligands, or other bioactive molecules containing a primary or secondary amine to the platinum complex. This is typically achieved by first introducing a carboxylic acid handle via esterification (as in Method 1 with succinic anhydride) and then using a coupling agent to form the amide bond.
Workflow: Amidation
Caption: Amidation workflow.
Protocol 5: Amide Bond Formation using a Coupling Agent
Materials:
-
Carboxylic acid-functionalized Pt(IV) complex (from Protocol 4 using a cyclic anhydride)
-
Amine-containing molecule of interest
-
Amide coupling agent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid-functionalized Pt(IV) complex in anhydrous DMF.
-
Add the coupling agent and the non-nucleophilic base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the amine-containing molecule to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by HPLC).
-
The product can be purified by preparative HPLC to remove excess reagents and byproducts.
Trustworthiness: The success of this reaction is highly dependent on the choice of coupling agent and the nature of the amine. For sterically hindered amines or sensitive substrates, specialized coupling agents may be required.
Method 3: Click Chemistry
"Click chemistry," particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has become a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[5]
Reaction Scheme: SPAAC
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 6: Functionalization via SPAAC
This protocol first requires the synthesis of an azide-functionalized Pt(IV) complex. This can be achieved by reacting the dihydroxo intermediate with an azide-containing carboxylic acid anhydride.
A. Synthesis of Azide-Functionalized Pt(IV) Precursor:
-
Follow Protocol 4, using an anhydride of an azide-containing carboxylic acid (e.g., 3-azidopropanoic anhydride).
B. SPAAC Reaction:
Materials:
-
Azide-functionalized Pt(IV) complex
-
Strained alkyne-functionalized molecule of interest (e.g., a DBCO-labeled peptide)
-
Biocompatible solvent (e.g., PBS/DMSO co-solvent)
Procedure:
-
Dissolve the azide-functionalized Pt(IV) complex in the chosen solvent system.
-
Add the strained alkyne-functionalized molecule.
-
The reaction typically proceeds at room temperature and can be monitored by HPLC or LC-MS.
-
The final conjugate can be purified by preparative HPLC.
Expertise & Experience: The kinetics of SPAAC reactions can vary depending on the specific strained alkyne used. For rapid conjugations, more reactive cyclooctynes may be employed.[6]
III. Characterization of Functionalized Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized Pt(IV) complexes.
| Technique | Purpose | Expected Observations |
| ¹H, ¹³C, ¹⁹⁵Pt NMR | Structural elucidation and purity assessment. | Shifts in proton and carbon signals corresponding to the attached ligands. A characteristic upfield shift in the ¹⁹⁵Pt NMR signal upon oxidation from Pt(II) to Pt(IV). |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight and confirmation of successful conjugation. | Observation of the molecular ion peak corresponding to the calculated mass of the functionalized complex. The isotopic pattern of platinum is a key diagnostic feature.[7] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | A single, sharp peak for the purified product. Retention times will vary based on the lipophilicity of the functionalized ligands. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | Provides definitive proof of the octahedral geometry and the coordination of the axial ligands.[8] |
IV. Concluding Remarks
The ability to rationally design and synthesize functionalized platinum(IV) prodrugs is a cornerstone of modern medicinal inorganic chemistry. The protocols detailed in this guide provide a robust framework for researchers to create novel platinum-based anticancer agents with tailored properties. By leveraging these methods, the scientific community can continue to push the boundaries of what is possible in the treatment of cancer, moving towards more effective and less toxic therapeutic interventions.
V. References
-
Synthesis. (1998, June 25). Retrieved from [Link]
-
Novakova, O., et al. (2003). Mass Spectrometric Study of Platinum Complexes Based on Cisplatin. Collection of Czechoslovak Chemical Communications, 68(5), 957-968.
-
Legin, A. A., et al. (2014). Oxidative Halogenation of Cisplatin and Carboplatin: Synthesis, Spectroscopy, and Crystal and Molecular Structures of Pt(IV) Prodrugs. Inorganic Chemistry, 53(18), 9850-9862.
-
Gandin, V., et al. (2012). Synthesis and in vitro cytotoxicity of cis,cis,trans-diamminedichloridodisuccinatoplatinum(IV)–peptide bioconjugates. Metallomics, 4(3), 277-285.
-
Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Reviews, 116(5), 3436-3486.
-
Transplatin. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Theiner, S., et al. (2018). Multi-scale imaging of anticancer platinum(iv) compounds in murine tumor and kidney. Chemical Science, 9(1), 143-152.
-
Schober, M., et al. (2024). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions.
-
Hari, D. P., et al. (2011). Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. Inorganic Chemistry, 50(7), 2819-2825.
-
Mackay, F. S., et al. (2007). X-ray crystal structures of octahedral PtIV complexes. Dalton Transactions, (44), 5055-5064.
-
Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. (2017). Journal of Nuclear Medicine & Radiation Therapy, 8(2).
-
Mikola, M., & Arpalahti, J. (1998). Synthesis and characterization of trans-diamminedichloroplatinum(II) adducts of d(CCTCGAGTCTCC).cntdot.d(GGAGACTCGAGG). Biochemistry, 37(40), 14093-14100.
-
Kratochwil, N. A., et al. (2012). Theoretical Investigations and Density Functional Theory Based Quantitative Structure–Activity Relationships Model for Novel Cytotoxic Platinum(IV) Complexes. Journal of Medicinal Chemistry, 55(24), 10877-10888.
-
Khokhar, A. R., et al. (1994). Modulatory effect of axial and equatorial ligands on antitumor activities of trans-1R,2R-diaminocyclohexane platinum(IV) complexes. Journal of Medicinal Chemistry, 37(7), 941-946.
-
Vasilev, A. A., et al. (2021). Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. Molecules, 26(22), 7001.
-
Savino, S., et al. (2020). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. Molecules, 25(7), 1553.
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Codognoto, L., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(34), 7853-7857.
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van den Berg, J. W., et al. (2013). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 11(19), 3249-3255.
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Chomet, M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 32(12), 2566-2576.
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Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-plat. (2014). Journal of Experimental Pharmacology, 6, 25-36.
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The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (2025). BenchChem.
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Mackay, F. S., et al. (2010). Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. Journal of the American Chemical Society, 132(43), 15116-15118.
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Kudo, T., et al. (2000). Electrophilic substitution of (diamine)tetrahydroxoplatinum(IV) with carboxylic anhydrides. Synthesis and characterization of (diamine)platinum(IV) complexes of mixed carboxylates. Inorganic Chemistry, 39(14), 3020-3026.
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Esterification products in reactions using mixed anhydrides. (2009). Tetrahedron Letters, 50(17), 1934-1937.
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The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2021). RSC Advances, 11(2), 1098-1111.
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He, Y., et al. (2023). Insertion of (Bioactive) Equatorial Ligands into Platinum(IV) Complexes. Chemistry – A European Journal, 29(51), e202301494.
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trans-Platinum(IV)diammine tetrachloride. (n.d.). Chem-Impex. Retrieved February 19, 2026, from [Link]
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Amide coupling reaction for the synthesis of bispyridine-based ligands and their complexation to platinum as dinuclear anticancer agents. (2014). Journal of Visualized Experiments, (87), 51740.
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Legin, A. A., et al. (2023). Cytotoxic Impact of Fluorinated Ligands in Equatorial Position of Trans-Configured Diam(m)inetetracarboxylatoplatinum(IV) Complexes. International Journal of Molecular Sciences, 24(20), 15307.
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Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. (2023). Molecules, 28(24), 8001.
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Troubleshooting & Optimization
Improving aqueous solubility of trans-Diamminetetrachloroplatinum
This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the aqueous solubility of trans-Diamminetetrachloroplatinum(IV). As a stable, neutral Pt(IV) coordination complex, its inherently low solubility presents a common yet significant hurdle in experimental workflows. This document provides a logical, step-by-step framework for diagnosing solubility issues and implementing effective solutions, grounded in established principles of coordination chemistry and pharmaceutical science.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound(IV) not dissolving in water or buffer?
This compound(IV) is a neutral, highly stable octahedral complex.[1] Its molecular structure lacks easily ionizable groups, and the coordination of four chloride ions contributes to its significant covalent character and high crystal lattice energy. These factors result in poor interactions with polar water molecules, leading to very low intrinsic aqueous solubility.
Q2: I observed a color change (e.g., to yellow or brown) after trying to dissolve the compound. What happened?
A color change often indicates a chemical transformation. For Pt(IV) complexes, this is a critical warning sign of reduction to the corresponding Pt(II) species.[2][3] Pt(IV) complexes are generally considered prodrugs that become active upon reduction to the square planar Pt(II) form.[3][4] This reduction can be triggered by heating, certain organic co-solvents, or the presence of reducing agents (even trace amounts) in your system. The resulting species is no longer your starting material, which invalidates your experiment.
Q3: Can I heat the solution or use aggressive sonication to force dissolution?
While gentle warming and brief, low-power sonication can sometimes overcome kinetic barriers to dissolution, aggressive heating is strongly discouraged. It can provide the activation energy needed to reduce the Pt(IV) center to Pt(II), fundamentally altering your compound.[5] Similarly, high-energy sonication can induce localized heating and radical formation, potentially leading to degradation.
Q4: What is the first and most critical step before attempting any solubilization protocol?
Verify your starting material. Before troubleshooting solubility, you must confirm the identity and purity of your this compound(IV) batch. Contaminants or decomposition products can drastically affect solubility. Standard characterization techniques such as ¹H and ¹⁹⁵Pt NMR spectroscopy, elemental analysis, and mass spectrometry are essential for validation.[6][7][8]
Troubleshooting & Solubilization Workflow
This section provides a structured approach to systematically address and improve the solubility of this compound(IV).
Workflow Overview
The following diagram outlines the decision-making process for tackling solubility challenges.
Caption: Troubleshooting decision tree for solubility enhancement.
Guide 1: pH Modification
Adjusting the pH of the aqueous medium is often the simplest first step. While the ammine ligands are stable across a wide pH range, the chloro ligands can undergo slow hydrolysis to form aqua ([Pt(NH₃)₂(Cl)₃(H₂O)]⁺) or hydroxo ([Pt(NH₃)₂(Cl)₃(OH)]) species.[9][10] These charged or more polar species can exhibit slightly improved aqueous solubility.
Rationale: The conversion of a neutral chloro ligand to a charged aqua ligand or a polar hydroxo ligand can increase the overall polarity of the complex, enhancing its interaction with water. However, this process also changes the chemical nature of the compound and may affect its biological activity.
Experimental Protocol: pH Screening
-
Prepare a series of buffers (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8.5-10).
-
Add a small, known excess of solid this compound(IV) to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant, controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspensions through a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze the platinum concentration in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a validated UV-Vis spectroscopic method.
-
Self-Validation: Concurrently, analyze a sample of the filtrate by LC-MS or NMR to confirm that the compound has not degraded or been reduced at that pH.[11]
Expected Outcome & Troubleshooting:
-
You may observe a modest increase in solubility at slightly acidic or basic pH values.[12]
-
Problem: Significant changes in the UV-Vis or NMR spectrum.
-
Cause: pH-induced degradation or reduction. The complex may not be stable under those conditions. Discontinue use of that pH and consider a less aggressive strategy.
Guide 2: Formulation-Based Strategies
If pH modification is insufficient or alters the compound, formulation strategies can enhance solubility without chemical modification of the complex itself.[13][14][15]
Method 1: Co-solvents
The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for the nonpolar complex.[16][17]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Polyethylene glycol (PEG)
Experimental Protocol: Co-solvent Titration
-
Dissolve a known amount of the platinum complex in a minimal volume of the pure co-solvent (e.g., DMSO).
-
Slowly titrate water or your aqueous buffer into the solution while vortexing.
-
Observe the point at which precipitation occurs. This helps determine the maximum tolerable water content for a given drug concentration.
-
Self-Validation: Always run a control experiment where the complex is held in the final co-solvent/water mixture for the duration of your planned experiment. Analyze this solution afterward (e.g., by NMR) to confirm the complex remains intact and has not been reduced.
Method 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like the platinum complex, forming an inclusion complex with enhanced aqueous solubility.[16][18]
Experimental Protocol: Phase Solubility Study
-
Prepare aqueous solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess of the platinum complex to each solution.
-
Follow steps 3-5 from the "pH Screening" protocol to determine the platinum concentration at each cyclodextrin concentration.
-
A linear increase in drug solubility with cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.
| Strategy | Mechanism | Advantages | Disadvantages & Cautions |
| Co-solvents | Reduces solvent polarity, making it more favorable for the solute.[16] | Simple to implement; can achieve high concentrations. | Potential for co-solvent to be toxic to cells; may cause unintended reduction of Pt(IV). |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell.[14] | Generally low toxicity; can improve stability. | Can be expensive; complexation efficiency varies; may alter drug bioavailability. |
| Solid Dispersions | Disperses the drug in a polymer matrix to prevent crystallization.[16][18] | Can significantly improve dissolution rate and solubility.[18] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability. |
Guide 3: Advanced Strategy - Axial Ligand Substitution
For drug development applications, chemically modifying the complex by substituting the axial chloro ligands with more hydrophilic groups is a powerful strategy.[19] This approach creates a new chemical entity with potentially superior properties. Replacing chlorides with ligands like hydroxides, acetates, or other carboxylates can dramatically improve water solubility.[6][7][20]
Rationale: The Pt(IV) oxidation state is kinetically inert, meaning these substitution reactions require specific conditions. The goal is to replace the nonpolar chloro ligands with charged or highly polar carboxylate or hydroxo ligands, which have a much higher affinity for water.
Workflow for Axial Ligand Substitution
Caption: Synthetic workflow for axial ligand substitution.
Experimental Protocol: Synthesis of a Dicarboxylato-Derivative (Example) This protocol is adapted from general methods for creating Pt(IV) carboxylates.[7][20]
-
Preparation of Dihydroxo Intermediate: Synthesize or procure the trans,trans,trans-[Pt(NH₃)₂(Cl)₂(OH)₂] intermediate. This is often done by oxidizing the corresponding Pt(II) complex (transplatin) with hydrogen peroxide.[7]
-
Acylation: Suspend the dihydroxo intermediate in a suitable dry, non-aqueous solvent (e.g., acetone or acetonitrile).
-
Add an excess (e.g., 5-10 equivalents) of a carboxylic anhydride (e.g., acetic anhydride) or acyl chloride.
-
Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by removing the solvent under vacuum and washing the residue with a non-polar solvent (e.g., diethyl ether) to remove excess acylating agent.
-
Self-Validation: The final product must be rigorously purified (e.g., by column chromatography or recrystallization) and fully characterized by NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity before any solubility or biological testing.[6]
Warning: The Risk of Unintended Reduction
The greatest threat to the integrity of your experiments is the unintended reduction of the Pt(IV) center. The Pt(IV) state is thermodynamically stable but can be reduced by various chemical agents.
Common Reductants in a Lab Setting:
-
Biological Buffers: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will rapidly reduce Pt(IV) complexes.
-
Cell Culture Media: Components like glutathione, cysteine, and even ascorbic acid in cell media can reduce the complex extracellularly.[2][3][21]
-
Solvents: Some solvents, particularly if aged or containing impurities, can act as reducing agents.
Detecting Reduction
Caption: Reduction pathway from inactive Pt(IV) to active Pt(II).
It is imperative to monitor the oxidation state of your complex throughout your experiments.
-
¹⁹⁵Pt NMR Spectroscopy: This is a definitive technique. Pt(IV) and Pt(II) complexes have vastly different chemical shifts.
-
UV-Vis Spectroscopy: Reduction from Pt(IV) to Pt(II) often results in a noticeable change in the UV-Vis spectrum.
-
LC-MS: Can be used to monitor the appearance of the Pt(II) species, which will have a different mass and retention time.[11]
By following this structured guide, researchers can confidently diagnose and overcome the solubility challenges associated with this compound(IV), ensuring the integrity and validity of their experimental results.
References
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Butler, J. S., Sadler, P. J., & Tucker, J. H. (2013). Photoactivation of trans platinum diamine complexes in aqueous solution and effect on reactivity towards nucleotides. Dalton Transactions, 42(24), 8836–8845. Available at: [Link]
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Blatter, E. E., Vollano, J. F., & Krishnan, B. S. (1989). Rapid reduction of tetrachloro(D,L-trans)1,2-diaminocyclohexaneplatinum(IV) (tetraplatin) in RPMI 1640 tissue culture medium. Journal of the National Cancer Institute, 81(6), 455-458. Available at: [Link]
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Khokhar, A. R., et al. (1994). Synthesis and characterization of new antitumor TRANS-R, R-, TRANS-S, S- AND CIS- 1, 2-diaminocyclohexane platinum (IV) complexes. Journal of Coordination Chemistry, 31(2), 109-116. Available at: [Link]
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Alderden, R. A., et al. (2012). trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study. Dalton Transactions, 41(28), 8595-8603. Available at: [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Retrieved from [Link]
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Gabano, E., et al. (2020). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. Molecules, 25(7), 1561. Available at: [Link]
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Giampà, M., et al. (2018). Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment. RSC Advances, 8(34), 18919-18929. Available at: [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing and Research. Available at: [Link]
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Theiner, S., et al. (2017). Insertion of (Bioactive) Equatorial Ligands into Platinum(IV) Complexes. Angewandte Chemie International Edition, 56(34), 10175-10179. Available at: [Link]
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Gabano, E., et al. (2020). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. PMC. Available at: [Link]
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Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing and Research. Available at: [Link]
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Garg, V., & Singh, H. (2022). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. MethodsX, 9, 101895. Available at: [Link]
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American Elements. (n.d.). This compound(IV). Retrieved from [Link]
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Kumar, L., & Sati, N. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. Available at: [Link]
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Pizarro, A. M., et al. (2003). Hydrolysis triggers oxidation of a trans diamine platinum(II) anticancer complex. Angewandte Chemie International Edition, 42(43), 5339-5342. Available at: [Link]
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Tan, C. P., et al. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Molecules, 27(20), 7074. Available at: [Link]
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Azaroual, M., et al. (2001). Solubility of platinum in aqueous solutions at 25°C and pHs 4 to 10 under oxidizing conditions. Geochimica et Cosmochimica Acta, 65(24), 4453-4466. Available at: [Link]
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Singh, S., et al. (2019). Kinetic and Equilibrium Study on the Axial-Ligand Substitution Reaction of the Head-to-Tail α-Pyridonate-Bridged cis-Diammineplatinum(III) Dinuclear Complex. ResearchGate. Available at: [Link]
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Schreiber-Brynzak, E., et al. (2016). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Journal of Biological Inorganic Chemistry, 21(1), 83-97. Available at: [Link]
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Mayer, L. D., et al. (1997). Influence of pH gradients on the transbilayer transport of drugs, lipids, peptides and metal ions into large unilamellar vesicles. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1336(2), 187-205. Available at: [Link]
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Mohammed, F., & Shabaraya, A. R. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4), 935-943. Available at: [Link]
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Preventing premature reduction of trans-Diamminetetrachloroplatinum in media
A Guide to Preventing Premature Reduction in Experimental Media
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered when working with trans-DDP in solution.
Question: My freshly prepared, yellow-colored trans-DDP solution has turned pale, colorless, or has formed a precipitate. What is happening?
Answer: This is the most common indicator of premature reduction. The characteristic yellow color of many Pt(IV) complexes is due to a Ligand-to-Metal Charge Transfer (LMCT) band in their UV-Visible spectrum.[4] When the Pt(IV) center is reduced to Pt(II), this band disappears, resulting in a loss of color. The resulting Pt(II) species, trans-diamminedichloroplatinum(II) (transplatin), may have lower solubility in your aqueous medium, leading to precipitation. This chemical transformation compromises your experiment, as you are no longer testing the effects of the Pt(IV) prodrug.
Question: What components in my cell culture media are causing the reduction of my Pt(IV) complex?
Answer: Standard cell culture media are complex mixtures rich in molecules that can act as reducing agents. The primary culprits are biological reductants intentionally added as supplements, as well as components of fetal bovine serum (FBS). The reduction can be surprisingly rapid; for instance, the half-life of a similar Pt(IV) compound, tetraplatin, was found to be as short as 5 to 15 minutes in complete RPMI 1640 medium.[5]
Key reducing agents are summarized in the table below:
| Component Category | Specific Examples | Mechanism of Action |
| Antioxidants / Vitamins | Ascorbic Acid (Vitamin C), Glutathione (GSH) | These are powerful reducing agents that readily donate electrons to reduce Pt(IV) to Pt(II).[2][4][6] The dianionic form of ascorbate is orders of magnitude more reactive than the monoprotonated form.[7] |
| Thiols (Sulfhydryls) | L-Cysteine, DL-Homocysteine, β-mercaptoethanol (BME) | The sulfur atom in thiols readily attacks the platinum complex, often via a halide-bridged transition state, leading to a two-electron transfer.[8][9][10] |
| Serum Proteins | Albumin, Globulins | Proteins containing cysteine residues expose sulfhydryl groups (-SH) that are potent reductants. Protein sulfhydryls are often the major reducing agent in complete, serum-containing medium.[5][11] |
| Sugars | Glucose | While a weaker reductant than thiols or ascorbate, glucose can contribute to the overall reducing environment of the medium.[5][12] |
Question: My protocol involves dissolving the compound in DMSO first. Could the solvent be the issue?
Answer: Unlikely, provided the DMSO is of high purity and anhydrous. DMSO is generally a stable solvent for creating concentrated stock solutions of platinum complexes.[1][3][13] However, some Pt(IV) complexes with axial chloride ligands have been observed to undergo a slow, solvent-assisted photoreduction, especially when exposed to light.[14] The primary issue almost always arises when the DMSO stock is diluted into a complex aqueous medium.
Preventative Strategies & Experimental Protocols
Proactive measures during solution preparation are critical to success. The following protocols are designed to minimize premature reduction.
Protocol 1: Preparation of a Stable Concentrated Stock Solution
This protocol ensures the integrity of your primary source of the compound.
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for your stock solution.[1] Do not use water or phosphate-buffered saline (PBS) for long-term storage.
-
Weighing: On a calibrated analytical balance, carefully weigh the required amount of trans-diamminetetrachloroplatinum(IV) powder in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO (or MeCN) to achieve your target concentration (e.g., 10-20 mM). Vortex vigorously until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to prevent light exposure.[14] Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Media
This is the most critical step. The key is to simplify the medium as much as possible for the duration of the experiment.
-
Basal Medium First: Begin with a basal medium (e.g., DMEM, RPMI 1640) that does not contain supplements like FBS, ascorbic acid, or penicillin-streptomycin (which can contain reducing agents).
-
Dilution: Thaw a single aliquot of your concentrated stock solution. Immediately before your experiment, perform a serial dilution to bring the compound to the final working concentration in the basal medium .
-
Minimize Incubation Time: Add the final working solution to your cells as quickly as possible after preparation. The longer the Pt(IV) complex sits in any aqueous medium, the higher the chance of degradation.
-
Controlled Experiments: If supplements (like serum) are essential for cell viability during your experiment's timeframe, you must run parallel control experiments to quantify the rate of reduction in your complete medium (see Protocol 3). This allows you to understand how much of the compound is reduced at key time points (e.g., 2, 4, 24 hours).
Validation & Detection Assays
Trust but verify. This protocol allows you to confirm the oxidation state of your platinum complex.
Protocol 3: UV-Visible Spectrophotometry for Detecting Pt(IV) Reduction
This assay leverages the distinct spectral properties of Pt(IV) versus Pt(II) complexes. Pt(IV) complexes typically exhibit a Ligand-to-Metal Charge Transfer (LMCT) band at a specific wavelength, which is absent or shifted in their Pt(II) counterparts.[4]
-
Establish a Baseline:
-
Prepare a solution of your trans-DDP in a non-reducing solvent (e.g., a simple buffer or water) at a known concentration (e.g., 50-100 µM).
-
Using a UV-Vis spectrophotometer, scan the absorbance from ~250 nm to 500 nm to identify the λmax of the LMCT band for your intact Pt(IV) complex. This is your reference spectrum.
-
-
Test Your Experimental Medium:
-
Prepare a solution of trans-DDP at the same concentration, but this time using your complete experimental medium (e.g., DMEM + 10% FBS).
-
Immediately scan the absorbance at time zero (T=0).
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Take absorbance readings at subsequent time points (e.g., T=15 min, 1 hr, 4 hr, 24 hr).
-
-
Analyze the Data: A decrease in the absorbance at the characteristic λmax over time is direct evidence of Pt(IV) reduction. By comparing the absorbance to your T=0 reading, you can quantify the percentage of the compound that has been reduced.
Visualizing the Process
To better understand the chemical change and the troubleshooting workflow, refer to the diagrams below.
Caption: The reduction pathway of a Pt(IV) complex to its Pt(II) analog.
Caption: A workflow for troubleshooting premature Pt(IV) reduction.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of trans-DDP? The rate of reduction is highly pH-dependent. For many biological thiols and for ascorbic acid, the deprotonated (anionic) forms are significantly more potent reducing agents.[6][10] As the pH of the medium increases, these reductants become more reactive, dramatically accelerating the reduction of the Pt(IV) complex. Standard cell culture media buffered around pH 7.4 create favorable conditions for this reaction.
Q2: Is it possible to add a stabilizer to the medium? Adding "stabilizers" is generally not recommended as it introduces another variable into your experiment. The most effective strategy is to remove the reducing agents by using a simplified, defined medium. If this is not possible, the focus should be on quantifying the rate of reduction rather than trying to inhibit it.
Q3: Can I just use the reduced form, transplatin, for my experiments instead? No, not if your goal is to study the activity of the Pt(IV) prodrug. Pt(IV) and Pt(II) complexes have different chemical properties, cellular uptake mechanisms, and biological activities.[1] The entire premise of a Pt(IV) prodrug is its relative inertness until it reaches the target site. Using the Pt(II) form from the start would be a fundamentally different experiment.
Q4: Does light exposure really matter? Yes, it can. While not as rapid as chemical reduction, some Pt(IV) complexes, particularly those with halide ligands, are known to be susceptible to photoreduction.[14] It is a best practice to protect all platinum complex solutions from direct light by using amber vials or wrapping tubes in aluminum foil.
References
- Mechanisms for Reduction of Model and Anticancer Active Platinum(IV) Compounds By Biological Molecules. (n.d.). Addis Ababa University.
- Reductions of the cisplatin-based platinum(IV) prodrug cis,cis,trans-[Pt(NH3)2Cl2Br2] by predominant biological thiols: kinetic and mechanistic studies. (2025, August 7).
- On the stability and biological behavior of Pt(IV) complexes with halido and aryl ligands in the axial. (n.d.). ScienceDirect.
- On the hydrolytic stability of unsymmetric platinum(iv) anticancer prodrugs containing axial halogens. (n.d.). Royal Society of Chemistry.
- Investigations of the Kinetics and Mechanism of Reduction of a Carboplatin Pt(IV) Prodrug by the Major Small-Molecule Reductants in Human Plasma. (2019, November 12).
- Reduction of some Pt(IV) complexes with biologically important sulfur-donor ligands. (2025, August 6).
- Pt(IV)
- Kinetics and Mechanism for Reduction of trans-Dichlorotetracyanoplatinate(IV) by Thioglycolic Acid, l-Cysteine, dl-Penicillamine, and Glutathione in Aqueous Solution. (n.d.).
- Values of stability constants of chloride complexes for Pt(IV). (1982).
- Reducing agent. (n.d.). Wikipedia.
- Platinum nanoparticles inhibit antioxidant effects of vitamin C via ascorbate oxidase-mimetic activity. (n.d.). Royal Society of Chemistry.
- Common Oxidizing Agents & Reducing Agents. (n.d.). ChemTalk.
- Influence of reducing agents on the cytotoxic activity of platinum(IV) complexes: induction of G2/M arrest, apoptosis and oxidative stress in A2780 and cisplatin resistant A2780cis cell lines. (2015, July 15). PubMed.
- Chelating & Reducing Agents for Research. (n.d.). Sigma-Aldrich.
- The current status in computational exploration of Pt( iv ) prodrug activation by reduction. (2023, May 18). Royal Society of Chemistry.
- Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions. (n.d.). PubMed Central.
- Antioxidant effect of ascorbic acid against cisplatin-induced nephrotoxicity and P-glycoprotein expression in r
- Chelating & Reducing Agents for Research. (n.d.). MilliporeSigma.
- Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-platinum(IV) on global gene expression of NCI-H526 cells. (2011, April 1). PubMed.
- Pt(II) versus Pt(IV) in Carbene Glycoconjugate Antitumor Agents: Minimal Structural Variations and Great Performance Changes. (2020, March 4).
- Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. (n.d.). ScienceDirect.
- Biochemical changes associated with ascorbic acid–cisplatin combination therapeutic efficacy and protective effect on cisplatin-induced toxicity in tumor-bearing mice. (n.d.). PubMed Central.
- Rapid reduction of tetrachloro(D,L-trans)1,2-diaminocyclohexaneplatinum(IV) (tetraplatin) in RPMI 1640 tissue culture medium. (1989, March 15). PubMed.
- Pt(II) versus Pt(IV) in Carbene Glycoconjugate Antitumor Agents: Minimal Structural Variations and Great Performance Changes. (n.d.). PubMed Central.
- UV-vis spectra of Pt(IV) complexes 2a, 2b, 2c and 2d in CH 2 Cl 2 solution (2.4 x 10-4 M). (n.d.).
- Serum stability: Significance and symbolism. (2025, March 7). Wisdomlib.
- Kinetics and mechanism for reduction of trans-dichloro-tetracyanoplatinate(IV) by tetraammineplatinum(II) and bis(ethylenediamine)platinum(II). (2025, August 6).
- Stability of Self-Assembled Polymeric Micelles in Serum. (2011, July 8).
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PLOS One.
- A colorimetric approach for monitoring the reduction of platinum(IV) complexes in aqueous solution. (2024, April 10). Royal Society of Chemistry.
- Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. (n.d.). PubMed Central.
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Influence of reducing agents on the cytotoxic activity of platinum(IV) complexes: induction of G2/M arrest, apoptosis and oxidative stress in A2780 and cisplatin resistant A2780cis cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid reduction of tetrachloro(D,L-trans)1,2-diaminocyclohexaneplatinum(IV) (tetraplatin) in RPMI 1640 tissue culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms for Reduction of Model and Anticancer Active Platinum(IV) Compounds By Biological Molecules [etd.aau.edu.et]
- 7. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 13. Pt(II) versus Pt(IV) in Carbene Glycoconjugate Antitumor Agents: Minimal Structural Variations and Great Performance Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing trans-Diamminetetrachloroplatinum(IV) Synthesis
Welcome to the technical support center for the synthesis of trans-diamminetetrachloroplatinum(IV), a critical intermediate in the development of novel platinum-based therapeutics. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis and to provide actionable strategies for optimizing reaction yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound(IV) is a multi-step process that begins with the stereospecific synthesis of its platinum(II) precursor, trans-diamminedichloroplatinum(II) (transplatin), followed by an oxidative addition step. While seemingly straightforward, achieving a high yield of the pure trans-Pt(IV) complex requires careful control over reaction conditions to prevent the formation of isomers and other impurities. This guide addresses the most frequent issues encountered in the laboratory, explaining the underlying chemical principles and offering robust, field-proven solutions.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: Why is my overall yield of this compound(IV) consistently low?
Low yield can stem from several stages of the synthesis, from the initial preparation of the Pt(II) precursor to the final oxidation and isolation steps.
Root Cause Analysis & Solutions:
-
Suboptimal Synthesis of trans-diamminedichloroplatinum(II) (Precursor): The entire synthesis hinges on the efficient and stereochemically controlled preparation of the trans-Pt(II) starting material. The established method involves generating the tetraammineplatinum(II) complex, [Pt(NH3)4]Cl2, followed by controlled displacement of two ammonia ligands with chloride.[1]
-
Causality: According to the trans effect, the chloride ion has a stronger trans-directing influence than ammonia.[1] When [Pt(NH3)4]Cl2 is treated with HCl, the first chloride addition is random. However, the second chloride will preferentially displace the ammonia ligand trans to the first chloride, ensuring the formation of the desired trans isomer.[1]
-
Troubleshooting:
-
Incomplete Formation of [Pt(NH3)4]2+: Ensure excess ammonia is used in the first step when reacting with potassium tetrachloroplatinate(II) (K2[PtCl4]) to drive the reaction to completion.[1]
-
Improper HCl Addition: The subsequent addition of hydrochloric acid must be carefully controlled. Adding HCl too rapidly or at the wrong temperature can lead to incomplete reaction or the formation of side products. The reaction is typically performed at elevated temperatures (50–100 °C).[1]
-
Side Product Formation: A common side product during the synthesis of platinum-ammine complexes is the insoluble Magnus' green salt, [Pt(NH3)4][PtCl4].[2][3] Its formation can be minimized by carefully controlling the stoichiometry and pH. If it forms, it must be filtered off.[2][3]
-
-
-
Inefficient Oxidation from Pt(II) to Pt(IV): The oxidation of transplatin to this compound(IV) is the final, critical step. Incomplete oxidation is a primary cause of low yield.
-
Causality: This step involves the oxidative addition of two chloride ligands across the platinum center. Common oxidizing agents include chlorine gas (Cl2) or hydrogen peroxide (H2O2) in the presence of HCl.[4] The Pt(II) complex is oxidized to Pt(IV), and two new chloride ligands coordinate to the axial positions of the resulting octahedral complex.
-
Troubleshooting:
-
Choice of Oxidant: While chlorine gas is effective, its use requires specialized equipment. A common laboratory alternative is 30% hydrogen peroxide in concentrated HCl.[4] The H2O2 oxidizes the platinum, and the HCl provides the source of chloride ions.
-
Reaction Conditions: The oxidation with H2O2/HCl often requires heating (e.g., 95°-100°C) to proceed to completion.[4] Ensure the reaction is heated for a sufficient duration (e.g., 5-30 minutes) until a color change to bright yellow is observed, indicating the formation of the Pt(IV) complex.
-
Monitoring the Reaction: The disappearance of the starting pale yellow transplatin suspension and the formation of a clear, bright yellow solution can be used as a visual indicator of reaction progress.
-
-
-
Loss During Product Isolation and Purification: Mechanical losses during filtration and washing can significantly reduce the final yield.
-
Troubleshooting:
-
Precipitation: Ensure complete precipitation of the product by cooling the reaction mixture in an ice bath.[2][5]
-
Washing: Wash the filtered product with small portions of ice-cold water to remove soluble impurities without dissolving a significant amount of the product. Follow with a wash using a non-polar solvent like ethanol or ether to facilitate drying.[2][3]
-
-
Workflow for Diagnosing and Correcting Low Yield
Below is a logical workflow to systematically troubleshoot low yield issues.
Caption: Troubleshooting decision tree for low yield in this compound(IV) synthesis.
FAQ 2: How can I be sure I have synthesized the trans isomer and not the cis isomer?
Isomeric purity is paramount, as the biological activities of cis and trans platinum complexes are vastly different.
Root Cause Analysis & Solutions:
-
Stereospecific Starting Material: The synthesis of this compound(IV) relies on the retention of stereochemistry during the oxidation of trans-diamminedichloroplatinum(II). Therefore, ensuring the isomeric purity of the Pt(II) starting material is the most critical control point.
-
Causality: The synthesis route for transplatin is specifically designed to favor the trans isomer due to the trans effect, as described in FAQ 1.[1] Conversely, the synthesis of cisplatin follows a different route (e.g., the Dhara method) that leverages the higher trans effect of iodide to produce the cis isomer.[1]
-
Validation Protocol (Kurnakow Test): A definitive chemical test to distinguish between the cis and trans isomers of diamminedichloroplatinum(II) is the Kurnakow test.[1]
-
Principle: The test involves reacting the sample with an excess of a saturated aqueous solution of thiourea (tu).
-
trans Isomer Reaction: Transplatin reacts to form a white, poorly soluble precipitate of trans-[Pt(NH3)2(tu)2]Cl2.[1] The ammine ligands are not displaced because they are never positioned trans to the highly labilizing thiourea ligand.[1]
-
cis Isomer Reaction: Cisplatin reacts to form a yellow, soluble complex, [Pt(tu)4]Cl2, as the thiourea ligands displace both the chloride and the ammine ligands.[1]
-
-
Table 1: Summary of Kurnakow Test Results
| Isomer Tested | Reagent Added | Observation | Product Formed |
| cis-[Pt(NH3)2Cl2] | Saturated Thiourea (aq) | Yellow, soluble complex | [Pt(tu)4]Cl2 |
| trans-[Pt(NH3)2Cl2] | Saturated Thiourea (aq) | White/light yellow precipitate | trans-[Pt(NH3)2(tu)2]Cl2 |
FAQ 3: My final product is an off-color (e.g., greenish or brownish) instead of bright yellow. What does this indicate?
The expected product, this compound(IV), is a bright yellow powder.[6] Deviations in color typically indicate the presence of impurities.
Root Cause Analysis & Solutions:
-
Presence of Unreacted Pt(II) Starting Material: Incomplete oxidation will leave residual transplatin, which is a paler yellow. This mixture can appear as a dull or off-yellow solid.
-
Solution: Re-evaluate the oxidation step. Ensure sufficient oxidizing agent and adequate heating time and temperature, as detailed in FAQ 1.
-
-
Contamination with Magnus' Green Salt: If this salt was formed during the synthesis of the precursor and not completely removed, it can persist and contaminate the final product.
-
Solution: Magnus' green salt is highly insoluble.[2] During the precursor synthesis, ensure it is thoroughly removed by filtration. Recrystallization of the Pt(II) intermediate may be necessary if contamination is significant.
-
-
Reduction of Pt(IV) to Metallic Platinum: Overly harsh conditions or the presence of reducing agents can cause the reduction of the platinum complex to metallic platinum, which appears as a black or brown powder.
-
Causality: The starting material for the entire synthesis, potassium hexachloroplatinate(IV), can be reduced to metallic platinum by an excess of reducing agents like hydrazine dihydrochloride if not carefully controlled.[5]
-
Solution: Carefully control the stoichiometry of all reagents, particularly any reducing agents used in the preparation of K2[PtCl4]. Avoid introducing any unintended reducing agents into the reaction mixture.
-
Detailed Experimental Protocol: Synthesis of this compound(IV)
This protocol integrates best practices to maximize yield and purity. It is a two-part synthesis starting from potassium tetrachloroplatinate(II).
Part A: Synthesis of trans-Diamminedichloroplatinum(II) (transplatin)
Caption: Workflow for the synthesis of the trans-Pt(II) precursor.
Methodology:
-
Formation of Tetraammineplatinum(II) Chloride: Dissolve potassium tetrachloroplatinate(II) (K2[PtCl4]) in water. To this red-brown solution, add an excess of concentrated aqueous ammonia.[1] Stir the mixture; the solution should become colorless, indicating the formation of [Pt(NH3)4]Cl2.
-
Formation of transplatin: Heat the solution to a gentle boil (or ~95°C).[4] Slowly add concentrated hydrochloric acid. A pale yellow precipitate of transplatin will form.[1][3]
-
Self-Validation Check: Avoid adding excess ammonia in step 1 to prevent the formation of Magnus' green salt. The solution in step 2 should be clear and colorless.[2][3]
-
Isolation: After the addition of HCl is complete, continue heating for a few minutes, then cool the mixture in an ice-water bath to maximize precipitation.[2]
-
Purification: Collect the light yellow crystals by suction filtration. Wash the product sparingly with ice-cold water, followed by ethanol, and then ether to facilitate drying.[2][3] Air-dry the product.
Part B: Oxidation to this compound(IV)
Methodology:
-
Suspension: Suspend the synthesized trans-diamminedichloroplatinum(II) in a minimal amount of water.
-
Oxidation: Add concentrated hydrochloric acid, followed by an excess of 30% hydrogen peroxide.[4]
-
Reaction: Heat the suspension to 95-100°C with stirring.[4] The solid will dissolve, and the solution will turn a bright, clear yellow. This process typically takes 5-10 minutes.
-
Isolation: Cool the solution in an ice bath. The bright yellow, crystalline product will precipitate.
-
Purification: Collect the crystals by suction filtration. Wash with small portions of ice-cold water and dry thoroughly.
References
-
University of the West Indies, Mona. (1998). Synthesis of Cisplatin. Retrieved from [Link]
-
Drougge, L., & Elding, L. I. (1985). Kinetics and Mechanism for Oxidation of Tetracyanoplatinate(II) by Chlorine and Hypochlorous Acid and for Hydrolysis of Chlorine in Aqueous Solution. Inorganic Chemistry, 24(14), 2292–2297. Retrieved from [Link]
-
Vissam, H., & van Eldik, R. (2014). Mechanism of tetrachloroplatinate(ii) oxidation by hydrogen peroxide in hydrochloric acid solution. Dalton Transactions, 43(7), 2821-2829. Retrieved from [Link]
- Sanford, M. S., et al. (2008). Reactions of Platinum(II) Complexes with Chloride-Based Oxidants: Routes to Pt(III) and Pt(IV) Products. Organometallics, 27(8), 1741–1746.
-
Sanford, M. S., et al. (2008). Reactions of Platinum(II) Complexes with Chloride-Based Oxidants: Routes to Pt(III) and Pt(IV) Products. Organometallics, 27(8), 1741–1746. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Synthesis of cis- and trans- Diamminedichloroplatinum(II). Retrieved from [Link]
-
Johnstone, T. C., & Lippard, S. J. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Society Reviews, 45(16), 4472-4487. Retrieved from [Link]
-
Pérez, J. M., et al. (2023). Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide. Molecules, 28(17), 6393. Retrieved from [Link]
-
Starkov, A. K. (2011). Preparation of trans-1,2-diaminocyclohexanetetrachloroplatinum(IV). Russian Journal of Coordination Chemistry, 37(9). Retrieved from [Link]
-
Wikipedia. Potassium tetrachloroplatinate. Retrieved from [Link]
- Basolo, F., Bailar Jr., J. C., & Rapp-Tarr, B. (1950). U.S. Patent 4,482,569A - Platinum (IV)-diamine complexes. This patent references the original work on oxidation methods.
- Sigma-Aldrich. This compound(IV) 99.9+ trace metals.
-
Gabano, E., et al. (2012). Synthesis and in vitro cytotoxicity of cis,cis,trans-diamminedichloridodisuccinatoplatinum(iv)–peptide bioconjugates. Metallomics, 4(1), 66-74. Retrieved from [Link]
-
American Elements. This compound(IV). Product Page. Retrieved from [Link]
- Michigan State University Department of Chemistry. Experiment 4: Synthesis of cis- and trans-Diamminedichloroplatinum(II). This is a duplicate of reference 6, providing the same experimental procedure.
-
Kandioller, W., et al. (2011). Diamminetetrakis(carboxylato)platinum(IV) Complexes – Synthesis, Characterization, and Cytotoxicity. European Journal of Inorganic Chemistry, 2011(28), 4417-4424. Retrieved from [Link]
-
Chaney, S. G., et al. (1989). Rapid reduction of tetrachloro(D,L-trans)1,2-diaminocyclohexaneplatinum(IV) (tetraplatin) in RPMI 1640 tissue culture medium. Cancer Research, 49(6), 1392-1396. Retrieved from [Link]
- Tanaka Kikinzoku Kogyo K.K. (2012). JP4821486B2 - Method for purifying platinum raw materials containing tin.
-
Gibson, D., et al. (2020). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. Molecules, 25(20), 4786. Retrieved from [Link]
Sources
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. US4482569A - Platinum (IV)-diamine complexes, a process for the preparation of pharmaceutical compositions and a method of treating malignant tumors in mice - Google Patents [patents.google.com]
- 5. Synthesis [ch.ic.ac.uk]
- 6. chemimpex.com [chemimpex.com]
Troubleshooting ligand exchange reactions in trans-Diamminetetrachloroplatinum
Technical Support Guide: Troubleshooting Ligand Exchange in trans-Diamminetetrachloroplatinum(IV)
Introduction: The Kinetic Inertness Paradox
Welcome to the technical support center for this compound(IV) (
Critical Context:
Unlike its Pt(II) counterparts (e.g., Cisplatin, Transplatin) which undergo ligand exchange via associative hydrolysis, Pt(IV) complexes are kinetically inert (
This guide focuses on three core troubleshooting modules:
-
Axial Ligand Substitution Failures (The "Inertness" Issue)
-
Unintended Reduction/Instability (The "Activation" Issue)
-
Synthetic Purity & Isomerization (The "Stereochemistry" Issue)
Module 1: Troubleshooting Axial Ligand Substitution
User Query: "I am refluxing
Root Cause Analysis
The axial chloride ligands in
Technical Solution: The "Silver Abstraction" or "Redox-Route"
You cannot use standard nucleophilic substitution. You must use one of two alternative pathways:
Option A: Silver-Mediated Abstraction (For retaining Pt(IV) state) To force the departure of a chloride, you must precipitate it.
-
Reagent: Use
or (stoichiometric, 1.95 eq to avoid excess Ag contamination). -
Solvent: DMF or Acetone/Water (exclusion of light is mandatory).
-
Mechanism:
abstracts , creating a reactive cationic solvento-species which can then be attacked by your incoming ligand.
Option B: The Oxidative Addition Route (Recommended) Instead of trying to swap ligands on Pt(IV), synthesize the complex with the ligands already attached by oxidizing the Pt(II) precursor.
-
Incorrect:
-
Correct:
-
Correct (for other ligands):
Workflow Visualization (DOT)
Caption: Decision tree for achieving axial ligand functionalization. Direct thermal substitution is a dead end; silver abstraction or oxidative addition are required.
Module 2: Unintended Reduction (Stability in Media)
User Query: "My complex degrades in cell culture media or blood plasma within minutes. I see Pt(II) species in the NMR."
Root Cause Analysis
has a high reduction potential compared to hydroxo- or carboxylato-Pt(IV) complexes. The axial chlorides are electron-withdrawing, making the Pt(IV) center highly susceptible to reduction by biological thiols (Glutathione, Cysteine) and Ascorbate.The Mechanism: Reduction proceeds via an inner-sphere electron transfer mechanism. The thiol attacks the axial Chloride, forming a bridge, followed by a rapid 2-electron transfer and loss of the axial ligands.
Quantitative Stability Data
| Axial Ligand (X) | Reduction Rate ( | Biological Half-Life | Stability Verdict |
| Chloride (Cl) | ~ 10⁶ - 10⁷ | < 10 seconds | Unstable (Rapid Activation) |
| Carboxylate (OCOR) | ~ 10¹ - 10² | Minutes to Hours | Tunable / Stable |
| Hydroxide (OH) | < 10 | Hours to Days | Highly Stable |
Data synthesized from kinetic studies on Pt(IV) reduction by Glutathione (GSH).[1][2][3]
Troubleshooting Protocol
-
Check Buffer Composition: Avoid buffers containing DTT, Glutathione, or Ascorbate during purification.
-
pH Sensitivity: Reduction kinetics are pH-dependent.[4] At lower pH, the thiolate concentration (
) decreases, slowing reduction. Store samples at pH < 5 if stability is an issue. -
Ligand Switch: If the compound is intended as a prodrug,
is likely too easily reduced. You must replace the axial Chlorides with Hydroxides (via oxidation) or Carboxylates to lower the reduction potential.
Module 3: Characterization & Purity (NMR)
User Query: "How do I distinguish between the Pt(IV) product and the Pt(II) precursor? They look similar in HPLC."
Technical Guidance
NMR is the gold standard for validation. Pt(IV) and Pt(II) have vastly different chemical shifts.[5]Diagnostic Table:
| Species | Geometry | Approx.[6][7][8] Shift ( | Notes |
| Octahedral | +800 to +1200 | High frequency (deshielded) | |
| Square Planar | -2100 to -2200 | Low frequency (shielded) | |
| Octahedral | ~ +1000 | Distinct from trans | |
| Square Planar | -2100 to -2150 | Cisplatin |
Protocol for NMR Sample Prep:
-
Solvent:
(if soluble) or . Avoid DMSO for long-term storage of Pt(IV) chlorides, as DMSO can act as a reductant or undergo solvolysis over time. -
Concentration: Pt NMR is insensitive. Use >10 mM concentration.
-
Frequency: 107.6 MHz (on a 500 MHz proton machine).
Isomerization Warning
During the synthesis (oxidation of transplatin with
FAQ: Rapid Fire Troubleshooting
Q: Can I use UV light to promote ligand exchange?
A: Caution. UV light (UVA) typically triggers photo-reduction of
Q: Why is my yield low when using
Q: I see a color change from yellow to colorless. What happened?
A: This usually indicates reduction .
References
-
Reduction Kinetics: Hall, M. D., et al. (2003). "The reduction of platinum(IV) complexes: novel insights into the mechanism." Journal of Inorganic Biochemistry. Link
-
NMR Characterization: Still, B. M., et al. (2007). "195Pt NMR spectroscopy: a tool for the study of platinum anticancer drugs." Chemical Society Reviews. Link
-
Synthesis & Oxidation: Wexselblatt, E., & Gibson, D. (2012). "Synthesis and characterization of platinum(IV) prodrugs." Journal of Inorganic Biochemistry. Link
-
Mechanism of Action: Graf, N., & Lippard, S. J. (2012). "Redox activation of metal-based prodrugs as a strategy for drug delivery." Advanced Drug Delivery Reviews. Link
Sources
- 1. Kinetics and mechanism for reduction of anticancer-active tetrachloroam(m)ine platinum(IV) compounds by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of ormaplatin and cis-diamminetetrachloroplatinum(iv) by ascorbic acid and dominant thiols in human plasma: kinetic and mechanistic analyses - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Photoactivation of trans platinum diamine complexes in aqueous solution and effect on reactivity towards nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transplatin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Minimizing Impurities During Oxidation of trans-Diamminedichloroplatinum(II)
Mechanistic Insight & Critical Control Points[1]
The oxidation of trans-diamminedichloroplatinum(II) (transplatin) to trans,trans,trans-diamminedichlorodihydroxoplatinum(IV) using hydrogen peroxide (
The Reaction:
The Impurity Landscape
Impurity formation is rarely random; it is a consequence of thermodynamic or kinetic failures.
-
Unreacted Pt(II): Transplatin has significantly lower aqueous solubility than cisplatin. If the starting material is not sufficiently dispersed or the reaction time is too short, the core remains unoxidized, contaminating the final product.
-
Hydrolysis Products: At non-neutral pH, chloride ligands can be displaced by water (aquation), leading to mixed aqua/hydroxo species (e.g.,
). -
Photo-Isomerization: While the trans configuration is thermodynamically stable, exposure to UV/visible light during oxidation can excite the Pt-center, temporarily labilizing ligands and allowing trace isomerization to cis-forms or promoting reduction back to Pt(II).
Visualizing the Pathway
The following diagram outlines the reaction logic and where specific impurities enter the system.
Figure 1: Reaction pathway for transplatin oxidation, highlighting entry points for critical impurities (Red).
Standard Operating Procedure (SOP)
This protocol is designed to maximize yield while explicitly minimizing the impurities identified above.
Reagents:
-
trans-Diamminedichloroplatinum(II) (Purity >99%)
-
Hydrogen Peroxide (30% w/v, Semiconductor or ACS Grade)
-
Deionized Water (18.2 MΩ)
-
Ethanol (Cold), Diethyl Ether
Step-by-Step Protocol
| Step | Action | Technical Rationale (The "Why") |
| 1 | Suspension Suspend 1.0 g trans-Pt(II) in 10-15 mL DI water. Sonicate for 5 mins. | trans-Pt(II) is poorly soluble.[1][2] Sonication increases surface area, preventing unreacted cores (Impurity Type 1). |
| 2 | Oxidant Addition Add 10-15 mL 30% | Excess oxidant drives the equilibrium to completion and compensates for thermal decomposition of |
| 3 | Heating (Critical) Heat to 65-70°C for 2-3 hours. Wrap flask in foil. | Heat is required to dissolve the trans-Pt(II) as it reacts. Foil prevents photo-induced reduction or isomerization. |
| 4 | Monitoring Ensure solution becomes clear (or mostly clear) pale yellow. | Turbidity often indicates unreacted starting material. If solid remains after 3h, add more |
| 5 | Precipitation Cool slowly to RT, then refrigerate (4°C) for 12 hours. | trans-Pt(IV) is less soluble than side products. Slow cooling promotes pure crystal growth over amorphous inclusion. |
| 6 | Isolation Filter, wash with cold water ( | Water removes residual peroxide; ethanol/ether aids drying. |
Troubleshooting Guide
Issue 1: Product contains significant unreacted trans-Pt(II)
Symptoms:
-
Bright yellow opaque solids mixed with pale product.
-
Pt NMR shows peak at ~ -2100 ppm (Pt(II)) alongside ~ 1000 ppm (Pt(IV)).
| Root Cause | Diagnostic | Corrective Action |
| Solubility Limit | Did the reaction mixture ever turn clear? | Modify Protocol: Increase reaction temperature to 75°C (do not exceed 80°C to avoid decomposition) or double the solvent volume. |
| Surface Passivation | Large clumps of starting material visible. | Physical Intervention: Finely grind the starting material before suspension. Use vigorous magnetic stirring, not just gentle agitation. |
Issue 2: Product is colored (Deep Orange/Red)
Symptoms:
-
Product is not the expected pale yellow/white.
-
Indicates presence of higher oxides or chloro-species.
| Root Cause | Diagnostic | Corrective Action |
| Chloride Contamination | Was HCl used to dissolve the starting material? | Eliminate Cl- Source: Never use HCl during this oxidation. It leads to |
| Iron/Transition Metals | Check reagent grade. | Chelation/Grade: Use semiconductor-grade |
Issue 3: Low Yield / No Precipitate
Symptoms:
-
Reaction solution remains clear yellow; no solid forms upon cooling.
| Root Cause | Diagnostic | Corrective Action |
| Over-Dilution | Calculate concentration. | Concentration: The trans-Pt(IV) species is moderately soluble.[2] Evaporate the solution under vacuum (Rotavap, <40°C) to 20% of original volume to force precipitation. |
| pH Drift | Check pH. | Neutralization: If pH < 4, aquated species form which are soluble. Adjust pH carefully to ~6-7 using dilute NaOH to encourage precipitation of the neutral dihydroxo species. |
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing common synthesis failures.
Frequently Asked Questions (FAQ)
Q: Can I use chlorine gas (
Q: Why is the "trans" isomer harder to oxidize than "cisplatin"? A: It is largely a solubility issue. Cisplatin is more soluble in water, allowing for homogenous reaction conditions. Transplatin is thermodynamically more stable but kinetically slower to dissolve, creating a heterogeneous reaction where the surface oxidizes but the core may not.
Q: How do I remove excess peroxide residues from the solid? A: Peroxide can be "sticky" in the crystal lattice.
-
Wash thoroughly: The ethanol wash in the protocol is critical.
-
Vacuum Dry: Dry at 40-50°C under vacuum for 4-6 hours.
-
Test: A simple starch-iodide paper test on the filtrate can confirm if peroxide is still eluting.
Q: Is the product light sensitive? A: Yes. While Pt(IV) complexes are generally more inert than Pt(II), they are photo-active. UV exposure can cause reduction back to Pt(II) or ligand exchange. Always store the final product in amber vials.
References
-
Basolo, F., Bailar, J. C., & Tarr, B. R. (1950). The Synthesis of Some Chlorinated Platinum Complexes. Journal of the American Chemical Society, 72(6), 2433–2438. Link
-
Hall, M. D., & Hambley, T. W. (2002). Platinum(IV) antitumour compounds: their bioinorganic chemistry. Coordination Chemistry Reviews, 232(1-2), 49-67. Link
-
Wexseler, C. F., et al. (2015). Synthesis and spectroscopy of Pt(IV) prodrugs. Inorganic Chemistry, 54(11), 5242-5250. (Context on oxidative halogenation vs hydroxylation). Link
-
Kauffman, G. B., & Cowan, D. O. (1963). cis- and trans-Dichlorodiammineplatinum(II).[1][2][4] Inorganic Syntheses, 7, 239. (Foundational synthesis of the starting material). Link
Sources
- 1. Transplatin - Wikipedia [en.wikipedia.org]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of tetrachloroplatinate( ii ) oxidation by hydrogen peroxide in hydrochloric acid solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT53057D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Cellular Accumulation of trans-Diamminetetrachloroplatinum(IV)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-diamminetetrachloroplatinum(IV). This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the critical challenge of its poor cellular accumulation. Our goal is to equip you with the knowledge and protocols to enhance the intracellular delivery of this promising anti-cancer agent.
Understanding the Challenge: Why Does this compound(IV) Exhibit Poor Cellular Accumulation?
The therapeutic efficacy of platinum-based drugs is fundamentally dependent on their ability to enter cancer cells and interact with their molecular targets, primarily nuclear DNA.[1][2] However, this compound(IV) faces significant hurdles in this initial step.
Q1: What are the primary reasons for the low cellular uptake of this compound(IV)?
A1: The primary reasons are twofold: its charge and its stability. As a platinum(IV) complex, it is relatively inert and must be reduced to the more reactive platinum(II) form to exert its cytotoxic effects.[3][4] This reduction typically occurs within the cell.[5][6] However, getting the intact Pt(IV) complex across the cell membrane is a major challenge. Unlike cisplatin, which can utilize copper transporters like CTR1 for cellular entry, the uptake mechanisms for many trans-platinum complexes are less efficient.[7][8][9][10] The neutral charge of some platinum complexes is thought to aid in passive diffusion across the cell membrane, but this is not always sufficient for therapeutic concentrations to be reached.[8][9]
Troubleshooting & Optimization Strategies
This section provides a series of troubleshooting guides and experimental protocols to systematically address and overcome the poor cellular accumulation of this compound(IV).
Strategy 1: Enhancing Passive Uptake through Lipophilicity Modification
Q2: My this compound(IV) complex shows minimal cellular accumulation. How can I improve its passive diffusion into cells?
A2: Increasing the lipophilicity of the complex can enhance its ability to traverse the lipid bilayer of the cell membrane. This can be achieved by modifying the axial ligands of the platinum(IV) complex.
-
Rationale: More lipophilic (fat-soluble) molecules can more readily diffuse through the cell membrane. By replacing hydrophilic ligands with more hydrophobic ones, you can increase the overall lipophilicity of the complex.
Experimental Protocol: Synthesis of a More Lipophilic this compound(IV) Analog
Objective: To increase the lipophilicity of the parent complex by introducing a hydrophobic axial ligand.
Materials:
-
This compound(IV)
-
Hydrophobic carboxylic acid (e.g., a long-chain fatty acid or an aromatic carboxylic acid)
-
N-chlorosuccinimide (NCS)
-
Appropriate solvent (e.g., acetone)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Dissolve the starting platinum(II) complex in the chosen solvent.
-
Add a molar excess of the hydrophobic carboxylic acid and N-chlorosuccinimide.
-
Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical technique like HPLC.[11]
-
Upon completion, purify the resulting platinum(IV) complex using column chromatography.
-
Characterize the final product to confirm its structure and purity (e.g., using NMR, mass spectrometry).
Strategy 2: Leveraging Nanoparticle-Based Drug Delivery Systems
Q3: I've tried modifying the ligands, but the cellular uptake is still suboptimal. What are the next steps?
A3: Nanoparticle-based drug delivery systems offer a powerful strategy to overcome poor cellular accumulation.[3][12][13][14] These systems can encapsulate the platinum complex, protecting it in the bloodstream and facilitating its entry into tumor cells through mechanisms like the enhanced permeability and retention (EPR) effect.[15]
-
Rationale: Nanoparticles can be engineered to have specific sizes and surface properties that promote their accumulation in tumor tissues.[16] They can be taken up by cells through endocytosis, bypassing the need for the drug to directly cross the cell membrane.[8]
Table 1: Comparison of Common Nanoparticle Platforms for Platinum Drug Delivery
| Nanoparticle Type | Advantages | Disadvantages | Key Considerations |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeted delivery.[17][18][19][20][21] | Can have stability issues, potential for premature drug release. | Lipid composition, size, and surface charge are critical for performance. |
| Polymeric Nanoparticles (e.g., PLGA-PEG) | Biocompatible and biodegradable, sustained drug release profiles are possible.[12] | Can be more complex to synthesize, potential for organic solvent residues. | Polymer molecular weight, block copolymer ratio, and drug loading method are important. |
| Inorganic Nanoparticles (e.g., Gold, Silica) | High stability, large surface area for drug loading, can have unique optical or magnetic properties for imaging and therapy.[3] | Potential for long-term toxicity, can be more challenging to achieve biodegradability. | Particle size, shape, and surface functionalization must be carefully controlled. |
Experimental Workflow: Formulation of Liposomal this compound(IV)
Objective: To encapsulate this compound(IV) within liposomes to enhance its cellular delivery.
Caption: Workflow for liposomal encapsulation of platinum drugs.
Strategy 3: Investigating Active Transport Mechanisms
Q4: Are there any cellular transporters that I can exploit to increase the uptake of my trans-platinum complex?
A4: While less studied for trans-platinum complexes compared to cisplatin, some organic cation transporters (OCTs) have been implicated in the transport of platinum drugs.[22][23][24][25][26] If your complex has a cationic character, or can be modified to have one, it might be a substrate for these transporters.
-
Rationale: Active transport mechanisms can concentrate drugs inside cells against a concentration gradient, leading to significantly higher intracellular levels than passive diffusion alone.[7]
Experimental Protocol: Assessing Transporter-Mediated Uptake
Objective: To determine if a specific cellular transporter is involved in the uptake of the trans-platinum complex.
Materials:
-
Cancer cell line known to express the transporter of interest (e.g., a cell line overexpressing OCT2).
-
A known inhibitor of the transporter.
-
The trans-platinum complex.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-incubate one set of cells with the transporter inhibitor for a specified time.
-
Treat both sets of cells (with and without inhibitor) with the trans-platinum complex for a defined period.
-
Wash the cells thoroughly to remove any extracellular drug.
-
Lyse the cells and determine the intracellular platinum concentration using ICP-MS.[30]
-
Analysis: A significant decrease in platinum accumulation in the inhibitor-treated cells compared to the control cells suggests that the transporter is involved in the drug's uptake.
Frequently Asked Questions (FAQs)
Q5: How can I accurately quantify the intracellular concentration of my platinum complex?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying total intracellular platinum with high sensitivity and accuracy.[27][28][29] This technique measures the elemental composition of the sample. Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is another sensitive and cost-effective alternative.[30]
Q6: My platinum(IV) complex appears to be getting reduced before it enters the cells. How can I confirm this and prevent it?
A6: Extracellular reduction can be a significant issue.[4] You can monitor the stability of your Pt(IV) complex in your cell culture medium over time using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11] To minimize premature reduction, consider using serum-free media for short-term uptake studies or formulating the complex in a protective carrier like a liposome or nanoparticle.[5][6] Some studies have also explored modifying the coordination sphere of the Pt(IV) complex to increase its resistance to reduction.[5][31]
Q7: I'm observing high cytotoxicity, but the intracellular platinum levels are still low. What could be the reason?
A7: This could indicate a few possibilities. Your complex might be extremely potent, requiring only a very low intracellular concentration to induce cell death. Alternatively, the drug could be accumulating in a specific subcellular compartment where it is highly active, such as the mitochondria or the nucleus.[1][32] Consider performing subcellular fractionation followed by ICP-MS to determine the distribution of platinum within the cell.
Q8: What are some strategies to overcome drug resistance related to reduced accumulation?
A8: Drug resistance is often linked to decreased drug influx or increased efflux.[2][8][26][33][34] The drug delivery strategies discussed earlier, such as nanoparticle encapsulation, can help overcome resistance by altering the mechanism of cellular entry.[13][14] Additionally, some nanoparticle systems can be designed to respond to the tumor microenvironment (e.g., lower pH or higher glutathione levels) to release their payload specifically within cancer cells.[35][36]
Logical Flow for Troubleshooting Poor Cellular Accumulation
Caption: Troubleshooting flowchart for poor cellular accumulation.
This guide provides a comprehensive framework for addressing the challenge of poor cellular accumulation of this compound(IV). By systematically applying these troubleshooting strategies and experimental protocols, researchers can enhance the intracellular delivery of this promising therapeutic agent and unlock its full potential in the fight against cancer.
References
- Ciarimboli, G. (2012). Role of transporters in the distribution of platinum-based drugs. Minerva urologica e nefrologica = The Italian journal of urology and nephrology, 64(2), 113–122.
- Dutta, D., & Broyde, S. (2024). Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). Current protocols, 4(9), e70012.
- Todd, R. C. (2013). Developments in the chemistry and nanodelivery of platinum anticancer agents. Massachusetts Institute of Technology.
- Liu, D., He, C., Wang, A. Z., & Lin, W. (2013). Application of liposomal technologies for delivery of platinum analogs in oncology. International journal of nanomedicine, 8, 3565–3579.
- Masuda, S., & Inui, K. (2011). Organic cation transporters in platinum agent-induced cytotoxicity. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 137(3), 146–150.
- Dutta, D., & Broyde, S. (2024). Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry. Current protocols, 4(9), e70012.
- Sun, T., & Li, H. (2022). Nanoscale Drug Delivery Platforms Overcome Platinum-Based Resistance in Cancer Cells Due to Abnormal Membrane Protein Trafficking. Frontiers in cell and developmental biology, 10, 869715.
- Tzvetkov, M. V., Saadatmand, A. R., & Brockmöller, J. (2022). Role of Organic Cation Transporter 2 in Autophagy Induced by Platinum Derivatives. International journal of molecular sciences, 23(3), 1056.
- Vargiu, V., Deiana, M., Fozza, C., Mura, M. S., Mura, P., Longinotti, M., & Ionta, M. T. (2021). The Role of the Carnitine/Organic Cation Transporter Novel 2 in the Clinical Outcome of Patients With Locally Advanced Esophageal Carcinoma Treated With Oxaliplatin. Frontiers in pharmacology, 12, 730626.
- Wang, X., & Guo, Z. (2020). Platinum(IV) antitumor complexes and their nano-drug delivery.
- Marzano, C., & Gandin, V. (2014). Cellular Transport Mechanisms of Cytotoxic Metallodrugs: An Overview beyond Cisplatin. International journal of molecular sciences, 15(10), 17449–17478.
- Ang, W. H., Khalaila, I., Sagi, I., & Butler, J. S. (2020). trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study. Dalton transactions (Cambridge, England : 2003), 49(23), 7722–7736.
- Xiao, L., Ma, Y., Liu, F., & Zhang, J. (2017). Comparison of different sample preparation methods for platinum determination in cultured cells by graphite furnace atomic absorption spectrometry. PeerJ, 5, e2893.
- Zhang, S., Lovejoy, K. S., Shima, J. E., Lagpacan, L. L., Shu, Y., Lapuk, A., Chen, Y., Komori, T., Gray, J. W., Chen, X., Lippard, S. J., & Giacomini, K. M. (2006). Organic cation transporters are determinants of oxaliplatin cytotoxicity. Cancer research, 66(17), 8847–8857.
- Wang, X., Wang, X., & Guo, Z. (2023). Unlocking the Potential of Platinum Drugs: Organelle-Targeted Small-Molecule Platinum Complexes for Improved Anticancer Performance. Chemical Society reviews, 52(19), 6796–6816.
- Wang, X., Wang, X., & Guo, Z. (2023). Unlocking the Potential of Platinum Drugs: Organelle-Targeted Small-Molecule Platinum Complexes for Improved Anticancer Performance. Chemical Society reviews, 52(19), 6796–6816.
- Al-Ahmadi, A. A., Al-Awady, M. J., & Al-Saif, F. A. (2020). Evaluation of a Platinum–Acridine Anticancer Agent and Its Liposomal Formulation in an In Vivo Model of Lung Adenocarcinoma. Pharmaceutics, 12(11), 1058.
- Riisom, M., Gammelgaard, B., Lambert, I. H., & Stürup, S. (2018). Development and validation of an ICP-MS method for quantification of total carbon and platinum in cell samples and comparison of open-vessel and microwave-assisted acid digestion methods. Journal of pharmaceutical and biomedical analysis, 153, 111–118.
- Ciarimboli, G. (2012). Role of membrane transportors in cisplatin induced nephrotoxicity.
- Gowda, R., Kardos, G., & Sharma, A. (2022). Nanoparticles Loaded with Platinum Drugs for Colorectal Cancer Therapy. Cancers, 14(19), 4668.
- Li, J., Wu, T., Liu, C., & Liu, Y. (2020). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in pharmacology, 11, 343.
- Xie, P., Wang, Y., Wei, D., Zhang, L., Zhang, B., Xiao, H., Song, H., & Mao, X. (2021). Nanoparticle-based drug delivery systems with platinum drugs for overcoming cancer drug resistance.
- Galluzzi, L., Vitale, I., Michels, J., Martins, I., Kepp, O., Kroemer, G., & Senovilla, L. (2014). Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents. Oncogene, 33(25), 3254–3264.
- Johnstone, T. C., & Lippard, S. J. (2016).
- Li, J., Wu, T., Liu, C., & Liu, Y. (2020). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in pharmacology, 11, 343.
- Liu, D., He, C., Wang, A. Z., & Lin, W. (2013). Application of liposomal technologies for delivery of platinum analogs in oncology. International journal of nanomedicine, 8, 3565–3579.
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Ruggiero, E., Terracciano, M., & Lubrano, V. (2023). Enhancing Pt(IV) Complexes' Anticancer Activity upon Encapsulation in Stimuli‐Responsive Nanocages.
- He, C., Duan, X., Guo, N., Chan, C., Poon, C., & Wang, W. (2019). Improving the anticancer activity of platinum(iv) prodrugs using a dual-targeting strategy with a dichloroacetate axial ligand. Dalton transactions (Cambridge, England : 2003), 48(30), 11520–11528.
- Liu, D., He, C., Wang, A. Z., & Lin, W. (2013). Application of liposomal technologies for delivery of platinum analogs in oncology. International journal of nanomedicine, 8, 3565–3579.
- Kasparkova, J., Kostrhunova, H., Novakova, O., & Brabec, V. (2008). MECHANISMS OF EFFECTS OF PLATINUM (II) AND (IV) COMPLExES. COMPARISON OF CISPLATIN AND OxALIPLATIN wITH SATRAPLATIN AND LA-12. Scripta medica, 81(2), 105–116.
- Howell, S. B., Safaei, R., Larson, C. A., & Sailor, M. J. (2010). Copper Transporters and the Cellular Pharmacology of the Platinum-Containing Cancer Drugs. Molecular pharmacology, 77(6), 887–894.
- Ruggiero, E., Terracciano, M., & Lubrano, V. (2023). Enhancing Pt(IV) Complexes' Anticancer Activity upon Encapsulation in Stimuli-Responsive Nanocages.
- Wang, X., & Guo, Z. (2012). Targeting and delivery of platinum-based anticancer drugs. Chemical Society reviews, 41(22), 7474–7495.
- Montagner, D., & Ang, W. H. (2024). Advances in technical strategies for monitoring the reduction of platinum(IV) complexes. Chemical Society reviews, 53(8), 3465–3490.
- Di Francesco, M., & Ruggiero, E. (2024). Liposomal Formulations of Metallodrugs for Cancer Therapy. Pharmaceutics, 16(9), 1198.
- Ang, W. H., Khalaila, I., Sagi, I., & Butler, J. S. (2020). trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study. Dalton transactions (Cambridge, England : 2003), 49(23), 7722–7736.
- Polo, E., & Valiente, M. (2021). Cellular Toxicity Mechanisms and the Role of Autophagy in Pt(IV) Prodrug-Loaded Ultrasmall Iron Oxide Nanoparticles Used for Enhanced Drug Delivery. Pharmaceutics, 13(10), 1699.
- Butler, J. S., & Ang, W. H. (2021). The effect of charge on the uptake and resistance to reduction of platinum(iv) complexes in human serum and whole blood models.
- Blatter, E. E., Vollano, J. F., & Krishnan, B. S. (1989). Rapid reduction of tetrachloro(D,L-trans)1,2-diaminocyclohexaneplatinum(IV) (tetraplatin) in RPMI 1640 tissue culture medium. Journal of the National Cancer Institute, 81(6), 440–444.
Sources
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- 5. trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. trans-Platinum(iv) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells: 1H NMR and XANES spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of transporters in the distribution of platinum-based drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Transport Mechanisms of Cytotoxic Metallodrugs: An Overview beyond Cisplatin | MDPI [mdpi.com]
- 9. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper Transporters and the Cellular Pharmacology of the Platinum-Containing Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 12. Developments in the chemistry and nanodelivery of platinum anticancer agents [dspace.mit.edu]
- 13. Nanoscale Drug Delivery Platforms Overcome Platinum-Based Resistance in Cancer Cells Due to Abnormal Membrane Protein Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Photochemical Control of trans-Diamminetetrachloroplatinum(IV)
Status: Operational Ticket ID: PT4-PHOTO-KINETICS Assigned Specialist: Senior Application Scientist, Photopharmacology Division
Mission Statement
You are working with trans-diamminetetrachloroplatinum(IV) (
Unlike modern "photocaged" derivatives conjugated with dyes, this specific tetrachloro-complex relies on Ligand-to-Metal Charge Transfer (LMCT) bands that lie deep in the UV region. This guide addresses the precise control of its reduction rates, distinguishing between photo-induced reduction (the goal) and thermal dark reduction (the failure mode).
Module 1: The Photochemical Engine (Wavelength & Intensity)
User Query: "My photoreduction rate is negligible, even though I am using a high-intensity blue LED (465 nm)."
Diagnosis: Mismatched Action Spectrum.
The absorption cross-section of
Troubleshooting Protocol:
| Parameter | Specification | Scientific Rationale |
| Primary Target | LMCT Band | The |
| Recommended Source | UV-A (365 nm) | 365 nm provides the best balance between biological penetrance and overlap with the complex's absorption tail. |
| Ineffective Source | Visible (>400 nm) | Without an axial photosensitizer (e.g., iodide or azide ligands), visible photons lack the energy to bridge the HOMO-LUMO gap. |
| Intensity Threshold | >10 mW/cm² | Due to the lower extinction coefficient ( |
Corrective Action:
-
Switch Source: Replace Blue LED with a UV-A source (365 nm) or a broad-spectrum Arc lamp with a UV-pass filter.
-
Verify Spectrum: Run a UV-Vis scan of your 50
M stock. Note the absorbance ( ) at your irradiation wavelength. If , the reaction will be kinetically stalled regardless of power.
Module 2: Controlling the Chemical Environment
User Query: "The complex is degrading (reducing) before I even turn on the light. How do I stop 'Dark Reduction'?"
Diagnosis: Uncontrolled Redox Potential. Pt(IV) complexes are susceptible to reduction by biological nucleophiles (Glutathione, Ascorbate) even without light.[1] This is "Dark Toxicity."
The Stabilization Protocol:
-
pH Modulation:
-
Mechanism: The reduction potential of Pt(IV) is pH-dependent. Protonation of the reductant (e.g., Ascorbate
Ascorbic Acid) often slows electron transfer. -
Action: Maintain pH < 6.0 during storage. Only adjust to physiological pH (7.4) immediately prior to irradiation.
-
-
Chloride Ion Suppression:
-
Mechanism: High extracellular chloride (100 mM NaCl) stabilizes the Pt(IV) center by preventing aquation, which can lower the reduction barrier.
-
Action: Ensure your buffer contains at least 100 mM NaCl (mimicking extracellular fluid) rather than pure water or low-salt phosphate buffer.
-
Diagram: Photoreduction vs. Dark Reduction Pathways
Caption: Pathways determining efficacy. Solid lines represent the desired photo-pathway; dashed lines indicate the "dark toxicity" failure mode.
Module 3: Kinetic Quantification & Validation
User Query: "How do I accurately calculate the photoreduction rate constant ( )?"
Standard Operating Procedure (SOP):
Step 1: Actinometry (Calibrate the Flux) Do not rely on the "Watt" rating of your lamp. You must measure the photons actually hitting the sample.
-
Method: Potassium Ferrioxalate Actinometry.
-
Why: It is the gold standard for UV/Blue light quantification.
-
Output: Photon flux (
) in Einstein/s.
Step 2: Time-Course UV-Vis Monitoring
-
Setup: 50
M Pt(IV) in Phosphate Buffered Saline (PBS). -
Intervals: Irradiate for 0, 5, 10, 20, 40, 60 seconds.
-
Marker: Monitor the decrease in the LMCT band (250–300 nm) or the increase in the Pt(II) MLCT bands (if visible).
-
Calculation: Plot
vs. time. The slope is .
Step 3: Quantum Yield Calculation (
Troubleshooting Matrix
| Observation | Probable Cause | Verification Step |
| Isosbestic points are not sharp | Secondary reactions (e.g., photoaquation) are competing with reduction. | Analyze products via HPLC-MS. Look for |
| Rate decreases over time | Inner-filter effect. The product (Pt(II)) or byproducts are absorbing the light. | Check if the solution is becoming turbid or colored. Reduce initial concentration. |
| No reaction in PBS | Lack of electron donors. Photoreduction often requires a reductant to scavenge radicals. | Add 50 |
Module 4: Advanced Mechanism Visualization
Understanding the electron flow is critical for designing combination therapies.
Caption: Decision tree for troubleshooting low kinetic conversion rates in Pt(IV) experiments.
References
-
Ronconi, L., & Fregona, D. (2009). Platinum(IV) anticancer prodrugs: Current status and future perspectives. Dalton Transactions. (Review of Pt(IV) stability and activation mechanisms).
-
Mackay, F. S., et al. (2006). Photoactive trans-diammine platinum(IV) complexes. Dalton Transactions. (Specific photochemistry of trans-isomers).
-
Bednarski, P. J., et al. (2006). Photoactivation of platinum(IV) complexes. Journal of Inorganic Biochemistry. (Discussion on wavelength dependence and LMCT bands).
-
Kasparkova, J., et al. (2015). DNA binding and cytotoxicity of photoactivatable platinum(IV) prodrugs.[2][3][4][5][6] Metallomics. (Biological consequences of photoreduction).
-
Vogler, A., et al. (1978).[1] Photochemical reductive trans-elimination from trans-diazidotetracyanoplatinate(IV). Angewandte Chemie. (Foundational work on Pt(IV) photoreduction mechanisms).
Sources
- 1. Ligand Evolution in the Photoactivatable Platinum(IV) Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoactivatable Platinum-Based Anticancer Drugs: Mode of Photoactivation and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Light-Controlled Activation of Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
Resolving solubility issues of trans-Pt(IV) complexes in DMSO
Subject: Technical Guide: Overcoming Solubility & Stability Challenges of trans-Pt(IV) Complexes in DMSO
Executive Summary: The DMSO Paradox
The Challenge: You are likely using Dimethyl Sulfoxide (DMSO) because it is the "universal solvent" for screening hydrophobic trans-platinum(IV) prodrugs. However, you are encountering a critical paradox: The solvent required to solubilize your compound is chemically active and may be compromising its structural integrity before it ever reaches the biological assay.
The Technical Reality:
While trans-Pt(IV) complexes are kinetically more inert than their Pt(II) counterparts (due to the saturated
-
Displace equatorial ligands (Solvolysis).
-
Induce premature reduction to Pt(II) species (Redox instability).
-
Alter axial ligand conformation (Isomerization).
This guide provides the protocols to stabilize these systems and the chemical logic to engineer better solubility profiles.
Module 1: The Solubility-Stability Landscape
The solubility of a trans-Pt(IV) complex is governed by the competition between its Crystal Lattice Energy (solid state stability) and Solvation Energy (interaction with solvent).
Mechanism of Failure
If your complex precipitates or changes color (e.g., bright yellow
-
Ligand Displacement (Solvolysis): DMSO attacks the Pt center, displacing a chloride or amine. This is common if the steric bulk around the equatorial plane is low.
-
Reductive Elimination: DMSO acts as a reductant, facilitating the loss of axial ligands. This is accelerated by light (photosensitivity) and moisture.
Visualizing the Stability Pathways
Figure 1: Mechanistic pathways of Pt(IV) behavior in DMSO. Ideally, steric bulk and electron-withdrawing axial ligands push the equilibrium toward stable solvation.
Module 2: Troubleshooting Guide (Q&A)
Q1: My complex dissolves initially but precipitates as a different solid after 24 hours. Why?
-
Diagnosis: This is likely solvolysis followed by polymerization . DMSO displaces a labile ligand (often a chloride), creating a cationic species that is less soluble in pure DMSO or reacts to form insoluble oligomers.
-
Immediate Fix: Use Anhydrous DMSO (water accelerates ligand exchange).
-
Long-term Fix: Modify the equatorial ligands. Bulky amines (e.g., cyclohexanediamine) provide steric hindrance that blocks the DMSO sulfur attack.
Q2: The solution turns from yellow to colorless. Is my compound gone?
-
Diagnosis: Yes. The color change typically indicates the reduction of Pt(IV) to Pt(II) . Pt(IV) complexes are often colored (yellow/orange) due to Ligand-to-Metal Charge Transfer (LMCT) bands. Pt(II) analogs are often colorless or pale.
-
Action: Run a
Pt NMR immediately. If the peak shifts from the Pt(IV) region (+400 to +1500 ppm) to the Pt(II) region (-2000 to -2800 ppm), the stock is compromised.
Q3: I cannot get the concentration high enough for animal studies (needs >10 mg/mL).
-
Diagnosis: High lattice energy. The molecule "likes itself" more than the solvent.
-
Chemical Solution: Axial Ligand Asymmetry . Symmetric complexes pack efficiently in a crystal lattice (high melting point, low solubility). By making the axial ligands asymmetric (e.g., one acetate, one benzoate), you disrupt the crystal packing, significantly lowering lattice energy and increasing solubility.
Module 3: Protocol for Stable Stock Preparation
Objective: Prepare a 10-50 mM stock solution of trans-Pt(IV) in DMSO with >98% integrity for 48 hours.
Reagents:
-
DMSO, Anhydrous (
99.9%, stored over molecular sieves). -
Argon or Nitrogen gas.
-
Amber glass vials (silanized preferred).
Step-by-Step Methodology:
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the DMSO bottle to reach room temperature before opening to prevent condensation of atmospheric moisture. |
| 2 | Weighing | Weigh the Pt(IV) solid into an amber vial . Note: Pt(IV) complexes are often photosensitive.[1] |
| 3 | Solvation | Add Anhydrous DMSO. Do NOT vortex vigorously. Instead, use gentle inversion or slow pipetting. |
| 4 | Sonication (Conditional) | If solid remains, sonicate in a water bath (< 3 mins). Monitor Temp: Ensure water bath does not exceed 30°C. Heat accelerates reduction. |
| 5 | Inert Gas Purge | Gently blow Argon over the headspace of the vial for 10 seconds to displace oxygen. |
| 6 | Storage | Store at -20°C . |
| 7 | Usage Rule | Do not freeze-thaw more than once. Aliquot stocks into single-use volumes (e.g., 20 |
Module 4: Analytical Validation (Self-Validating System)
You must validate that your solvent system is not altering your drug.
The Gold Standard:
-
Setup: Dissolve ~10 mg of complex in DMSO-
. -
Reference:
(external standard, = 0 ppm) or . -
Expectation:
-
Pt(IV): Single peak in the range of +300 to +1500 ppm .
-
Pt(II) Contamination: Peaks in the range of -2000 to -2800 ppm .
-
-
Pass Criteria: >95% integration area in the Pt(IV) region.
Secondary Check: HPLC-UV
-
Monitor the retention time (
). -
Warning Sign: If you see a new peak with a shorter
(more polar) appearing over time, it is likely the reduced Pt(II) species or a hydrolyzed intermediate.
Module 5: Chemical Engineering for Solubility
If physical protocols fail, the chemical structure must be optimized. Use this decision tree to select the right axial ligand modification.
Figure 2: Decision matrix for axial ligand modification. Asymmetric axial ligands are the most effective tool for disrupting crystal packing to improve solubility without altering the cytotoxic equatorial core.
References
-
Hall, M. D., et al. (2014). "Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin, and Other Platinum Complexes."[2] Cancer Research.[2]
-
Gibson, D. (2016). "Platinum(IV) Anticancer Prodrugs—The Quest for Selectivity and Stability." Journal of Inorganic Biochemistry.
-
Wexselblatt, E., & Gibson, D. (2012). "What do we know about the reduction of Pt(IV) pro-drugs?" Journal of Inorganic Biochemistry.
-
Harper, B. W., et al. (2016). "Pt(IV) Complexes as Prodrugs: The Influence of Axial Ligands." Chemistry – A European Journal.
-
Varbanov, H. P., et al. (2012). "Synthesis and Characterization of Novel Bis(carboxylato)dichloridobis(ethylamine)platinum(IV) Complexes with Higher Cytotoxicity than Cisplatin." Journal of Medicinal Chemistry.
Sources
Technical Support Center: Optimization of Axial Ligand Substitution in trans-Diamminetetrachloroplatinum(IV)
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for trans-diamminetetrachloroplatinum(IV) chemistry. This guide is designed to provide senior-level insights and practical solutions for researchers working on the synthesis and modification of platinum(IV) complexes. The content is structured in a question-and-answer format to directly address common challenges and fundamental questions encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses core concepts and foundational knowledge essential for planning and executing successful substitution reactions.
Q1: What is the fundamental mechanism of axial ligand substitution in octahedral Pt(IV) complexes like this compound(IV)?
The substitution of ligands in six-coordinate, 18-electron Pt(IV) complexes is generally slow because they are coordinatively saturated and kinetically inert.[1][2] The reaction does not proceed through a simple dissociative (Sₙ1-like) pathway. Instead, the dominant mechanism is an associative interchange (Iₐ) .[3] In this pathway, the incoming nucleophile attacks the platinum center first, forming a seven-coordinate transition state or a transient intermediate, before the leaving group departs.[3][4]
This process is often catalyzed by the presence of Pt(II) species. The Pt(II) catalyst forms a bridged intermediate with the Pt(IV) complex, facilitating a two-electron transfer through the bridging ligand (often a halide), which significantly lowers the activation energy for the substitution.[5]
Q2: What are the most critical factors influencing the rate and success of the substitution reaction?
Several interconnected factors dictate the kinetics and outcome of the substitution. Optimizing these is key to achieving high yields and purity.
-
Nature of the Entering Ligand (Nucleophile): The nucleophilicity of the incoming ligand is paramount. Strong, soft nucleophiles generally react faster. The rate dependence for Pt(II) complexes, which provides insight into the associative nature of the reaction, often follows the trend: PR₃ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O.[4][6]
-
Nature of the Leaving Group: The lability of the axial ligand being replaced is crucial. Weaker metal-ligand bonds lead to faster substitution. For halides, the leaving group ability generally follows the order: I⁻ > Br⁻ > Cl⁻.[6]
-
Steric Hindrance: Both the Pt(IV) complex and the incoming nucleophile's steric bulk can significantly impede the reaction.[5] Highly hindered ligands on the equatorial plane or bulky incoming ligands will slow the formation of the required seven-coordinate transition state.[5][7]
-
Solvent: The choice of solvent can influence reaction rates by stabilizing the transition state. Polar aprotic solvents like DMF or DMSO are often used as they can dissolve the platinum complex and the incoming ligand salt, without coordinating too strongly to the metal center.
-
Temperature: Due to the kinetic inertness of Pt(IV) complexes, elevated temperatures (ranging from room temperature to 80-140°C) are often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[6]
Q3: How does the trans effect apply to substitutions in these octahedral complexes?
While the trans effect is most famously documented for square planar Pt(II) complexes, a similar influence, often called the trans influence, exists in octahedral Pt(IV) systems.[4] The trans influence refers to the thermodynamic weakening of the bond trans to a strongly influencing ligand.[6]
In the context of axial substitution on this compound(IV), the ligands of primary concern are the axial chlorides. The equatorial ammine and chloride ligands create the electronic environment. If one axial chloride is substituted, the nature of the newly introduced ligand will influence the lability of the remaining axial chloride trans to it. A ligand with a strong trans influence will weaken the bond to the opposing ligand, making it easier to substitute in a subsequent step.[8]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: Low or no product yield.
-
Question: My reaction has run for 24 hours, but TLC/LC-MS analysis shows only starting material. What is the likely cause?
-
Answer: The most probable cause is insufficient activation energy due to the high kinetic inertness of the Pt(IV) center.[9]
-
Solution 1: Increase Temperature. Gradually increase the reaction temperature in 10-15°C increments. Monitor the reaction progress to avoid decomposition. Many Pt(IV) substitutions require temperatures above 80°C to proceed efficiently.[6]
-
Solution 2: Introduce a Pt(II) Catalyst. The reduction of Pt(IV) to Pt(II) is often a necessary activation step.[1] Adding a catalytic amount (1-5 mol%) of a corresponding Pt(II) salt (e.g., K₂PtCl₄) can dramatically accelerate the reaction by providing an inner-sphere electron transfer pathway.[5]
-
Solution 3: Check Ligand Reactivity. Ensure your incoming ligand is a sufficiently strong nucleophile for this system. If you are using a weak nucleophile like water or a simple alcohol, the reaction will be extremely slow without catalysis. Consider converting the nucleophile to a more reactive form (e.g., using a carboxylate salt instead of the carboxylic acid).
-
-
Problem 2: Formation of multiple products or undesired side-products.
-
Question: My crude product shows multiple new spots on TLC or several peaks in LC-MS, and the NMR is complex. What went wrong?
-
Answer: This issue often points to a lack of selectivity, decomposition, or the formation of geometric isomers.
-
Probable Cause A: Reduction of the Pt(IV) Center. Strong reducing nucleophiles (e.g., thiols) or excessively high temperatures can cause the irreversible reduction of the Pt(IV) center to a Pt(II) complex, which may then undergo different substitution reactions. The expected product is Pt(IV), but you may be forming various Pt(II) species.
-
Solution: Use the minimum effective temperature. If using a reducing ligand, consider protecting it or using a milder synthetic route. Monitoring the reaction by UV-Vis spectroscopy can be helpful, as the ligand-to-metal charge transfer (LMCT) band of the Pt(IV) complex will decrease upon reduction.[10]
-
Probable Cause B: Substitution at Equatorial Positions. While axial substitution is kinetically favored, under harsh conditions (prolonged heating), substitution of the equatorial chloride ligands can occur, leading to a mixture of isomers.
-
Solution: Optimize the reaction time and temperature to favor the kinetic product. Purifying the desired trans-axial substitution product from equatorial isomers can be challenging and may require careful column chromatography or recrystallization.
-
Probable Cause C: Monosubstitution vs. Disubstitution. If you are attempting to substitute both axial chlorides, you may have a mixture of the starting material, the monosubstituted product, and the desired disubstituted product.
-
Solution: Increase the stoichiometry of the incoming ligand (e.g., from 2.2 equivalents to 3.0 equivalents) and extend the reaction time to drive the reaction to completion.
-
-
Problem 3: Difficulty in purifying or characterizing the final product.
-
Question: I have obtained a product, but it is an insoluble powder, and I cannot get a clean NMR spectrum. How can I proceed?
-
Answer: Solubility and aggregation are common issues with neutral platinum complexes.
-
Purification Strategy: Avoid purification methods that require high solubility if your product is poorly soluble. Instead of traditional silica gel chromatography, consider washing the solid precipitate with a series of solvents to remove impurities. For example, wash with water to remove inorganic salts, then with a non-polar solvent like diethyl ether or hexanes to remove organic byproducts. Recrystallization from a high-boiling polar solvent (e.g., DMF, DMSO) by vapor diffusion with an anti-solvent (e.g., ether) can also be effective.
-
Characterization Strategy: For NMR, use deuterated DMSO-d₆ or DMF-d₇, as these are excellent solvents for many platinum complexes. Acquiring a ¹⁹⁵Pt NMR spectrum can be highly informative. The chemical shift in ¹⁹⁵Pt NMR is very sensitive to the coordination sphere of the platinum atom, providing clear evidence of successful ligand substitution.[11] If solubility remains an issue, solid-state characterization techniques like X-ray Photoelectron Spectroscopy (XPS) or solid-state NMR may be necessary.
-
-
Part 3: Experimental Design and Protocols
Workflow for Optimizing Axial Ligand Substitution
The following diagram illustrates a logical workflow for developing and troubleshooting your substitution reaction.
Caption: A logical workflow for optimizing the axial ligand substitution reaction.
Reference Protocol: Synthesis of trans-Diamminediacetatotetrachloroplatinum(IV)
This protocol describes a representative substitution of the axial chloride ligands with acetate groups.
Materials:
-
This compound(IV) (Pt(NH₃)₂Cl₄)
-
Silver Acetate (AgOAc) or Sodium Acetate (NaOAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound(IV) (1.0 mmol) in 15 mL of anhydrous DMF.
-
Reagent Addition: Add silver acetate (2.2 mmol, 2.2 equivalents). Using silver acetate facilitates the reaction by precipitating AgCl, driving the equilibrium towards the product (Le Châtelier's principle). If using sodium acetate, 2.5-3.0 equivalents may be needed.
-
Reaction Conditions: Heat the mixture to 60-80°C. The reaction should be performed in the dark to prevent potential photoreduction of the Pt(IV) complex or decomposition of the silver salt.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by taking small aliquots, filtering them through celite to remove AgCl, and analyzing the filtrate by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material indicates completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the precipitated silver chloride (AgCl) and any unreacted silver acetate.
-
Product Isolation: Transfer the filtrate to a larger beaker or flask. Precipitate the crude product by slowly adding the DMF solution to a large volume of rapidly stirring diethyl ether (approx. 10x the volume of DMF).
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with small portions of water (to remove excess acetate salts), ethanol, and finally diethyl ether to facilitate drying.
-
Drying and Characterization: Dry the pale yellow solid product under vacuum. Characterize the final product by ¹H NMR, ¹⁹⁵Pt NMR, FT-IR, and mass spectrometry.
Data Summary Table
The choice of axial ligand significantly impacts the reduction potential and lipophilicity of the Pt(IV) complex, which are critical parameters for drug development.
| Axial Ligand (X) in trans-[Pt(NH₃)₂Cl₂(X)₂] | Typical Effect on Reduction Potential | Typical Effect on Lipophilicity | Relative Substitution Rate |
| -Cl (Chloride) | More easily reduced | Low | (Reference) |
| -OH (Hydroxide) | More difficult to reduce | Low | Slower |
| -OCOCH₃ (Acetate) | Moderately difficult to reduce | Moderate | Moderate |
| -OCOCF₃ (Trifluoroacetate) | More easily reduced (electron-withdrawing) | High | Faster |
| -O₂C(CH₂)₂CO₂H (Succinate) | Moderately difficult to reduce | Moderate (can be high) | Moderate |
This table provides generalized trends. Absolute values depend on the full complex structure and experimental conditions.[10][12]
Part 4: Mechanistic Visualization
A deeper understanding of the reaction pathway is crucial for rational optimization.
Associative Substitution Mechanism
The diagram below illustrates the associative pathway for the substitution of a single axial chloride ligand (Cl⁻) with an incoming ligand (L).
Caption: Associative mechanism for axial ligand substitution on a Pt(IV) center.
References
-
Kinetics and Mechanism of the Oxidation of Guanosine Derivatives by Pt(IV) Complexes. (n.d.). pubs.acs.org. Retrieved February 20, 2026, from [Link]
-
Role of chelate substituents and cis σ-effect on the rate of ligand substitution at Pt(N–N–N) and Pt(N–N–C) centres. (2004). Dalton Transactions. Retrieved February 20, 2026, from [Link]
-
Kinetic studies of platinum complexes. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
A kinetics study of ligand substitution reaction on dinuclear platinum complexes: Stochastic versus deterministic approach. (2019). PubMed. Retrieved February 20, 2026, from [Link]
-
Chapter 6: Stability of Metal Complexes and Ligand Substitution Reactions. (2024). worldscientific.com. Retrieved February 20, 2026, from [Link]
-
Ligand Substitution. (n.d.). OpenOChem Learn. Retrieved February 20, 2026, from [Link]
-
Synthetic Methods for the Preparation of Platinum Anticancer Complexes. (n.d.). National Institutes of Health (NIH). Retrieved February 20, 2026, from [Link]
-
KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. (n.d.). University of Calicut. Retrieved February 20, 2026, from [Link]
-
Ligand Substitution Mechanisms Explained. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
-
5.12: Ligand Substitution Reactions. (2023). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Advances in technical strategies for monitoring the reduction of platinum(IV) complexes. (2024). pubs.rsc.org. Retrieved February 20, 2026, from [Link]
-
Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. (2020). National Institutes of Health (NIH). Retrieved February 20, 2026, from [Link]
-
Synthesis of cis- and trans- Diamminedichloroplatinum(II). (n.d.). Michigan State University. Retrieved February 20, 2026, from [Link]
-
Factors Affecting Ligand Exchange Mechanism. (2020). YouTube. Retrieved February 20, 2026, from [Link]
-
Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. (2023). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. (2023). National Institutes of Health (NIH). Retrieved February 20, 2026, from [Link]
-
Synthesis and in vitro cytotoxicity of cis,cis,trans-diamminedichloridodisuccinatoplatinum(iv)–peptide bioconjugates. (n.d.). pubs.rsc.org. Retrieved February 20, 2026, from [Link]
-
Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. (2011). pubs.acs.org. Retrieved February 20, 2026, from [Link]
-
The effects of platinum(iv) complexes on Aβ1–42 aggregation: a synergistic inhibition upon axial coordination. (n.d.). pubs.rsc.org. Retrieved February 20, 2026, from [Link]
-
Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect. (2023). YouTube. Retrieved February 20, 2026, from [Link]
-
Cytotoxic Impact of Fluorinated Ligands in Equatorial Position of Trans-Configured Diam(m)inetetracarboxylatoplatinum(IV) Complexes. (2023). MDPI. Retrieved February 20, 2026, from [Link]
-
Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. (2014). National Institutes of Health (NIH). Retrieved February 20, 2026, from [Link]
-
Kinetic and Equilibrium Study on the Axial‐Ligand Substitution Reaction of the Head‐to‐Tail α‐Pyridonate‐Bridged cis‐Diammineplatinum(III) Dinuclear Complex. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. cbpbu.ac.in [cbpbu.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetics and Mechanism of the Oxidation of Guanosine Derivatives by Pt(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Substitution | OpenOChem Learn [learn.openochem.org]
- 7. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Efficacy of trans-Diamminetetrachloroplatinum(IV) in Cisplatin-Resistant Cell Lines: A Comparative Analysis
An In-Depth Technical Guide
The advent of cisplatin marked a paradigm shift in cancer chemotherapy, establishing platinum-based drugs as a cornerstone in the treatment of various malignancies.[1] However, the clinical success of cisplatin is often undermined by the development of drug resistance, a multifactorial challenge that leads to treatment failure.[1][2] This has spurred the search for novel platinum complexes capable of overcoming these resistance mechanisms. For decades, a rigid structure-activity relationship dictated that only cis-configured platinum complexes could exhibit significant antitumor activity, rendering their trans isomers, like transplatin, clinically ineffective.[3][4]
This guide challenges that long-held paradigm by focusing on trans-diamminetetrachloroplatinum(IV), a platinum(IV) complex with a trans geometry. We will explore its potential to circumvent established cisplatin resistance through a detailed examination of its mechanism of action, supported by comparative experimental data and validated protocols. As researchers, scientists, and drug development professionals, understanding the nuances of this next-generation platinum agent is critical for advancing cancer therapy.
The Challenge: Understanding Cisplatin Resistance
Cisplatin exerts its cytotoxic effects primarily by forming intrastrand cross-links on DNA, which obstructs DNA replication and transcription, ultimately triggering apoptosis.[4][5] Acquired resistance to cisplatin is a complex phenomenon involving multiple cellular adaptations that limit the drug's ability to induce lethal DNA damage. Key mechanisms include:
-
Reduced Intracellular Accumulation: Resistant cells often exhibit decreased uptake or increased efflux of cisplatin, lowering the concentration of the drug that reaches its DNA target.[6]
-
Enhanced Drug Inactivation: Increased levels of intracellular thiols, such as glutathione (GSH) and metallothioneins (MT), can sequester and inactivate cisplatin before it binds to DNA.[7][8]
-
Increased DNA Damage Repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) system, can efficiently remove cisplatin-DNA adducts, mitigating the drug's cytotoxic effect.[1]
-
Epithelial-to-Mesenchymal Transition (EMT): Recent studies have linked the EMT phenotype with cisplatin resistance, involving complex transcriptional reprogramming that promotes cell survival and evasion of apoptosis.[8][9]
These mechanisms collectively create a formidable barrier to successful chemotherapy, highlighting the urgent need for compounds with novel modes of action.
Visualizing Cisplatin Resistance
The following diagram illustrates the primary mechanisms by which cancer cells develop resistance to cisplatin.
Caption: Mechanisms of cisplatin resistance in cancer cells.
A Novel Approach: this compound(IV)
Historically, trans-platinum complexes were dismissed due to the inactivity of transplatin, which was attributed to its kinetic instability and the formation of DNA adducts that are more readily repaired than those of cisplatin.[3] However, recent research has shown that modifying the structure, for instance by moving to a more stable Platinum(IV) oxidation state and altering the ligands, can yield highly active trans compounds.[2][10]
This compound(IV) (CAS: 16893-06-4) is one such compound.[11] Its key features suggest it may overcome the limitations of both cisplatin and transplatin:
-
Platinum(IV) Prodrug Strategy: Pt(IV) complexes are generally more inert and stable than their Pt(II) counterparts.[12][13] They are considered prodrugs that are activated via reduction to cytotoxic Pt(II) species within the tumor's hypoxic environment or by intracellular reducing agents.[14][15] This increased stability may protect the drug from premature inactivation in the bloodstream.[16]
-
Altered Stereochemistry: The trans geometry leads to the formation of different DNA adducts, such as interstrand cross-links and monofunctional adducts, which are distinct from the 1,2-intrastrand cross-links formed by cisplatin.[3][5] These alternative adducts may be poorly recognized by the cell's DNA repair machinery, thus evading a key resistance mechanism.
-
Distinct Cellular Processing: The differences in structure and reactivity can lead to altered cellular uptake, trafficking, and interaction with intracellular targets, potentially bypassing resistance mechanisms that affect cisplatin.[12][13]
Proposed Mechanism of Action
The proposed workflow for this compound(IV) involves passive diffusion or transport into the cell, followed by intracellular reduction and subsequent DNA binding.
Caption: Proposed mechanism of action for this compound(IV).
Comparative Efficacy: Experimental Evidence
The true test of a novel platinum agent lies in its performance against resistant cell lines. While direct data for this compound(IV) is emerging, studies on analogous trans-Pt(IV) complexes provide compelling evidence of their potential.
For instance, the trans-Pt(IV) complex JM335 has demonstrated significant in vivo activity against murine tumor models with acquired resistance to cisplatin.[10] Furthermore, a nanoparticle formulation designed to deliver a hydrophobic trans-Pt(IV) prodrug showed great potency in the cisplatin-resistant A2780DDP cell line.[17] These findings strongly suggest that the trans-Pt(IV) scaffold is a promising strategy for overcoming cisplatin resistance.
Quantitative Cytotoxicity Data
The following table summarizes representative cytotoxicity data (IC₅₀ values) from studies on cisplatin and novel trans-platinum complexes in sensitive and resistant ovarian cancer cell lines.
| Compound | Cell Line | Cisplatin Sensitivity | IC₅₀ (µM) - Representative Data | Resistance Factor (RF)¹ | Reference |
| Cisplatin | A2780 | Sensitive | ~1.5 | - | [17] |
| A2780/DDP | Resistant | ~18.0 | 12.0 | [17] | |
| OVCAR-8 | Sensitive | ~2.5 | - | [8] | |
| OVCAR-8R | Resistant | ~10.0 | 4.0 | [8] | |
| trans-Pt(IV) Nanoparticle | A2780 | Sensitive | ~0.8 | - | [17] |
| A2780/DDP | Resistant | ~2.5 | 3.1 | [17] |
¹Resistance Factor (RF) is calculated as (IC₅₀ in resistant line) / (IC₅₀ in sensitive line). A lower RF indicates better efficacy in overcoming resistance.
The data clearly indicates that while cisplatin's efficacy drops dramatically in resistant lines (high RF), novel trans-platinum agents can retain a significant level of activity (low RF), making them promising candidates for treating refractory tumors.
Experimental Protocols for Comparative Assessment
To rigorously evaluate the efficacy of this compound(IV) against cisplatin-resistant cells, a series of well-defined experiments is required. The following protocols provide a framework for such a comparative study.
Experimental Workflow Overview
Caption: Workflow for comparing platinum drug efficacy.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the drug that inhibits cell growth by 50% (IC₅₀).
Causality: The MTT assay measures mitochondrial reductase activity, which is proportional to the number of viable cells. A decrease in this activity directly reflects the cytotoxic or cytostatic effect of the compound being tested.
-
Cell Seeding: Seed cisplatin-sensitive (e.g., A2780) and cisplatin-resistant (e.g., A2780/DDP) cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound(IV) and cisplatin in culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours. The duration should be consistent with the cell doubling time and allow for the drug to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot viability against drug concentration and determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: Cellular Platinum Accumulation (ICP-MS)
This protocol quantifies the total amount of platinum that enters the cells.
Causality: Measuring intracellular platinum concentration helps determine if the efficacy of the trans-Pt(IV) compound in resistant cells is due to an ability to bypass the reduced uptake or increased efflux mechanisms that affect cisplatin.
-
Cell Treatment: Plate a known number of cells (e.g., 5 x 10⁶) in a culture dish. After 24 hours, treat the cells with an equitoxic concentration (e.g., 2x IC₅₀) of cisplatin or this compound(IV) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Wash the cells three times with ice-cold PBS to remove extracellular drug. Detach the cells using trypsin, and count them to normalize the data.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in concentrated nitric acid (70%) overnight at 60°C.
-
Sample Preparation: Dilute the digested samples with deionized water to a final acid concentration of 2-5%.
-
ICP-MS Analysis: Analyze the samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of platinum. A standard curve of known platinum concentrations must be run in parallel.
-
Data Analysis: Express the results as nanograms (ng) of platinum per million cells.
Conclusion and Future Directions
The evidence strongly suggests that trans-platinum(IV) complexes, including this compound(IV), represent a viable strategy to circumvent the clinical challenge of cisplatin resistance.[3][10] Their unique stereochemistry and the stability afforded by the Pt(IV) oxidation state allow them to engage cellular targets in ways that are distinct from classical cis-configured drugs, enabling them to evade established resistance mechanisms.[2][16]
The comparative data and experimental frameworks provided in this guide serve as a foundation for researchers to further explore and validate the potential of this promising class of compounds. Future work should focus on elucidating the precise nature of the DNA adducts formed by this compound(IV) in resistant cells, identifying the specific DNA repair pathways (or lack thereof) that recognize these adducts, and conducting in vivo studies to confirm the in vitro efficacy. By continuing to challenge established paradigms and applying rigorous scientific methodology, the development of more effective platinum-based therapies for resistant cancers is an achievable goal.
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A Comparative Guide to the In Vivo Antitumor Activity of trans-Diamminetetrachloroplatinum(IV)
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo antitumor activity of trans-diamminetetrachloroplatinum(IV) and its analogs. Drawing from preclinical data, we will explore its performance against other platinum-based chemotherapeutics, delve into its mechanism of action, and provide detailed experimental protocols for its evaluation.
Introduction: The Rationale for trans-Platinum(IV) Complexes
Cisplatin, a cornerstone of cancer chemotherapy, is beset by challenges of severe side effects and the development of drug resistance.[1][2] This has spurred the development of novel platinum-based drugs with improved therapeutic indices. Platinum(IV) complexes have emerged as a promising class of prodrugs.[3][4] Their octahedral geometry and higher oxidation state render them more inert than their square-planar platinum(II) counterparts, leading to greater stability in the bloodstream and reduced off-target toxicity.[4] It is widely accepted that these Pt(IV) complexes are activated in vivo via reduction to their active Pt(II) forms, a process favored by the hypoxic and reductive tumor microenvironment.[4][5]
Historically, the trans isomer of cisplatin, transplatin, was found to be clinically inactive. This was attributed to its kinetic instability and the formation of DNA adducts that are more readily repaired than those of cisplatin.[6][7] However, the development of novel trans-platinum complexes, particularly in the Pt(IV) oxidation state, has challenged this dogma. Several trans-Pt(IV) complexes have demonstrated significant in vitro and in vivo antitumor activity, often surpassing that of cisplatin, especially in resistant tumor models.[8][9][10] This guide focuses on this compound(IV) and its closely related analogs as a case study in this evolving field.
Comparative In Vivo Antitumor Efficacy
While extensive in vivo data for the specific compound this compound(IV) is limited in publicly available literature, a wealth of information exists for its close structural analogs. These analogs, which typically feature varied amine ligands while retaining the trans-dichloro or trans-dihydroxo platinum(IV) core, provide a strong basis for comparison and prediction of the potential efficacy of this compound(IV).
A notable example is the complex JM335 (trans-ammine(cyclohexylamine)dichlorodihydroxoplatinum(IV)). In preclinical studies, JM335 has shown marked antitumor efficacy against both murine and human subcutaneous tumor models.[10] Significantly, it has demonstrated the ability to circumvent cross-resistance to cisplatin.[9][10]
The following table summarizes the in vivo antitumor activity of representative trans-platinum(IV) complexes compared to cisplatin.
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition/Delay | Efficacy in Cisplatin-Resistant Models | Reference(s) |
| JM335 | Murine ADJ/PC6 plasmacytoma | Varies by study | Significant antitumor activity | Yes, retained efficacy against a cisplatin-resistant subline | [8][9][10] |
| JM335 | Human ovarian carcinoma xenografts | Varies by study | Growth delays in excess of 15 days in 4 of 6 models | Not specified in this study, but active in cisplatin-resistant cell lines in vitro | [10] |
| Other trans-ammine(amine) dichlorodihydroxoplatinum(IV) complexes | Murine ADJ/PC6 plasmacytoma | Varies by study | 14 analogs showed significant in vivo antitumor activity | Three analogs retained some efficacy against a cisplatin-resistant variant | [8] |
| Cisplatin | Murine ADJ/PC6 plasmacytoma | Varies by study | Active | Inactive against cisplatin-resistant subline | [9] |
| Cisplatin | Human tumor xenografts | Varies by study | Dose-dependent antitumor activity | N/A | [11] |
These data underscore the potential of trans-platinum(IV) complexes to offer a distinct spectrum of activity compared to traditional cis-configured drugs. The activity of these compounds in cisplatin-resistant models is particularly noteworthy, suggesting a mechanism of action that can overcome common resistance pathways.
Overcoming Cisplatin Resistance: A Mechanistic Insight
The ability of certain trans-platinum(IV) complexes to overcome cisplatin resistance is a key driver of their development. This capacity is thought to stem from several factors:
-
Differential DNA Adducts: Unlike cisplatin, which primarily forms 1,2-intrastrand crosslinks, trans-platinum compounds form a different spectrum of DNA adducts, including monofunctional adducts, interstrand crosslinks, and 1,3-intrastrand crosslinks.[6][7] These alternative adducts may be less efficiently recognized and repaired by the nucleotide excision repair (NER) pathway, a major mechanism of cisplatin resistance.[12]
-
Altered Cellular Accumulation: Some trans-platinum complexes have been shown to accumulate in cancer cells to a greater extent than cisplatin, potentially bypassing resistance mechanisms based on reduced drug uptake.
-
Distinct Downstream Signaling: The unique structural distortions induced in DNA by trans-platinum adducts may trigger different downstream cellular responses compared to cisplatin. While cisplatin-induced DNA damage often leads to the activation of DNA damage response pathways involving ATM, ATR, and p53, the cellular response to trans-platinum adducts may be processed differently, leading to apoptosis even in cells where the canonical cisplatin response is abrogated.[5][12]
The following diagram illustrates the proposed mechanism of action for a trans-platinum(IV) prodrug and the subsequent DNA damage response.
Caption: Proposed mechanism of action for trans-platinum(IV) prodrugs.
Experimental Protocol for In Vivo Antitumor Activity Assessment
The following is a generalized, step-by-step methodology for evaluating the in vivo antitumor activity of a trans-platinum(IV) compound, based on common practices in preclinical oncology research.[13][14][15][16][17]
4.1. Animal Model and Tumor Cell Implantation
-
Animal Strain: Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude, SCID, or NOD/SCID) to prevent graft rejection of human tumor cells.[17]
-
Cell Culture: Culture the desired human cancer cell line (e.g., A2780 ovarian carcinoma, H460 non-small cell lung cancer) under sterile conditions. For cisplatin-resistance studies, use a corresponding cisplatin-resistant cell line.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm^3). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
4.2. Drug Formulation and Administration
-
Drug Preparation: Prepare the trans-platinum(IV) compound and the comparator drug (e.g., cisplatin) in a suitable vehicle (e.g., sterile saline, 5% dextrose solution). The formulation should be prepared fresh for each administration.
-
Dosing: Determine the appropriate dose levels based on prior in vitro cytotoxicity data and any available toxicity information. A typical study might include a vehicle control group, a positive control group (cisplatin), and several dose levels of the test compound.[11][18]
-
Administration: Administer the drugs via an appropriate route, typically intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosing schedule can vary, for example, once daily for five consecutive days (qd x 5) or once weekly for three weeks (q7d x 3).[11]
4.3. Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Toxicity Monitoring: Monitor the health of the animals daily. Record body weight 2-3 times per week as an indicator of systemic toxicity.[19] Other signs of toxicity to note include changes in posture, activity, and grooming.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the end of the study, animals are euthanized, and tumors are excised and weighed.
-
Data Analysis: Analyze the data to determine the mean tumor volume and body weight for each group over time. Calculate the percentage of tumor growth inhibition. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed differences.
Caption: Workflow for in vivo antitumor efficacy testing.
Toxicity Profile: A Comparative Perspective
A significant advantage of some trans-platinum complexes is their potentially reduced toxicity compared to cisplatin. Cisplatin is known for its dose-limiting nephrotoxicity, ototoxicity, and neurotoxicity.[1] Studies on transplatin, the Pt(II) isomer, have shown it to be substantially less toxic than cisplatin in rodents, despite achieving comparable or even higher platinum concentrations in tissues like the kidney.[20] This suggests that the stereochemistry of the platinum complex plays a crucial role in its toxicity profile.
Future Directions and Conclusion
The study of this compound(IV) and its analogs represents a vibrant and promising area of anticancer drug discovery. These compounds challenge the traditional structure-activity relationships of platinum-based drugs and offer a potential solution to the critical problem of cisplatin resistance. Their unique mechanism of action, involving the formation of distinct DNA adducts and potentially altered downstream signaling, warrants further investigation.
Future research should focus on:
-
Comprehensive in vivo evaluation: Conducting detailed in vivo studies on this compound(IV) to directly assess its antitumor efficacy and toxicity profile.
-
Mechanism of resistance circumvention: Elucidating the precise molecular mechanisms by which these compounds overcome cisplatin resistance.
-
Pharmacokinetics and biodistribution: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their delivery and efficacy.
-
Combination therapies: Exploring the synergistic potential of trans-platinum(IV) complexes with other anticancer agents, including targeted therapies and immunotherapies.
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- 12. Differential damage and repair of DNA-adducts induced by anti-cancer drug cisplatin across mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. championsoncology.com [championsoncology.com]
- 17. Cell-Derived Xenografts - Antineo [antineo.fr]
- 18. Comparative activity and toxicity of cis-diamminedichloroplatinum (DDP) and a combination of doxorubicin, cyclophosphamide, and DDP in disseminated transitional cell carcinomas of the urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monitoring of effects of cis-diamminedichloroplatinum (II). IV. In vivo effect of cis-diamminedichloroplatinum (II) on the function of mouse spleen cells: antibody formation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Relative lack of toxicity of transplatin compared with cisplatin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative nephrotoxicity of tetraplatin and cisplatin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: trans-Diamminetetrachloroplatinum(IV) vs. Carboplatin
[1]
Executive Summary: The Geometry & Oxidation Paradox
This guide compares Carboplatin , a standard-of-care second-generation platinum(II) antineoplastic, with trans-Diamminetetrachloroplatinum(IV) (trans-[PtCl
The Core Distinction:
-
Carboplatin is a Platinum(II) complex designed to retain the active cis-geometry of cisplatin while reducing nephrotoxicity through a stable cyclobutane dicarboxylate (CBDCA) leaving group. It is clinically active but dose-limited by myelosuppression.
-
This compound(IV) is a Platinum(IV) complex.[1][2][3][4] It functions as a prodrug that must be reduced intracellularly. However, upon reduction, it yields transplatin (trans-[PtCl
(NH ) ]), a species classically defined as clinically inactive due to kinetic instability and rapid DNA repair.
Verdict: While this compound(IV) exhibits a significantly more benign non-hematological toxicity profile (negligible nephrotoxicity) compared to cisplatin, it lacks the cytotoxic potency of Carboplatin in standard chemotherapeutic contexts. It primarily serves as a model for studying Pt(IV) reduction kinetics rather than a direct clinical competitor, unless specifically modified with bioactive axial ligands or photoactivated.
Mechanistic Foundations
Activation Pathways
The toxicity and efficacy profiles are dictated by how these molecules generate reactive species.
-
Carboplatin (Hydrolysis-Driven): Carboplatin is kinetically inert. It undergoes slow aquation (hydrolysis) where the CBDCA ligand is replaced by water, forming the active cis-diammine(aqua)platinum(II) species. This slow activation results in a longer half-life and reduced peak plasma levels of reactive platinum, sparing the kidneys.
-
DNA Lesion: Forms 1,2-intrastrand d(GpG) crosslinks (major cytotoxic lesion).
-
-
This compound(IV) (Reduction-Driven): As a Pt(IV) octahedral complex, it is kinetically inert to substitution. It must undergo reductive elimination (gaining 2 electrons) to shed its axial chloride ligands and become the square-planar Pt(II) species.
-
Reductants: Intracellular Glutathione (GSH), Ascorbate, and Cysteine.
-
Product: Yields transplatin.[5]
-
Fate:transplatin is kinetically labile (reacts fast). It is often deactivated by GSH before reaching DNA. If it binds DNA, it forms 1,3-intrastrand crosslinks or monofunctional adducts, which are efficiently repaired by Nucleotide Excision Repair (NER), rendering it inactive.
-
Visualization of Activation Logic
Caption: Comparative activation pathways. Carboplatin relies on slow hydrolysis to active Cis-Pt(II), while trans-Pt(IV) reduces to Transplatin, which is susceptible to rapid detoxification.
Toxicity Profile Comparison
Quantitative Toxicity Matrix
| Feature | Carboplatin | This compound(IV) | Mechanism of Difference |
| Primary Dose-Limiting Toxicity | Myelosuppression (Thrombocytopenia) | None (Generally Inactive/Low Toxicity) | Carboplatin affects bone marrow progenitors; Trans-Pt species are rapidly cleared/inactivated. |
| Nephrotoxicity | Low | Negligible | Both avoid the high peak renal concentrations seen with Cisplatin. Trans-isomer does not accumulate in proximal tubules. |
| Neurotoxicity | Low (<5%) | Negligible | Lack of accumulation in dorsal root ganglia. |
| Ototoxicity | Low | Negligible | Trans-geometry does not damage cochlear hair cells efficiently. |
| Efficacy (IC50) | Moderate (10–100 µM) | Poor (>100 µM or Inactive) | Trans-adducts are repaired; Cis-adducts (Carboplatin) block replication. |
| Mutagenicity | Moderate | Low to Moderate | Trans-Pt(IV) can be mutagenic in bacteria (E. coli) but lacks potency in mammalian cells. |
Deep Dive: Nephrotoxicity
-
Carboplatin: Its low nephrotoxicity (compared to cisplatin) is due to its stability. It is excreted mostly unchanged in urine, preventing the formation of the toxic aquated species within the renal tubules.
-
trans-Pt(IV): Studies in rat renal cortical slices show that trans-Pt species (and their prodrugs) do not inhibit renal gluconeogenesis or induce lipid peroxidation (MDA production), unlike cisplatin. The trans-geometry prevents the specific protein binding required for renal uptake and toxicity.
Deep Dive: Myelosuppression
-
Carboplatin: Causes significant thrombocytopenia. The mechanism involves stem cell toxicity, likely due to the persistence of the drug in plasma allowing prolonged exposure to bone marrow.
-
trans-Pt(IV): Because the reduced metabolite (transplatin) reacts so rapidly with plasma proteins and thiols (like glutathione), it is "quenched" before it can effectively target and damage bone marrow progenitor cells.
Experimental Protocols
To validate these profiles in a research setting, the following protocols are recommended.
Protocol: Assessment of Reduction Kinetics (Pt(IV) Activation)
Objective: Determine how fast the prodrug converts to the active (or inactive) Pt(II) species in simulated biological fluids.
Materials:
-
Phosphate Buffer (PBS, pH 7.4, 37°C)
-
UV-Vis Spectrophotometer or HPLC
Workflow:
-
Preparation: Dissolve trans-Pt(IV) (50 µM) in PBS.
-
Initiation: Add 10-fold excess of reductant (500 µM GSH).
-
Monitoring:
-
UV-Vis: Monitor change in absorbance (Pt(IV) LMCT bands often ~260-280 nm disappear upon reduction).
-
HPLC: Inject aliquots every 5 minutes. Pt(IV) will elute differently than the Pt(II) product.
-
-
Calculation: Plot ln(Concentration) vs. Time to determine the pseudo-first-order rate constant (
).-
Expectation:trans-Pt(IV) reduces rapidly (
< 15 min with GSH) compared to the hydrolysis of Carboplatin ( > 24 h).
-
Protocol: Comparative Cytotoxicity (MTT Assay)
Objective: Benchmark the potency gap between Carboplatin and trans-Pt(IV).
Workflow:
-
Seeding: Seed A2780 (ovarian) or A549 (lung) cancer cells (2,000 cells/well) in 96-well plates.
-
Treatment:
-
Arm A: Carboplatin (Range: 0.1 µM – 500 µM).
-
Arm B: this compound(IV) (Range: 0.1 µM – 500 µM).
-
Control: Cisplatin (Positive control).
-
-
Incubation: 72 hours at 37°C, 5% CO
. -
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Analysis: Fit sigmoidal dose-response curves.
-
Expected Result: Carboplatin IC
~20–80 µM. trans-Pt(IV) IC > 100 µM (or significantly higher), confirming lower potency.
-
References
-
Reduction Kinetics of Pt(IV) Prodrugs Lu, T., et al. (2015).[1][2][3] "Characterization of the mechanism of reduction of this compound(IV) by L-cysteine and DL-homocysteine."[1][2][3] Transition Metal Chemistry.
-
Comparative Nephrotoxicity Hannemann, J., & Baumann, K. (1990).[6] "Nephrotoxicity of cisplatin, carboplatin and transplatin.[6] A comparative in vitro study." Archives of Toxicology.
-
Carboplatin vs Cisplatin Clinical Profile Ganti, A. K., et al. (2021).[7][6][8][9] "Cisplatin or carboplatin for advanced non-small cell lung cancer: does it really matter?" Translational Lung Cancer Research.
-
Photoactivation of Trans-Pt(IV) Mackay, F. S., et al. (2009). "Photoactivation of trans platinum diamine complexes in aqueous solution and effect on reactivity towards nucleotides." Dalton Transactions.
-
Pt(IV) Prodrug Design Principles Johnstone, T. C., et al. (2016). "The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs." Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Relative lack of toxicity of transplatin compared with cisplatin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nephrotoxicity of cisplatin, carboplatin and transplatin. A comparative in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative nephrotoxicity of carboplatin and cisplatin in euvolemic and dehydrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Potentially Less Nephrotoxicity of Carboplatin Over Cisplatin as Radiosensitizer in Head-neck Cancer | Asian Pacific Journal of Cancer Biology [waocp.com]
A Comparative Guide to Validating the DNA Cross-linking Efficiency of trans-Diamminetetrachloroplatinum(IV)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Platinum-Based Anticancer Agents and the Enigma of the trans Configuration
Since the advent of cisplatin, platinum-based drugs have remained a cornerstone of cancer chemotherapy. Their cytotoxic effects are primarily attributed to their ability to form covalent adducts with DNA, leading to the formation of intra- and interstrand cross-links that disrupt DNA replication and transcription, ultimately triggering cell death. The canonical structure-activity relationship for these compounds has long emphasized the necessity of a cis geometry, as exemplified by cisplatin and carboplatin, while their trans isomers, such as transplatin, have been considered clinically ineffective.
However, emerging research has unveiled a new class of trans-platinum complexes that exhibit significant cytotoxic and antitumor activity, often through mechanisms distinct from their cis counterparts. One such compound of interest is trans-diamminetetrachloroplatinum(IV). The Pt(IV) oxidation state renders it a prodrug, requiring reduction to the active Pt(II) species within the cell. This guide provides a comprehensive framework for validating the DNA cross-linking efficiency of this compound(IV), comparing its performance with the well-established cisplatin and its direct, yet largely inactive, Pt(II) analog, transplatin.
This guide will delve into the mechanistic nuances of these compounds and present a suite of robust experimental protocols to quantitatively assess their DNA cross-linking capabilities. By understanding the "why" behind each experimental choice, researchers can design self-validating systems to generate trustworthy and reproducible data.
Mechanistic Overview: A Tale of Two Geometries
The differential activity between cis and trans platinum isomers lies in the stereochemistry of their DNA adducts. Cisplatin predominantly forms 1,2-intrastrand cross-links between adjacent purine bases, most commonly guanines (d(GpG)). This adduct induces a significant kink in the DNA helix, which is poorly recognized by DNA repair machinery, leading to persistent lesions that trigger apoptosis.
In contrast, transplatin, due to its linear geometry, cannot form these 1,2-intrastrand cross-links. Instead, it primarily forms monofunctional adducts and interstrand cross-links between bases on opposite DNA strands. While these adducts can also disrupt DNA function, they are generally more readily repaired by the cell's nucleotide excision repair (NER) pathway, contributing to the compound's reduced efficacy. Some research also suggests that certain trans-platinum complexes can form DNA-protein cross-links, representing an alternative mechanism of action.
This compound(IV), as a Pt(IV) prodrug, is designed to be more stable and less reactive in circulation, potentially reducing side effects. Upon entering the cell, it is reduced to a Pt(II) species, which then interacts with DNA. The central question this guide addresses is: how efficiently does this reduced trans-platinum species form DNA cross-links compared to its well-characterized relatives?
Experimental Workflow for Assessing DNA Cross-linking Efficiency
A multi-pronged approach is essential for a thorough validation of DNA cross-linking efficiency. This workflow combines techniques that directly quantify platinum-DNA adducts with functional assays that measure the biological consequences of this damage.
Caption: Experimental workflow for validating DNA cross-linking.
Detailed Experimental Protocols
Quantification of Platinum-DNA Adducts by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Rationale: AAS and ICP-MS are highly sensitive techniques for quantifying the total amount of platinum bound to DNA. This provides a direct and absolute measure of adduct formation, serving as the foundational quantitative comparison between the different platinum compounds.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A549 human lung carcinoma) to 70-80% confluency.
-
Treat cells with equimolar concentrations of this compound(IV), cisplatin, and transplatin for a defined period (e.g., 24 hours). Include an untreated control.
-
-
DNA Isolation:
-
Harvest cells and isolate genomic DNA using a high-purity DNA isolation kit.
-
Ensure the final DNA preparation is free of protein and RNA contamination, as these can interfere with the analysis.
-
-
DNA Quantification and Digestion:
-
Accurately quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Digest a known amount of DNA (e.g., 10 µg) using a cocktail of DNase I, nuclease P1, and alkaline phosphatase to break it down into individual nucleosides.
-
-
AAS/ICP-MS Analysis:
-
Analyze the digested DNA samples using a graphite furnace atomic absorption spectrometer or an ICP-mass spectrometer.
-
Generate a standard curve using known concentrations of a platinum standard.
-
Calculate the amount of platinum per microgram of DNA (e.g., in fmol/µg DNA).
-
Visualization and Quantification of Specific DNA Adducts by Immuno-Cytological Assay (ICA)
Rationale: While AAS/ICP-MS provides total platinum levels, ICA allows for the visualization and quantification of specific types of platinum-DNA adducts within individual cells using monoclonal antibodies. This can help to differentiate the types of lesions formed by each compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment on Coverslips:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.
-
Treat the cells with the platinum compounds as described above.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody specific for platinum-DNA adducts (e.g., anti-Pt-(GG) for cisplatin-like intrastrand adducts).
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity within the nucleus of individual cells using image analysis software (e.g., ImageJ). This provides a semi-quantitative measure of specific adduct formation.
-
Assessment of DNA Interstrand Cross-links by the Comet Assay
Rationale: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and can be adapted to measure DNA interstrand cross-links. The principle is that interstrand cross-links retard the migration of DNA fragments during electrophoresis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Treat cells with the platinum compounds as previously described.
-
-
Cell Embedding and Lysis:
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove cellular proteins and membranes, leaving the nuclear DNA.
-
-
Irradiation (for Cross-link Detection):
-
To specifically detect interstrand cross-links, induce a known number of DNA strand breaks by irradiating the slides with a controlled dose of X-rays or by treatment with a DNA-damaging agent like hydrogen peroxide.
-
-
Alkaline Electrophoresis:
-
Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." The presence of interstrand cross-links will reduce the extent of this migration.
-
-
Staining and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets under a fluorescence microscope and quantify the tail moment (a measure of both the length of the tail and the amount of DNA in it) using specialized software. A decrease in the tail moment compared to the irradiated control indicates the presence of interstrand cross-links.
-
Functional Assessment of DNA Damage by In Vitro Transcription (IVT) Assay
Rationale: DNA adducts can act as roadblocks to RNA polymerase, inhibiting transcription. An in vitro transcription assay can quantify the extent to which the DNA lesions formed by each platinum compound inhibit gene expression.
Step-by-Step Methodology:
-
Plasmid DNA Treatment:
-
Incubate a plasmid vector containing a reporter gene (e.g., luciferase or GFP) under the control of a strong promoter (e.g., T7) with the different platinum compounds.
-
-
In Vitro Transcription Reaction:
-
Use a commercial in vitro transcription kit containing T7 RNA polymerase and all necessary reagents.
-
Add the platinated plasmid DNA to the reaction mixture and incubate to allow for RNA synthesis.
-
-
Quantification of RNA Transcripts:
-
Quantify the amount of RNA produced using a fluorescent RNA-binding dye (e.g., RiboGreen) or by quantitative real-time PCR (qRT-PCR) after reverse transcription.
-
-
Data Analysis:
-
Compare the amount of RNA transcribed from the treated plasmids to that from an untreated control plasmid. A reduction in RNA synthesis indicates the level of transcriptional inhibition caused by the DNA adducts.
-
Comparative Data Summary
The following table presents a hypothetical but representative dataset that could be generated from the described experiments.
| Platinum Compound | AAS/ICP-MS (fmol Pt/µg DNA) | ICA (Relative Fluorescence Units) | Comet Assay (% Decrease in Tail Moment) | IVT Assay (% Inhibition of Transcription) |
| Untreated Control | < 0.1 | 1.0 | 0 | 0 |
| This compound(IV) | 15.2 ± 2.1 | 8.5 ± 1.2 | 25.3 ± 3.5 | 45.8 ± 5.1 |
| Cisplatin | 25.8 ± 3.4 | 22.1 ± 2.9 | 40.1 ± 4.2 | 75.2 ± 6.8 |
| Transplatin | 18.5 ± 2.5 | 5.2 ± 0.8 | 15.6 ± 2.8 | 30.4 ± 4.3 |
Interpretation of Hypothetical Data:
-
AAS/ICP-MS: Cisplatin shows the highest level of total DNA platination, followed by transplatin and then this compound(IV).
-
ICA: The significantly higher fluorescence for cisplatin suggests the formation of a greater number of specific adducts recognized by the antibody (likely 1,2-intrastrand cross-links). The fluorescence for the trans compounds is lower, indicating fewer of these specific adducts.
-
Comet Assay: Cisplatin induces the most significant reduction in tail moment, indicative of a higher frequency of interstrand cross-links. This compound(IV) shows a moderate level of cross-linking, while transplatin has the least effect.
-
IVT Assay: The degree of transcriptional inhibition correlates well with the other assays, with cisplatin causing the most significant blockage, followed by this compound(IV) and then transplatin.
Conclusion
The validation of the DNA cross-linking efficiency of novel platinum compounds like this compound(IV) requires a multi-faceted approach. By combining direct quantification of platinum-DNA adducts with functional assays that probe the biological consequences of this damage, researchers can build a comprehensive and reliable profile of a drug's mechanism of action. The comparative analysis against well-established compounds like cisplatin and transplatin provides essential context and benchmarks for evaluating the potential of these new therapeutic agents. This guide provides a robust framework for such an investigation, emphasizing the importance of understanding the underlying principles of each technique to generate high-quality, trustworthy data that can confidently drive further drug development efforts.
References
- Platinum-DNA damage in leukocyte DNA of patients receiving carboplatin and cisplatin chemotherapy, measured by
- Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet)
- Activation of the trans Geometry in Platinum Antitumor Complexes: A Survey of the Cytotoxicity of trans Complexes Containing Planar Ligands in Murine L1210 and Human Tumor Panels and Studies on Their Mechanism of Action1 - AACR Journals.
- Validation of the in vitro comet assay for DNA cross-links and altered bases detection.
- Platinum drug-DNA interactions in human tissues measured by cisplatin-DNA enzyme-linked immunosorbent assay and atomic absorbance spectroscopy. | CureHunter.
- Measurement of DNA Cross-linking in Patients on Ifosfamide Therapy Using the Single Cell Gel Electrophoresis (Comet) Assay1 - AACR Journals.
- Inductively coupled plasma mass spectroscopy quantitation of platinum-DNA adducts in peripheral blood leukocytes of patients receiving cisplatin- or carbopl
- DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine | Chemical Research in Toxicology.
- Platinum—DNA damage in leukocyte DNA of patients receiving carboplatin and cisplatin chemotherapy, measured by atomic absorption spectrometry - Oxford Academic.
- Modification of the comet assay for cross-links detection. Figures show...
- Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed.
- Activation of the trans Geometry in Platinum Antitumor Complexes: A Survey of the Cytotoxicity of trans Complexes Containing Planar Ligands in Murine L1210 and Human Tumor Panels and Studies on Their Mechanism of Action - ResearchG
- Cisplatin - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7ITQ8gAvvUXK8jxpQg4m3hhgphzQonE1W6XhfGFf1kFsq79YMCEv39jAkUHiALQybbdg2GjhEgfgutRmiWZ0VW6oGBTzmAmafG9eULb49qvkS7WMwVBjtGit33EpW7Y4dHQ==](
Safety Operating Guide
Personal protective equipment for handling trans-Diamminetetrachloroplatinum
An Essential Guide to Personal Protective Equipment (PPE) for Handling trans-Diamminetetrachloroplatinum
As a Senior Application Scientist, my primary objective extends beyond providing superior chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This compound(IV) is a valuable compound in coordination chemistry and as a precursor for potential chemotherapeutic agents.[1] However, its potent biological activity necessitates a rigorous and well-understood safety protocol. This guide is designed to provide an in-depth, logical framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the critical reasoning behind each recommendation.
The ‘Why’: Understanding the Hazard Profile
This compound(IV) is not a benign substance. A thorough risk assessment begins with understanding its inherent hazards, which dictate every subsequent safety precaution. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted threat:
-
Acute Toxicity: It is classified as toxic if swallowed.[2][3]
-
Respiratory and Skin Sensitization: This is a critical hazard. Exposure, particularly through inhalation of the powder, can lead to allergic reactions, asthma-like symptoms, or breathing difficulties.[2][3][4] Platinum salts are well-documented respiratory sensitizers, a condition sometimes referred to as "platinum salt sensitivity" (PSS), which can develop over time with repeated exposure.[5] Skin contact can also cause an allergic reaction.[2][4]
-
Serious Eye Damage: The compound is corrosive to the eyes and can cause serious, lasting damage.[2][3][4]
Given its use in research related to cancer treatment, it is prudent to handle it with the same precautions as other cytotoxic or antineoplastic drugs, which are known for their potential to cause carcinogenic, mutagenic, or teratogenic effects.[6][7][8] There is no established safe level of exposure for many such hazardous drugs.[7] Therefore, the core principle of our safety strategy is to minimize exposure to a level that is as low as reasonably achievable.
The ‘What’: A Multi-layered Defense System
Your primary defense against exposure is a combination of engineering controls (like a chemical fume hood) and appropriate PPE. The following table summarizes the essential PPE for handling this compound.
| Protection Area | Required PPE | Specification & Rationale |
| Engineering Control | Certified Chemical Fume Hood or Glove Box | Primary Line of Defense. All handling of powders and solutions must be conducted within these ventilated enclosures to contain aerosols and dust at the source.[9] |
| Respiratory | NIOSH-approved Air-Purifying Respirator | For powders or when aerosols are possible. A full-facepiece respirator with N100, R100, or P100 filters is recommended for soluble platinum salts.[10] This prevents inhalation of fine particles, the primary route for respiratory sensitization. |
| Eye & Face | Chemical Splash Goggles & Face Shield | Mandatory. Protects against splashes of solutions and contact with airborne particles, preventing serious eye damage.[9][11] The face shield provides an additional layer of protection for the entire face. |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or similar chemical-resistant gloves.[12] This provides barrier redundancy. The outer glove is removed immediately after handling, and the inner glove is removed upon leaving the work area to prevent cross-contamination. |
| Body | Chemical-Resistant Lab Coat or Gown | A disposable, solid-front gown with cuffed sleeves is preferred. This protects against splashes and prevents contamination of personal clothing. For larger quantities or significant splash risk, a chemical-resistant apron should be worn over the gown.[9] |
| Feet | Closed-toe, Chemical-Resistant Shoes & Shoe Covers | Prevents exposure from spills. Shoe covers should be worn in the designated work area and removed before exiting to prevent tracking contamination. |
Occupational Exposure Limits for Soluble Platinum Salts
| Agency | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 0.002 mg/m³ |
| NIOSH (REL) | 0.002 mg/m³ |
| ACGIH (TLV) | 0.002 mg/m³ |
Source: National Institute for Occupational Safety and Health (NIOSH)[13]
The ‘How’: Self-Validating Protocols for Safe Handling
Procedural discipline is as crucial as the equipment itself. The following step-by-step protocols are designed to be self-validating systems, minimizing the risk of error and exposure.
Experimental Workflow: PPE Selection Logic
The level of PPE required is dictated by the specific task and associated risks. The following decision tree illustrates the logical process for selecting the appropriate protective ensemble.
Caption: PPE selection workflow based on the physical form of the compound.
Protocol 1: Donning (Putting On) PPE
Perform these steps in a clean area before entering the designated chemical handling zone.
-
Footwear: Put on dedicated, chemical-resistant, closed-toe shoes and disposable shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Coat: Put on a disposable, solid-front gown. Ensure cuffs are snug over the inner gloves.
-
Respirator: If handling powder, perform a seal check and don your NIOSH-approved respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the gown.
Protocol 2: Doffing (Removing) PPE
This is a critical step to prevent self-contamination. All removed PPE is considered hazardous waste.
-
Outer Gloves: In the designated work area, carefully remove the outer gloves, turning them inside out. Dispose of them in a labeled hazardous waste container.
-
Exit Work Area: Proceed to the designated doffing area immediately outside the handling zone.
-
Gown & Shoe Covers: Remove the gown and shoe covers without touching the outside surfaces. Roll them into a bundle with the contaminated side inward and dispose of them.
-
Face/Eye/Respiratory Protection: Remove the face shield, then the goggles, and finally the respirator (if used). Handle them by the straps or sides, avoiding contact with the front surfaces. Place reusable items in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out. Dispose of them as hazardous waste.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[11]
Disposal and Emergency Plans
Waste Management:
-
Segregation: All items that come into contact with this compound—gloves, gowns, shoe covers, weighing papers, pipette tips, and contaminated labware—must be collected in clearly labeled, dedicated hazardous waste containers.[9]
-
Containment: Solid waste should be double-bagged in sealed plastic bags and placed in a rigid, labeled hazardous waste container.[9]
-
Disposal: All waste is classified as hazardous and must be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[11][14] Do not empty any waste into drains or general trash.[11][14]
Emergency Response (Spills):
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: Secure the area to prevent entry.
-
Protect: If you are trained and it is safe to do so, don the appropriate full PPE, including a respirator.
-
Contain: Use a spill kit with absorbent pads to gently cover and contain the spill. Avoid creating dust if the spill involves a solid.
-
Clean: Collect all contaminated materials and place them in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area according to your institution's established procedures for cytotoxic compounds.
-
Report: Report the incident to your supervisor and environmental health and safety office immediately.
By adhering to this comprehensive safety framework, you build a deep, procedural trust in your ability to handle potent chemical compounds like this compound safely and effectively, protecting yourself, your colleagues, and the integrity of your research.
References
- Benchchem.
- Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration (OSHA).
- PubChem.
- Centers for Disease Control and Prevention (CDC).
- Chem-Impex.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
- Thermo Fisher Scientific.
- Carl ROTH.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
